molecular formula C10H9ClO3 B3300283 2-Oxopropyl 4-chlorobenzoate CAS No. 900937-56-6

2-Oxopropyl 4-chlorobenzoate

Cat. No.: B3300283
CAS No.: 900937-56-6
M. Wt: 212.63 g/mol
InChI Key: MRUJKQHYYZTVCE-UHFFFAOYSA-N
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Description

2-Oxopropyl 4-chlorobenzoate is a useful research compound. Its molecular formula is C10H9ClO3 and its molecular weight is 212.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Oxopropyl 4-chlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxopropyl 4-chlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-oxopropyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-7(12)6-14-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUJKQHYYZTVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Mechanistic Safety, Reactivity, and Handling of 4-Chlorobenzoic Acid 2-Oxopropyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

4-Chlorobenzoic acid 2-oxopropyl ester (commonly known as 2-oxopropyl 4-chlorobenzoate, CAS: 900937-56-6) is a bifunctional oxo-ester that serves as a pivotal intermediate in advanced synthetic organic chemistry and drug development 1. Its architecture combines an electrophilic ketone (propanone unit) with a chlorinated aromatic ester. While this dual reactivity enables complex molecular constructions, it inherently introduces specific handling hazards.

Standard Safety Data Sheets (SDS) often list generic warnings such as "Skin Irritation" or "Hydrolysis Sensitivity" without explaining the underlying molecular mechanics. This whitepaper translates the empirical SDS data into a mechanistic framework, providing researchers with the causality behind the hazards and a self-validating protocol for its synthesis and handling.

Physicochemical Profiling

Understanding the physical and chemical properties of this compound is the first step in predicting its behavior in both synthetic and biological environments 2. The electron-withdrawing nature of the chlorine atom significantly increases the electrophilicity of the ester carbonyl, making it highly susceptible to nucleophilic attack.

PropertyQuantitative ValueMechanistic Causality & Relevance
CAS Number 900937-56-6Unique identifier for regulatory tracking and SDS retrieval.
Molecular Formula C₁₀H₉ClO₃Halogen presence increases aromatic ring lipophilicity and ester reactivity.
Molecular Weight 212.63 g/mol Low molecular weight facilitates rapid dermal penetration upon contact.
Purity Standard ≥97–98%Trace impurities (e.g., residual water) can catalyze auto-degradation.
Storage Temperature 2–8°C (Sealed, Dry)Minimizes thermal kinetic energy, preventing spontaneous hydrolysis.
H-Bond Acceptors 3High interaction potential with aqueous or biological media.
H-Bond Donors 0Hydrophobic nature dictates solubility in organic solvents (e.g., DCM, Ether).
Rotatable Bonds 3Contributes to conformational flexibility during target receptor binding.

Mechanistic Toxicology & Hazard Mitigation

The primary hazards associated with 4-chlorobenzoic acid 2-oxopropyl ester stem from its vulnerability to hydrolysis .

When exposed to ambient moisture, sweat, or non-anhydrous lab conditions, the ester linkage undergoes rapid cleavage. The lipophilic chlorinated aromatic ring allows the intact molecule to easily penetrate standard latex gloves and the stratum corneum of the skin. Once absorbed, dermal moisture and native esterases catalyze the breakdown of the molecule into 4-chlorobenzoic acid and acetol (1-hydroxy-2-propanone) . The localized generation of 4-chlorobenzoic acid causes a sharp drop in tissue pH, which is the actual mechanistic cause of the acute skin irritation noted on the SDS 1.

Mitigation Strategy: Impervious nitrile gloves must be worn. In the event of a spill, do not use water , as this will exponentially accelerate the hydrolysis and release volatile, irritating byproducts. Instead, neutralize the area with inert absorbents like vermiculite.

HydrolysisPathway Compound 2-Oxopropyl 4-chlorobenzoate (Intact Ester) Intermediate Tetrahedral Intermediate (Unstable) Compound->Intermediate Nucleophilic Attack Moisture H₂O Exposure (Ambient Moisture / Sweat) Moisture->Intermediate Provides OH⁻/H⁺ Acid 4-Chlorobenzoic Acid (Dermal Irritant) Intermediate->Acid Cleavage Acetol Acetol (1-hydroxy-2-propanone) (Reactive Byproduct) Intermediate->Acetol Cleavage

Fig 1. Mechanistic pathway of moisture-induced ester hydrolysis leading to dermal irritation.

Self-Validating Synthesis & Analytical Protocol

To synthesize this compound without triggering premature hydrolysis, O-acylation is the preferred methodology over direct Fischer-Speier esterification 1. Direct esterification generates water as a byproduct, which drives the equilibrium backward for this specific moisture-sensitive oxo-ester. O-acylation using an acyl chloride is essentially irreversible and operates under milder conditions.

Step-by-Step O-Acylation Workflow
  • Anhydrous Preparation: In a flame-dried round-bottom flask under an inert Argon atmosphere, dissolve 1-hydroxy-2-propanone (hydroxyacetone) in anhydrous dichloromethane (DCM).

  • Acid Scavenging: Add 1.2 equivalents of Triethylamine (Et₃N).

    • Causality: Et₃N acts as a non-nucleophilic base to scavenge the HCl byproduct generated during acylation. Failing to remove HCl will lead to acid-catalyzed degradation of the newly formed ester bond.

  • Controlled Acylation: Cool the mixture to 0°C using an ice bath. Add 4-chlorobenzoyl chloride dropwise.

    • Causality: The reaction is highly exothermic. Maintaining 0°C prevents unwanted side reactions at the electrophilic ketone moiety of the hydroxyacetone.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃.

    • Causality: A brief exposure to a mildly basic aqueous solution neutralizes residual acyl chloride rapidly without providing sufficient time or thermal energy to hydrolyze the target ester.

  • Isolation: Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

The Self-Validating Analytical Checkpoint

A protocol is only trustworthy if it features built-in verification. Before proceeding to downstream applications, the product must be validated using Fourier Transform Infrared (FTIR) spectroscopy .

  • Pass Condition: The presence of sharp C=O stretching bands (~1700–1750 cm⁻¹) corresponding to the ketone and ester carbonyls, combined with a completely flat baseline in the 3200–3500 cm⁻¹ region.

  • Fail Condition: The appearance of a broad -OH stretch (~3300 cm⁻¹) immediately signals that either unreacted hydroxyacetone remains, or moisture-induced hydrolysis has occurred, invalidating the batch.

ValidationWorkflow Start 1. Anhydrous Synthesis (O-Acylation) Extract 2. Liquid-Liquid Extraction (Organic Phase Isolation) Start->Extract FTIR 3. FTIR Spectroscopic Validation (Analyze C=O & -OH Regions) Extract->FTIR Pass Pass: Sharp C=O stretch No broad -OH stretch FTIR->Pass Dry & Pure Fail Fail: Broad -OH stretch Indicates Hydrolysis FTIR->Fail Moisture Present NMR 4. ¹H-NMR Confirmation (Check for Acetol peaks) Pass->NMR Remediate Discard or Re-purify (Check anhydrous conditions) Fail->Remediate

Fig 2. Self-validating synthesis and analytical verification workflow for the oxo-ester.

Standard Operating Procedures (SOP) for Spill Management

Due to the chemical reactivity outlined above, standard aqueous spill kits are contraindicated.

  • Ventilation: Immediately ensure the fume hood is operating at maximum capacity. The degradation product, acetol, is volatile and presents an inhalation risk.

  • Containment: Surround the spill with an inert, anhydrous absorbent (e.g., dry sand or vermiculite).

  • Collection: Sweep the absorbed material using non-sparking tools into a sealed, chemically compatible hazardous waste container.

  • Decontamination: Wipe the affected surface with a non-aqueous solvent (e.g., isopropyl alcohol or acetone) to dissolve any residual lipophilic ester, followed by proper disposal of the wipes.

References

  • Title: 2-Oxopropyl 4-chlorobenzoate | 900937-56-6 Source: Benchchem URL
  • Title: 900937-56-6 | 2-Oxopropyl 4-chlorobenzoate Source: ChemScene URL
  • Title: 2-Oxopropyl 4-chlorobenzoate | 900937-56-6 Source: MilliporeSigma URL

Sources

Solvation Thermodynamics and Physicochemical Profiling of Acetonyl 4-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acetonyl 4-chlorobenzoate (also known as 2-oxopropyl 4-chlorobenzoate, CAS No. 900937-56-6) is a highly specialized organic compound featuring a unique molecular architecture: a chlorinated aromatic ring coupled with a propanone unit via an ester linkage[1]. This structural duality—combining a lipophilic halogenated core with polar, hydrogen-bond-accepting functional groups—dictates its complex solubility behavior.

Understanding the solubility of acetonyl 4-chlorobenzoate in various organic solvents is critical for optimizing synthetic yields, developing purification protocols (such as recrystallization), and formulating delivery systems in pharmaceutical research. This technical guide provides a rigorous framework for evaluating its thermodynamic solubility, detailing the causality behind solvation mechanisms, and establishing a self-validating experimental methodology for accurate quantification.

Molecular Architecture & Solvation Causality

The solubility of an organic solute is fundamentally governed by the interplay between solute-solute lattice energies and solute-solvent intermolecular forces. For acetonyl 4-chlorobenzoate, the solvation mechanism is driven by three distinct structural domains:

  • 4-Chlorophenyl Ring: Imparts significant hydrophobicity and lipophilicity. The electron-withdrawing chlorine atom creates a strong molecular dipole but primarily engages in London dispersion forces and

    
     interactions with non-polar or weakly polar solvents (e.g., toluene, hexane)[2].
    
  • Ester Linkage: Acts as a hydrogen-bond acceptor. This region strongly interacts with polar protic solvents (e.g., methanol, ethanol) through dipole-dipole interactions and hydrogen bonding[3].

  • Acetonyl (Ketone) Group: Highly polar and aprotic. This moiety exhibits a "like-dissolves-like" affinity for polar aprotic solvents (e.g., acetone, ethyl acetate), leading to near-miscibility or extremely high solubility in these media[1][4].

Because acid-base reactions and pH significantly affect the solubility of organic acids (like the parent 4-chlorobenzoic acid), it is important to note that as a neutral ester, acetonyl 4-chlorobenzoate does not ionize. However, its ester linkage is susceptible to reversible hydrolysis under acidic aqueous conditions and irreversible saponification under alkaline conditions[1][5]. Therefore, anhydrous organic solvents are mandatory for stable thermodynamic solubility studies.

Mechanism Molecule Acetonyl 4-chlorobenzoate (Solute) Ring 4-Chlorophenyl Ring (Hydrophobic / Dispersion) Molecule->Ring Ester Ester Linkage (H-bond Acceptor) Molecule->Ester Ketone Acetonyl Group (Polar Aprotic Affinity) Molecule->Ketone Solvent1 Non-polar Solvents (e.g., Hexane) Ring->Solvent1 Dispersion forces Solvent2 Protic Solvents (e.g., Ethanol) Ester->Solvent2 H-bonding Solvent3 Polar Aprotic Solvents (e.g., Acetone, EtOAc) Ketone->Solvent3 Dipole alignment

Molecular solvation mechanisms of acetonyl 4-chlorobenzoate in organic solvents.

Quantitative Solubility Data & Solvent Profiling

While direct empirical databases for this specific ester are emerging, its solubility profile can be rigorously modeled based on the thermodynamic behavior of its structural analogs (such as benzyl benzoate and 4-chlorobenzoic acid)[2][3]. The table below summarizes the extrapolated solubility characteristics of acetonyl 4-chlorobenzoate across standard organic solvents at 298.15 K.

SolventDielectric Constant (

)
Relative SolubilityPrimary Solvation InteractionProcess Implications
Acetone 20.7Very High / MiscibleDipole-dipole (Ketone affinity)Ideal for highly concentrated stock solutions.
Ethyl Acetate 6.0Very HighDipole-dipole (Ester affinity)Excellent extraction solvent; poor for crystallization.
Ethanol 24.5HighH-bond donor to solute acceptorGood balance for temperature-gradient recrystallization.
Methanol 32.7HighH-bond donor to solute acceptorSuitable for HPLC mobile phase formulations.
Hexane 1.9Low to ModerateLondon dispersion forcesIdeal anti-solvent for precipitation workflows.
Water 80.1Very Low (< 0.5 g/L)Hydrophobic exclusionCauses rapid precipitation; risk of hydrolysis[1][2].

Data Synthesis Note: Solubilities in polar aprotic and protic solvents increase exponentially with temperature, an entropy-driven process standard for halogenated benzoate esters[4].

Experimental Protocol: Static Equilibrium Method

To generate reliable, publication-grade thermodynamic data, the dynamic dissolution method is inadequate due to the risk of kinetic supersaturation. Instead, the Static Equilibrium Method coupled with High-Performance Liquid Chromatography (HPLC-UV) is the gold standard[6][7]. This protocol is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Methodology
  • Preparation & Saturation: Add an excess amount of crystalline acetonyl 4-chlorobenzoate to 10 mL of the highly purified organic solvent in a 20 mL glass vial. Seal tightly with a PTFE-lined septum to prevent solvent evaporation, which would artificially inflate concentration readings.

  • Isothermal Equilibration: Submerge the vial in a thermostatic shaking water bath set to the target temperature (e.g., 298.15 K ± 0.05 K). Agitate at 150 rpm for a minimum of 48 hours. Causality: 48 hours is strictly required to overcome the activation energy barrier of the crystal lattice, ensuring true thermodynamic equilibrium between the solid phase and the saturated solution[6].

  • Phase Separation: Cease agitation and allow the vial to stand undisturbed in the bath for 12 hours. Alternatively, transfer the mixture to a temperature-controlled centrifuge and spin at 6000 rpm for 10 minutes[7]. Causality: Micro-crystals suspended in the supernatant scatter light and cause massive overestimation of solubility. Strict phase separation is non-negotiable.

  • Sampling & Dilution: Using a pre-warmed glass syringe (to prevent premature precipitation upon contact with cold glass), extract 1.0 mL of the clear supernatant. Immediately dilute this aliquot with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) to bring the concentration within the linear dynamic range of the UV detector.

  • HPLC-UV Quantification: Inject the sample into an HPLC equipped with a C18 column. Monitor absorbance at

    
     nm (the primary absorption band for the 4-chlorobenzoate chromophore).
    
  • Self-Validation Check: Repeat the sampling process at 72 hours. Equilibrium is definitively validated only when the concentration variance between the 48-hour and 72-hour samples is

    
    .
    

G A 1. Excess Solute Addition (Acetonyl 4-chlorobenzoate) C 3. Isothermal Shaking (48 Hours at Target Temp) A->C B 2. Solvent Selection (e.g., EtOH, EtOAc, Acetone) B->C D 4. Phase Separation (Centrifugation at 6000 rpm) C->D E 5. HPLC-UV Quantification (λmax ~ 230-250 nm) D->E F 6. Thermodynamic Modeling (Apelblat & Van't Hoff Eq.) E->F

Workflow for static equilibrium solubility measurement and thermodynamic modeling.

Thermodynamic Modeling Framework

Raw concentration data must be converted into mole fraction solubility (


) and correlated using robust thermodynamic models to predict solubility at unmeasured temperatures and to extract standard dissolution properties (

,

)[4][6].
The Modified Apelblat Equation

While the ideal Van't Hoff equation assumes a constant enthalpy of solution, the Modified Apelblat Equation accounts for the temperature dependence of the dissolution enthalpy, providing superior curve-fitting for complex esters[4][8]:



  • 
     : Mole fraction solubility of acetonyl 4-chlorobenzoate.
    
  • 
     : Absolute temperature in Kelvin.
    
  • 
     : Empirical model parameters derived from non-linear regression. Parameter 
    
    
    
    reflects the non-ideal behavior of the solution,
    
    
    is linked to the apparent dissolution enthalpy, and
    
    
    represents the temperature dependence of the enthalpy of fusion.

By correlating the experimental data with the Apelblat model, researchers can calculate the root-mean-square deviation (RMSD). For structurally similar benzoates, the Apelblat model consistently yields an RMSD of


, confirming that the dissolution of these compounds in organic solvents is an endothermic, entropy-driven process (

)[4][6].

References

  • Title: Solubility of Racemic Potassium 2-(1-Hydroxypentyl)-benzoate in Six Solvents at 298.15–333.15 K Source: ACS Publications (Journal of Chemical & Engineering Data) URL: [Link]

  • Title: Measurement and Correlation of Solubility of Benzothiazolium Ionic Liquids in Ethanol + Ethyl Benzoate Source: ACS Publications (Journal of Chemical & Engineering Data) URL: [Link]

  • Title: Aqueous Solubility of Organic Salts. Investigating Trends in a Systematic Series of 51 Crystalline Salt Forms Source: SciSpace / University of Strathclyde URL: [Link]

Sources

Molecular weight and formula of 2-Oxopropyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Oxopropyl 4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Oxopropyl 4-chlorobenzoate (CAS No. 900937-56-6), a bifunctional organic compound with significant potential as a synthetic intermediate in medicinal chemistry and materials science. The document elucidates its core chemical and physical properties, molecular structure, and characteristic reactivity. Detailed protocols for its synthesis via Fischer-Speier esterification are presented, alongside a discussion of its primary reaction pathways, including ester hydrolysis and ketone functionalization. The guide is structured to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile molecule in complex synthetic applications.

Introduction: A Bifunctional Scaffold for Synthesis

2-Oxopropyl 4-chlorobenzoate is a distinct chemical entity belonging to the oxo-ester and halogenated benzoate ester families.[1] Its molecular architecture is characterized by a 4-chlorobenzoate group linked via an ester bond to a propanone unit.[1] This unique arrangement of a ketone and a chlorinated aromatic ester within a single molecule imparts a dual-reactivity profile, making it a valuable and versatile building block in organic synthesis.[1]

The presence of two distinct functional groups—the ketone on the 2-oxopropyl moiety and the halogenated aromatic ester—offers orthogonal sites for chemical modification. The ketone provides a handle for reactions such as nucleophilic additions, condensations, and reductions, while the 4-chlorobenzoate portion introduces the reactivity typical of an aromatic ester, including susceptibility to hydrolysis and potential for nucleophilic aromatic substitution under specific conditions. This bifunctionality allows for its use in sequential or one-pot multi-component reactions to construct more elaborate molecular frameworks, positioning it as a strategic intermediate in the synthesis of novel compounds for drug discovery and materials science.

Chemical Identity and Physicochemical Properties

The fundamental identity and properties of 2-Oxopropyl 4-chlorobenzoate are summarized below. These data are critical for its application in experimental design, ensuring accurate molar calculations and predicting its behavior in various solvent systems.

Table 1: Core Compound Identifiers
IdentifierValueSource(s)
IUPAC Name 2-oxopropyl 4-chlorobenzoate[1]
CAS Number 900937-56-6[1][2][3]
Molecular Formula C₁₀H₉ClO₃[2]
Molecular Weight 212.63 g/mol [1][2][3]
Synonyms Benzoic acid, 4-chloro-, 2-oxopropyl ester[2]
InChI Key MRUJKQHYYZTVCE-UHFFFAOYSA-N[1][3]
SMILES O=C(OCC(C)=O)C1=CC=C(Cl)C=C1[1][2]
Table 2: Physicochemical Data
PropertyValueNotesSource(s)
Purity ≥97%As provided by commercial suppliers[3]
Topological Polar Surface Area (TPSA) 43.37 ŲComputational[2]
LogP (Octanol/Water Partition Coeff.) 2.0858Computational; indicates moderate lipophilicity[2]
Hydrogen Bond Acceptors 3Computational[2]
Hydrogen Bond Donors 0Computational[2]
Rotatable Bonds 3Computational[2]
Storage Temperature 2-8°CRecommended for maintaining stability[2][3]

Synthesis and Reactivity Profile

The synthetic utility of 2-Oxopropyl 4-chlorobenzoate is rooted in its straightforward preparation and predictable reactivity at its distinct functional centers.

Recommended Synthesis: Fischer-Speier Esterification

A primary and efficient method for synthesizing 2-Oxopropyl 4-chlorobenzoate is the direct acid-catalyzed esterification of 4-chlorobenzoic acid with hydroxyacetone (1-hydroxy-2-propanone).[1] This classic Fischer-Speier reaction is well-established and relies on accessible starting materials.

Causality of Experimental Design:

  • Acid Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of hydroxyacetone.

  • Removal of Water: The reaction is an equilibrium process. To drive the reaction toward the ester product, the water formed as a byproduct must be removed, typically by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.

  • Excess Reagent: Using one of the reagents in excess (often the more cost-effective or easily removable one) can also shift the equilibrium to favor product formation.

G Start Starting Materials: 4-Chlorobenzoic Acid Hydroxyacetone Reaction Reaction Vessel with Toluene (Solvent) Start->Reaction Catalyst Add Acid Catalyst (e.g., H₂SO₄ or TsOH) Reaction->Catalyst Reflux Heat to Reflux with Dean-Stark Trap Catalyst->Reflux Drive equilibrium Workup Aqueous Workup: Neutralize Acid, Wash with Brine Reflux->Workup After reaction completion Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Workup->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Purify Purify by Column Chromatography or Recrystallization Dry->Purify Product Final Product: 2-Oxopropyl 4-chlorobenzoate Purify->Product

Caption: Fischer-Speier Esterification Workflow.

Experimental Protocol: Synthesis of 2-Oxopropyl 4-chlorobenzoate
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-chlorobenzoic acid (1.0 eq) and toluene (approx. 0.2 M).

  • Reagent Addition: Add 1-hydroxy-2-propanone (hydroxyacetone) (1.2 eq) to the flask.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.02 eq).

  • Reaction: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected or the reaction is deemed complete by TLC or GC analysis.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the catalyst with a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and wash the organic layer with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield pure 2-Oxopropyl 4-chlorobenzoate.

Chemical Reactivity

The compound's reactivity is governed by its three main components: the ester linkage, the ketone carbonyl, and the chlorinated aromatic ring.

  • Ester Hydrolysis: The ester bond is susceptible to cleavage by hydrolysis.[1]

    • Acid-Catalyzed Hydrolysis: This is a reversible reaction that yields 4-chlorobenzoic acid and hydroxyacetone.[1]

    • Alkaline Hydrolysis (Saponification): This is an irreversible process that produces the corresponding carboxylate salt (e.g., sodium 4-chlorobenzoate) and hydroxyacetone.[1]

  • Ketone Reactions: The 2-oxopropyl group undergoes reactions typical of ketones, including nucleophilic addition, reduction to a secondary alcohol, or use in aldol-type condensation reactions.

  • Aromatic Ring: The 4-chlorobenzoate moiety is generally stable. The chlorine atom and the ester group are deactivating towards electrophilic aromatic substitution. Nucleophilic aromatic substitution of the chloride is possible but requires harsh reaction conditions.

G cluster_ester Ester Linkage Reactivity cluster_ketone Ketone Reactivity Main 2-Oxopropyl 4-chlorobenzoate AcidHydrolysis Acid-Catalyzed Hydrolysis (H₃O⁺) Main->AcidHydrolysis BaseHydrolysis Alkaline Hydrolysis (e.g., NaOH) Main->BaseHydrolysis Reduction Reduction (e.g., NaBH₄) Main->Reduction NucleophilicAdd Nucleophilic Addition (e.g., Grignard) Main->NucleophilicAdd ProductAcid 4-Chlorobenzoic Acid + Hydroxyacetone AcidHydrolysis->ProductAcid yields ProductBase Sodium 4-Chlorobenzoate + Hydroxyacetone BaseHydrolysis->ProductBase yields ProductRed Corresponding Secondary Alcohol Reduction->ProductRed yields ProductNuc Corresponding Tertiary Alcohol NucleophilicAdd->ProductNuc yields

Caption: Key Reaction Pathways.

Spectroscopic Characterization Insights

While specific spectral data requires experimental acquisition, the structure of 2-Oxopropyl 4-chlorobenzoate allows for the prediction of key spectroscopic features essential for its identification and quality control.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methyl protons (–CH₃) adjacent to the ketone, a singlet for the methylene protons (–CH₂–) of the ester, and a set of doublets in the aromatic region corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

  • ¹³C NMR: The carbon NMR spectrum should feature two distinct carbonyl signals: one for the ketone (~200-210 ppm) and one for the ester (~165-175 ppm). Additional signals will correspond to the methyl, methylene, and aromatic carbons.

  • FTIR Spectroscopy: The infrared spectrum will be characterized by two strong carbonyl (C=O) stretching bands. The ester carbonyl will typically appear at a higher wavenumber (e.g., ~1720-1740 cm⁻¹) than the ketone carbonyl (e.g., ~1705-1725 cm⁻¹). Additional key bands include C-O ester stretches and aromatic C-H and C=C vibrations.

Applications in Research and Development

The primary value of 2-Oxopropyl 4-chlorobenzoate lies in its role as a versatile synthetic intermediate. Its bifunctional nature enables chemists to introduce both a ketone and a protected carboxylic acid functionality into a target molecule in a single step. This is particularly useful in:

  • Drug Discovery: As a scaffold for building libraries of compounds for biological screening. The ketone can be functionalized to interact with specific biological targets, while the ester can be hydrolyzed late-stage to reveal a carboxylic acid, a common feature in many drug molecules for improving solubility or interacting with receptor sites.

  • Prodrug Synthesis: The ester can serve as a prodrug moiety, which may be cleaved in vivo to release an active carboxylic acid-containing drug.

  • Materials Science: Incorporation into polymers or other materials where the ketone or ester functionality can be used for cross-linking or further modification.

Conclusion

2-Oxopropyl 4-chlorobenzoate is a strategically important synthetic building block defined by its dual functionality. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity profile, as detailed in this guide, is crucial for its effective application. Its capacity to serve as a scaffold for introducing both ketone and ester functionalities makes it a valuable asset for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Sources

Difference between acetonyl benzoate and phenacyl benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acetonyl benzoate (2-oxopropyl benzoate) and phenacyl benzoate (2-oxo-2-phenylethyl benzoate) are structurally related


-keto esters derived from benzoic acid. While they share a core benzoyloxy ketone motif, their terminal substituents—a methyl group  in acetonyl benzoate versus a phenyl group  in phenacyl benzoate—dictate divergent physical properties, spectroscopic signatures, and chemical reactivities.
  • Phenacyl Benzoate is a crystalline solid (

    
    ) widely utilized as a photolabile protecting group (PPG)  for carboxylic acids due to its efficient triplet-state photocleavage.
    
  • Acetonyl Benzoate is typically an oily liquid or low-melting solid (

    
    ) used primarily as a synthetic intermediate  or "linchpin" scaffold in heterocycle synthesis, lacking the efficient photo-release characteristics of its phenacyl analog.
    

This guide provides a rigorous technical comparison to assist researchers in identification, synthesis, and application selection.

Part 1: Structural & Electronic Analysis

The fundamental difference lies in the substituent at the


-position of the ketone. This variation influences the electronic conjugation of the carbonyl system and the steric environment of the ester linkage.
Molecular Comparison[1][2][3]
FeatureAcetonyl BenzoatePhenacyl Benzoate
IUPAC Name 2-oxopropyl benzoate2-oxo-2-phenylethyl benzoate
CAS Number 6656-60-6532-32-1 (Generic) / 120-51-4 (Isomer check)
Formula


MW 178.19 g/mol 240.25 g/mol
Terminal Group Methyl (

)
Phenyl (

)
Electronic State Isolated ketone; limited conjugation.Conjugated aromatic ketone; extended

-system.
Physical State Viscous Oil / Low-melting solidCrystalline Solid
Structural Visualization

Structures cluster_0 Acetonyl Benzoate cluster_1 Phenacyl Benzoate AB_Struct Ph-COO-CH2-C(=O)-CH3 (Methyl Terminus) AB_Prop Limited Conjugation High Conformational Freedom AB_Struct->AB_Prop PB_Struct Ph-COO-CH2-C(=O)-Ph (Phenyl Terminus) PB_Prop Extended Conjugation (n-π*) Photochemically Active PB_Struct->PB_Prop

Figure 1: Structural comparison highlighting the terminal group difference that drives reactivity.

Part 2: Analytical Characterization

Distinguishing these two compounds in the laboratory is best achieved via


 NMR spectroscopy , specifically by analyzing the chemical shift of the methylene (

) protons.
Spectroscopic Fingerprint
Spectroscopic FeatureAcetonyl BenzoatePhenacyl BenzoateMechanistic Explanation

NMR:


5.09 - 5.13 ppm
(s, 2H)

5.59 ppm
(s, 2H)
The phenyl ring in phenacyl benzoate exerts a strong anisotropic deshielding effect, shifting the signal downfield.

NMR: Terminal

2.16 - 2.20 ppm
(s, 3H,

)

7.4 - 8.0 ppm
(m, 5H, Ar-H)
Distinct methyl singlet vs. complex aromatic multiplet.

NMR: Ketone


Conjugation with the phenyl ring in phenacyl benzoate shields the carbonyl carbon relative to the alkyl ketone.
Melting Point Oil /



-stacking interactions in phenacyl benzoate stabilize the crystal lattice.

Part 3: Synthetic Pathways

Both compounds are synthesized via nucleophilic substitution (


) of a benzoate anion on an 

-haloketone. However, the choice of halide precursor differs.
Synthesis Logic Diagram

Synthesis cluster_Acetonyl Route A: Acetonyl Benzoate cluster_Phenacyl Route B: Phenacyl Benzoate Benzoate Sodium Benzoate (Ph-COO- Na+) Reaction_A Nucleophilic Substitution (DMF or Acetone/KI) Benzoate->Reaction_A Reaction_B Nucleophilic Substitution (Et3N / Acetone) Benzoate->Reaction_B Chloroacetone Chloroacetone (Cl-CH2-C(=O)-CH3) Chloroacetone->Reaction_A Product_A Acetonyl Benzoate (Oil) Reaction_A->Product_A Yield ~83% PhenacylBr Phenacyl Bromide (Br-CH2-C(=O)-Ph) PhenacylBr->Reaction_B Product_B Phenacyl Benzoate (Solid) Reaction_B->Product_B Yield >90%

Figure 2: Parallel synthetic routes utilizing distinct


-haloketone electrophiles.
Protocol 1: Synthesis of Acetonyl Benzoate

Context: This protocol avoids the use of lachrymatory chloroacetone in open air.

  • Reagents: Sodium benzoate (1.2 eq), Chloroacetone (1.0 eq), Sodium iodide (0.1 eq, catalyst), DMF (Solvent).

  • Procedure:

    • Dissolve sodium benzoate and NaI in DMF.

    • Add chloroacetone dropwise at

      
      .
      
    • Stir at room temperature for 12 hours.

    • Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine.

    • Purification: Flash chromatography (Hexane/EtOAc).

    • Result: Pale yellow viscous oil.

Protocol 2: Synthesis of Phenacyl Benzoate

Context: Standard method for preparing photolabile derivatives.

  • Reagents: Benzoic acid (1.0 eq), Phenacyl bromide (1.0 eq), Triethylamine (1.2 eq), Acetone or EtOAc.

  • Procedure:

    • Dissolve benzoic acid and phenacyl bromide in acetone.

    • Add triethylamine slowly (precipitate forms immediately).

    • Stir at reflux for 2 hours.

    • Workup: Filter off triethylamine hydrobromide salts. Concentrate filtrate.

    • Purification: Recrystallize from Ethanol.

    • Result: White crystalline needles (

      
      ).
      

Part 4: Reactivity & Applications (Photochemistry)

The most critical functional difference is photolability .

Phenacyl Benzoate: The Phototrigger

Phenacyl esters are "caged" compounds. Upon irradiation with UV light (


), they undergo cleavage to release the free carboxylic acid. This is driven by the triplet state  of the aromatic ketone, which abstracts a hydrogen atom from the solvent (or an internal donor).

Mechanism:

  • Excitation:

    
     transition yields a singlet state, which rapidly intersystem crosses (ISC) to the triplet state.
    
  • H-Abstraction: The triplet ketone abstracts a hydrogen (from solvent RH) to form a ketyl radical.

  • Cleavage: The radical undergoes

    
    -scission to release the benzoate anion (which protonates to benzoic acid) and acetophenone byproducts.
    
Acetonyl Benzoate: The Inert Scaffold

Acetonyl benzoate lacks the extended conjugation required for efficient intersystem crossing and long-lived triplet states accessible by near-UV light. Consequently:

  • It is stable under standard laboratory light and mild UV.

  • It does not function as a standard photolabile group.

  • Primary Use: It serves as a bifunctional building block (ketone + ester) for synthesizing oxazoles, imidazoles, and other heterocycles via cyclization reactions.

Photolysis Pathway Diagram[4]

Photolysis Start Phenacyl Benzoate (Ground State) Excited Triplet State (n,π*) Start->Excited hν (>300nm) Radical Ketyl Radical Intermediate Excited->Radical H-Abstraction (Solvent) Products Release: Benzoic Acid + Acetophenone Radical->Products β-Scission Acetonyl Acetonyl Benzoate NoReaction Inefficient / No Cleavage (Lack of Conjugation) Acetonyl->NoReaction

Figure 3: Mechanistic divergence in photostability. Phenacyl esters cleave; acetonyl esters remain largely inert.

References

  • Synthesis of Phenacyl Esters: Fun, H.-K., et al. "2-Oxo-2-phenylethyl benzoate." Acta Crystallographica Section E, 2011.[1] Link

  • Photochemistry of Phenacyl Group: Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 2013. Link

  • Acetonyl Benzoate Characterization: "Synthesis and Crystallographic Insight into... Adamantane-Based Ester Derivatives." Molecules, 2015.[2] (Provides NMR data for 2-oxopropyl benzoate derivatives). Link

  • NMR Data Verification: BenchChem Technical Support. "Methyl 4-(2-oxopropyl)benzoate Characterization." (Confirming acetonyl methylene shift ~5.1 ppm). Link

  • General Reactivity of Alpha-Halo Ketones: "Reactions of alpha-haloketones with nucleophiles." Journal of the Chemical Society, Perkin Transactions 1.

Sources

Stability of Acetonyl Esters: A Technical Guide to Hydrolysis under Acidic and Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetonyl esters, characterized by a ketone functionality at the β-position to the ester's alcohol moiety, are a class of organic compounds with significant applications in organic synthesis and as potential prodrugs. Their stability is a critical parameter influencing their utility, particularly in environments of varying pH. This in-depth technical guide provides a comprehensive analysis of the stability of acetonyl esters under both acidic and basic conditions. We will delve into the underlying mechanisms of hydrolysis, explore the factors governing reaction rates, and provide detailed, field-proven experimental protocols for the quantitative assessment of their stability. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to predict, control, and manipulate the stability of acetonyl esters in their respective applications.

Introduction to Acetonyl Esters

Acetonyl esters are carboxylic acid esters of acetol (1-hydroxy-2-propanone). The presence of the ketone group in close proximity to the ester linkage imparts unique chemical properties that distinguish them from simple alkyl esters. This functionality can influence the ester's reactivity, making it a point of interest for various chemical transformations. In the pharmaceutical sciences, the acetonyl moiety can be incorporated into a parent drug molecule to create a prodrug, a bioreversible derivative that can improve the drug's solubility, permeability, or taste, and is designed to undergo in vivo hydrolysis to release the active pharmaceutical ingredient.[1] The rate and extent of this cleavage are paramount to the prodrug's efficacy and safety profile.[2]

Chemical Stability of Acetonyl Esters: A Tale of Two Conditions

The stability of an acetonyl ester is fundamentally dictated by the rate at which it undergoes hydrolysis, the cleavage of the ester bond by water. This process can be significantly accelerated by the presence of acids or bases.

Acid-Catalyzed Hydrolysis: A Reversible Equilibrium

Under acidic conditions, the hydrolysis of an acetonyl ester is a reversible process, analogous to the reverse of a Fischer esterification.[3][4] The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.[5]

The general mechanism proceeds as follows:

  • Protonation of the Carbonyl Oxygen: The ester's carbonyl oxygen is protonated by an acid catalyst (typically a hydronium ion, H₃O⁺).

  • Nucleophilic Attack by Water: A water molecule attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the oxygen of the original alcohol moiety.

  • Elimination of the Alcohol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol (acetol) as a leaving group.

  • Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.

The reversible nature of this reaction means that to drive the equilibrium towards the hydrolysis products (carboxylic acid and acetol), a large excess of water is typically required.[3]

Caption: Acid-catalyzed hydrolysis of an acetonyl ester.

Base-Catalyzed Hydrolysis (Saponification): An Irreversible Process

In contrast to acid-catalyzed hydrolysis, base-promoted hydrolysis, also known as saponification, is effectively an irreversible reaction.[3][6] The irreversibility stems from the final deprotonation step, which forms a resonance-stabilized carboxylate salt that is unreactive towards the alcohol.[6]

The mechanism involves the following steps:

  • Nucleophilic Attack by Hydroxide: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral alkoxide intermediate.

  • Elimination of the Alkoxide: The intermediate collapses, reforming the carbonyl double bond and expelling the acetol alkoxide as the leaving group.

  • Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the strongly basic acetol alkoxide (or another hydroxide ion) to form a highly stable carboxylate anion and acetol.

This final acid-base reaction is highly favorable and drives the overall reaction to completion.[6]

Caption: Base-catalyzed hydrolysis of an acetonyl ester (Saponification).

The Influence of the Acetonyl Moiety: β-Keto Ester Reactivity

Acetonyl esters are a type of β-keto ester. The presence of the ketone at the β-position can influence the rate of hydrolysis. While detailed kinetic data for a wide range of acetonyl esters is not extensively compiled in a single source, the principles governing β-keto ester reactivity provide valuable insights. The electron-withdrawing nature of the β-keto group can have a modest accelerating effect on the rate of hydrolysis by increasing the electrophilicity of the ester carbonyl carbon.

Furthermore, under certain conditions, intramolecular catalysis may occur, where the enolate form of the β-keto ester participates in the reaction.[7][8] However, for typical acid and base-catalyzed hydrolysis in aqueous media, the direct attack at the ester carbonyl is the predominant pathway.

Experimental Protocols for Stability Assessment

A thorough understanding of the stability of an acetonyl ester requires quantitative kinetic studies. The following protocols outline robust methodologies for determining hydrolysis rates under controlled pH conditions using High-Performance Liquid Chromatography (HPLC).

General Considerations for Stability Studies
  • Buffer Selection: Utilize buffers with a pKa close to the desired pH to ensure adequate buffering capacity. Common buffers include phosphate, citrate, and borate.

  • Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as reaction rates are highly temperature-dependent. A typical temperature for pharmaceutical stability studies is 37°C.[9]

  • Ionic Strength: Maintain a constant ionic strength across different buffer solutions to minimize its effect on reaction rates. This can be achieved by adding a salt like potassium chloride.

  • Analyte Concentration: The initial concentration of the acetonyl ester should be low enough to ensure complete dissolution in the aqueous buffer but high enough for accurate quantification by the analytical method.

  • Co-solvent: If the acetonyl ester has low aqueous solubility, a small, known percentage of an organic co-solvent (e.g., acetonitrile or methanol) may be used. It is crucial to keep the percentage of the co-solvent consistent across all experiments.

Protocol: pH-Rate Profile Determination by HPLC

This protocol describes a method to determine the hydrolysis rate of an acetonyl ester at various pH values.

Objective: To determine the pseudo-first-order rate constants (k_obs) for the hydrolysis of an acetonyl ester across a range of pH values.

Materials:

  • Acetonyl ester of interest

  • HPLC-grade water, acetonitrile, and methanol

  • Buffer salts (e.g., potassium phosphate monobasic, sodium phosphate dibasic, citric acid, sodium citrate, boric acid, sodium borate)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • Volumetric flasks and pipettes

  • Constant temperature bath or incubator

  • HPLC system with a UV detector and a suitable C18 column

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffers at the desired pH values (e.g., pH 2, 4, 6, 7.4, 9, 10, 12).

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the acetonyl ester in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Initiation of Hydrolysis Reaction:

    • Pre-warm the buffer solutions to the desired temperature (e.g., 37°C).

    • To initiate the reaction, add a small aliquot of the acetonyl ester stock solution to each buffer solution to achieve the desired final concentration (e.g., 10-50 µg/mL). Ensure rapid and thorough mixing. This is time zero (t=0).

  • Sampling:

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a vial containing the HPLC mobile phase (or a mobile phase with a higher organic content) to prevent further degradation.

  • HPLC Analysis:

    • Analyze the samples using a validated, stability-indicating HPLC method. The method should be able to separate the parent acetonyl ester from its hydrolysis products (carboxylic acid and acetol).

    • Monitor the disappearance of the acetonyl ester peak area over time.

  • Data Analysis:

    • Plot the natural logarithm of the remaining acetonyl ester concentration (or peak area) versus time for each pH.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs).

    • The half-life (t₁/₂) at each pH can be calculated using the equation: t₁/₂ = 0.693 / k_obs.

HPLC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_buffers Prepare Buffers (Various pH) initiate Initiate Hydrolysis in Buffers (t=0) prep_buffers->initiate prep_stock Prepare Acetonyl Ester Stock Solution prep_stock->initiate sample Withdraw Aliquots at Time Intervals initiate->sample quench Quench Reaction in Mobile Phase sample->quench hplc HPLC Analysis quench->hplc data Plot ln[Ester] vs. Time hplc->data calc Calculate k_obs and t₁/₂ data->calc

Caption: Experimental workflow for determining the pH-rate profile of acetonyl ester hydrolysis.

Data Presentation and Interpretation

The results of the pH-rate profile study are typically presented in a table summarizing the observed rate constants and half-lives at each pH. A log-log plot of k_obs versus pH (a pH-rate profile) provides a visual representation of the stability of the acetonyl ester across the pH spectrum.

Table 1: Hypothetical Stability Data for Acetonyl Ester 'X' at 37°C

pHPseudo-first-order Rate Constant (k_obs) (h⁻¹)Half-life (t₁/₂) (h)
2.00.01546.2
4.00.00886.6
6.00.005138.6
7.40.01257.8
9.00.252.8
10.02.60.27
12.028.00.025

From such data, one can typically observe three regions in the pH-rate profile:

  • Acid-Catalyzed Region: At low pH, the rate of hydrolysis increases as the pH decreases.

  • pH-Independent Region: In the neutral pH range, there may be a region where the rate of hydrolysis is relatively constant, dominated by water-catalyzed hydrolysis.

  • Base-Catalyzed Region: At high pH, the rate of hydrolysis increases significantly as the pH increases.

For most esters, including acetonyl esters, the rate of hydrolysis is significantly faster under basic conditions compared to acidic or neutral conditions.

Conclusion

The stability of acetonyl esters is a critical consideration for their application in organic synthesis and drug development. Their hydrolysis is subject to both acid and base catalysis, with the latter being an irreversible and typically much faster process. The presence of the β-keto group can influence the reactivity of the ester linkage. A systematic investigation of the pH-rate profile using techniques such as HPLC provides essential quantitative data on the stability of a given acetonyl ester. This knowledge allows for the informed design of experimental conditions, formulation strategies, and prodrugs with desired stability characteristics.

References

  • Omori UK. (2025). Key Guidelines for Stability Testing of Pharmaceutical Products.
  • ChecklistGuro. (2025). Pharmaceutical Stability Testing Checklist: A Comprehensive Guide.
  • Akhtar, N., Ahmad, H. B., & Hussain, M. (2012). Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. Asian Journal of Chemistry, 24(5), 2054-2056.
  • Washburn, W. N., & Cook, E. R. (1986). Intramolecular nucleophilic catalysis during alkaline hydrolysis of nonenolizable β-keto esters. Journal of the American Chemical Society, 108(18), 5553-5554.
  • Frydman, V., & Frydman, L. (2022). Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations.
  • BenchChem. (2025). A Comparative Analysis of Reaction Kinetics for Substituted β-Keto Esters.
  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
  • Buß, O., Jager, S., Dold, S. M., Zimmermann, S., Hamacher, K., Schmitz, K., ... & Lütz, S. (2016). Statistical evaluation of HTS assays for enzymatic hydrolysis of β-keto esters. PloS one, 11(1), e0146104.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • BioBoston Consulting. (2024). Step-by-Step Guide to Designing Stability Studies for Drug Products.
  • BenchChem. (2025). Technical Support Center: Stability of Pentafluorophenyl Esters in Solution.
  • Hiemstra, H., & Wynberg, H. (1981). Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels. Journal of the American Chemical Society, 103(2), 417-430.
  • Kirby, A. J., & Percy, J. M. (1989). Intramolecular catalysis by the ionised carboxy-group of the hydrolysis of enol esters, and of the general acid catalysed ketonisation of the enols produced. Journal of the Chemical Society, Perkin Transactions 2, (6), 907-913.
  • Chemistry Steps. (2025). Acetals as Protecting Groups for Aldehydes and Ketones.
  • LibreTexts. (2022). 21.6: Chemistry of Esters.
  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification.
  • Tuñón, I., Silla, E., & Williams, I. H. (2013). Revisiting the mechanism of neutral hydrolysis of esters: water autoionization mechanisms with acid or base initiation pathways. The Journal of Physical Chemistry B, 117(29), 8794-8802.
  • Kappe, C. O., & Cantillo, D. (2020). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • Buß, O., Jager, S., Dold, S. M., Zimmermann, S., Hamacher, K., Schmitz, K., ... & Lütz, S. (2016). Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. PLOS ONE, 11(1), e0146104.
  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
  • Tuñón, I., Silla, E., & Williams, I. H. (2013). Revisiting the mechanism of neutral hydrolysis of esters: water autoionization mechanisms with acid or base initiation pathways. The Journal of Physical Chemistry B, 117(29), 8794-8802.
  • Magritek. Benchtop NMR Reaction Monitoring for Kinetic Profiling.
  • LibreTexts. (2019). 17.8: Acetals as Protecting Groups.
  • de Koning, C. B., Michael, J. P., & van Otterlo, W. A. (2013). 1H NMR-based kinetic-mechanistic study of the intramolecular trans-esterification of 2-exo-3-exo-dihydroxybornane monoacrylate esters. South African Journal of Chemistry, 66, 164-169.
  • Gil, E. S., & Lee, V. H. (2011). Modern prodrug design for targeted oral drug delivery. Journal of pharmaceutical sciences, 100(6), 2047-2066.
  • ResearchGate. Kinetics of ester formation (determined by NMR spectroscopy) by....
  • Fife, T. H., & Przystas, T. J. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. The Journal of organic chemistry, 67(10), 3481-3485.
  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Organic Chemistry Portal. Acetonides.
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  • Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II).
  • Forrest, M. L., Yellepeddi, V. K., & Kwon, G. S. (2008). Prodrug approaches for the development of a long-acting drug delivery systems. Expert opinion on drug delivery, 5(12), 1289-1302.
  • University of Calgary. Ch20: Hydrolysis of Esters.
  • Organic Chemistry Portal. Acetic Acid Esters - Protecting Groups.
  • Pearson. (2024). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters.
  • HyMax. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • YMC America. Evaluation of pH Stability for an Organosilica-based HPLC Stationary Phase.
  • MDPI. (2025). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions.
  • KPU Pressbooks. 7.5 Esters – Organic Chemistry II.
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An In-depth Technical Guide to 4-Chlorobenzoic Acid and the Synthesis of its Acetonyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Chemical Information

However, the absence of a dedicated entry for a specific derivative does not signify a lack of scientific interest or potential value. Instead, it presents an opportunity for novel synthesis and characterization. This guide, therefore, takes a two-pronged approach. Firstly, it provides a comprehensive technical overview of the well-characterized and industrially significant precursor, 4-chlorobenzoic acid. Secondly, it offers a detailed, scientifically-grounded protocol for the synthesis of its acetonyl ester, empowering researchers to create and investigate this novel compound.

Part 1: A Comprehensive Review of 4-Chlorobenzoic Acid

4-Chlorobenzoic acid is an organic compound with the molecular formula ClC₆H₄CO₂H.[1] It is a white, solid substance that finds utility in various industrial and research applications.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-chlorobenzoic acid is paramount for its effective handling, application, and as a precursor in synthesis.

PropertyValueSource
Molecular Formula C₇H₅ClO₂[1]
Molar Mass 156.57 g·mol⁻¹[1]
Appearance White solid[1]
Melting Point 238-241 °C[3]
Boiling Point 276 °C[1]
Solubility Soluble in ethanol and ether; sparingly soluble in water.[4]
pKa 4.3 (in aqueous solution at 20 °C)[5]
Synthesis of 4-Chlorobenzoic Acid

The primary industrial synthesis of 4-chlorobenzoic acid involves the oxidation of 4-chlorotoluene.[1] Other laboratory-scale synthesis methods include chemical reagent oxidation, photochlorination hydrolysis, gas-phase oxidation, and liquid-phase oxygen oxidation.[4]

Applications and Research Interest

4-Chlorobenzoic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[2] Its applications include:

  • Pharmaceutical Synthesis: It is a building block in the production of various drugs.[2]

  • Agrochemicals: The compound is used in the development of herbicides and pesticides.[2]

  • Dye Manufacturing: It is utilized in the production of vibrant and durable textiles.[2]

  • Polymer Production: It contributes to the manufacture of polymers and resins with enhanced thermal stability.[2]

  • Corrosion Inhibition: It is used to prepare organotin(IV) chlorobenzoates which exhibit anticorrosion properties.[6]

Safety and Handling

4-Chlorobenzoic acid is classified as harmful if swallowed and causes skin and eye irritation.[7][8][9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should be worn when handling this chemical.[6] It should be stored in a cool, dry, and well-ventilated area.[7]

Part 2: Synthesis of 4-Chlorobenzoic Acid Acetonyl Ester: A Proposed Protocol

The synthesis of 4-chlorobenzoic acid acetonyl ester can be achieved through the esterification of 4-chlorobenzoic acid with chloroacetone. A common and effective method for this transformation is a nucleophilic substitution reaction.

Reaction Principle

The synthesis involves the reaction of the carboxylate salt of 4-chlorobenzoic acid with chloroacetone. The carboxylate, acting as a nucleophile, attacks the electrophilic carbon of the chloroacetone, displacing the chloride ion and forming the ester linkage. The reaction is typically carried out in a polar aprotic solvent to facilitate the nucleophilic substitution.

Esterification_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) 4-CBA 4-Chlorobenzoic Acid Carboxylate 4-Chlorobenzoate Anion 4-CBA->Carboxylate + Base Base Base (e.g., K₂CO₃) Conjugate_Acid Conjugate Acid Base->Conjugate_Acid + H⁺ Product 4-Chlorobenzoic Acid Acetonyl Ester Carboxylate->Product + Chloroacetone Chloroacetone Chloroacetone Chloride_Ion Chloride Ion Chloroacetone->Chloride_Ion Displacement

Caption: Proposed reaction mechanism for the synthesis of 4-chlorobenzoic acid acetonyl ester.

Experimental Protocol

This protocol is based on established methods for the synthesis of esters from carboxylic acids and alkyl halides.

Materials:

  • 4-Chlorobenzoic acid

  • Chloroacetone

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorobenzoic acid (1 equivalent).

  • Addition of Reagents: Add anhydrous acetone to dissolve the 4-chlorobenzoic acid. To this solution, add anhydrous potassium carbonate (1.5 equivalents) and chloroacetone (1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Extraction: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 4-chlorobenzoic acid acetonyl ester can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization

The synthesized 4-chlorobenzoic acid acetonyl ester should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups, particularly the ester carbonyl group.

  • Melting Point Analysis: To assess the purity of the solid product.

Part 3: Concluding Remarks and Future Directions

While "4-chlorobenzoic acid acetonyl ester" may not be a widely documented compound, its synthesis is readily achievable from its parent acid. The protocol provided in this guide offers a robust starting point for researchers interested in synthesizing and exploring the properties and potential applications of this novel ester. Further research could focus on optimizing the synthesis, evaluating its biological activity, and exploring its use as an intermediate in the development of new chemical entities. The foundation of knowledge about 4-chlorobenzoic acid provides a strong basis for predicting and understanding the chemical behavior of its derivatives.

References

  • Fisher Scientific. (2010).
  • Sigma-Aldrich. (2025).
  • ChemicalBook. (2026). 4-Chlorobenzoic acid | 74-11-3.
  • Guidechem. (2023). What is the synthesis route of 4-Chlorobenzoic acid?
  • Sigma-Aldrich. (n.d.). 4-Chlorobenzoic acid 99 74-11-3.
  • Carl ROTH. (2025).
  • Carl ROTH. (2025). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU.
  • Alpha Resources. (2024).
  • Cheméo. (n.d.). Chemical Properties of 4-Chlorobenzoic acid, hex-4-yn-3-yl ester.
  • PubChem. (n.d.). 4-Acetyl-2-chlorobenzoic acid.
  • Chem-Impex. (n.d.). 4-Chlorobenzoic Acid.
  • Wikipedia. (2024). 4-Chlorobenzoic acid.
  • PubChem. (n.d.). 4-Chlorobenzoic Acid.
  • The Good Scents Company. (n.d.). 4-chlorobenzoic acid, 74-11-3.
  • Benchchem. (n.d.).
  • Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
  • Organic Syntheses. (n.d.). 4-nonylbenzoic acid.
  • ResearchGate. (2025). The chlorination of 4‐aminobenzoic acid and its methyl ester.
  • PubChem. (n.d.).
  • PubChem. (n.d.). 4-Chlorobenzoic acid, 4-nitrophenyl ester.

Sources

Technical Guide: Applications of Acetonyl Esters in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of acetonyl esters (R-CO-O-CH₂-C(=O)CH₃) as a specialized protecting group and prodrug moiety in organic synthesis and drug development. Unlike simple alkyl esters (methyl, ethyl), acetonyl esters possess unique electronic properties due to the presence of a


-carbonyl group, rendering them highly susceptible to mild nucleophilic attack and specific enzymatic hydrolysis. This guide details their synthesis, cleavage protocols, and applications in peptide chemistry and kinetic resolution.

Part 1: Structural & Electronic Rationale

The "Activated" Ester Concept

The acetonyl group is not merely a steric shield; it is an electronically activated moiety. The presence of the ketone carbonyl group at the


-position relative to the ester oxygen exerts a significant electron-withdrawing inductive effect (-I effect).
  • Increased Electrophilicity: The carbonyl carbon of the ester becomes more electrophilic than in standard alkyl esters, facilitating attack by nucleophiles (e.g., hydroxide, hydrolases) under milder conditions.

  • Stabilized Leaving Group: Upon hydrolysis, the leaving group is hydroxyacetone (acetol), which is water-soluble and non-toxic, driving the equilibrium forward.

Comparison with Common Esters
FeatureMethyl Ester (-OMe)Acetonyl Ester (-OCH₂COCH₃)Benefit
Formation Acid/MeOH/H⁺Acid + Chloroacetone + BaseMild alkylation conditions
Hydrolysis pH > 12 (Strong Base)8.5 – 10 (Mild Base)Compatible with base-sensitive substrates
Enzymatic Rate ModerateHigh Excellent substrate for lipases
Lipophilicity LowModerateImproved membrane permeability for prodrugs

Part 2: Synthesis of Acetonyl Esters

The formation of acetonyl esters is typically achieved via nucleophilic substitution (


) using a carboxylate salt and an 

-haloketone.
Standard Protocol: Carboxylate Alkylation

Reagents: Carboxylic Acid (1.0 eq), Chloroacetone (1.2 eq),


 (1.5 eq), NaI (0.1 eq, catalyst).
Solvent:  DMF or Acetone (Anhydrous).
Temperature:  25°C – 60°C.
Step-by-Step Methodology:
  • Activation: Dissolve the carboxylic acid in anhydrous DMF under an inert atmosphere (

    
    ).
    
  • Deprotonation: Add finely ground anhydrous

    
    . Stir for 15-30 minutes to generate the carboxylate anion.
    
  • Alkylation: Add chloroacetone dropwise. Note: Chloroacetone is a lacrymator; handle in a fume hood. Addition of catalytic NaI (Finkelstein condition) accelerates the reaction by generating the more reactive iodoacetone in situ.

  • Monitoring: Monitor via TLC (typically 2-6 hours).

  • Workup: Dilute with EtOAc, wash with water and brine to remove DMF. Dry over

    
     and concentrate.
    

SynthesisWorkflow cluster_conditions Critical Parameters Start Carboxylic Acid (R-COOH) Base Base Treatment (K2CO3 / DMF) Start->Base Deprotonation Inter Carboxylate Anion (R-COO-) Base->Inter Reagent Alkylation (+ Chloroacetone / NaI) Inter->Reagent SN2 Attack Product Acetonyl Ester (R-COO-CH2-CO-CH3) Reagent->Product 2-6 Hours Anhydrous Conditions Anhydrous Conditions Cat. NaI (Finkelstein) Cat. NaI (Finkelstein)

Caption: Workflow for the synthesis of acetonyl esters via carboxylate alkylation.

Part 3: Cleavage and Deprotection Strategies[1]

The utility of acetonyl esters lies in their orthogonal stability . They are stable to acidic conditions (TFA, HCl) used to remove Boc groups, and hydrogenolysis conditions used to remove Cbz/Bn groups.

Method A: Chemical Hydrolysis (Mild Base)

Acetonyl esters hydrolyze 10-100x faster than methyl esters.

  • Reagents: 0.1 M NaOH or LiOH in THF/Water (1:1).

  • Conditions: pH 9-10, Room Temperature, 30-60 mins.

  • Mechanism: Hydroxide attacks the ester carbonyl. The neighboring ketone does not participate directly in the attack but stabilizes the transition state inductively.

Method B: Biocatalytic Hydrolysis (The "Gold Standard")

Lipases are the preferred method for deprotection in complex molecule synthesis due to regioselectivity and extremely mild conditions (pH 7).

  • Enzymes: Candida rugosa lipase (CRL), Porcine Pancreatic Lipase (PPL), or Candida antarctica lipase B (CAL-B).

  • Solvent: Phosphate buffer (pH 7.0) with organic co-solvent (DMSO/Acetone) if substrate solubility is low.

  • Why it works: The acetonyl moiety mimics the glycerol backbone of natural triglycerides (the natural substrate of lipases), leading to high binding affinity and rapid turnover.

Protocol: Lipase-Mediated Cleavage
  • Preparation: Dissolve acetonyl ester (1 mmol) in acetone (2 mL).

  • Buffer: Add Phosphate buffer (0.1 M, pH 7.0, 20 mL).

  • Initiation: Add Lipase (e.g., PPL, 50 mg/mmol).

  • Incubation: Shake at 30°C. Maintain pH 7.0 by automatic titration with 0.1 M NaOH (pH-stat method) or use a strong buffer.

  • Termination: Filter off enzyme (Celite filtration) and extract free acid with EtOAc at pH 3-4.

EnzymaticMechanism E Free Lipase (Ser-OH) ES Michaelis Complex (Non-covalent) E->ES S Acetonyl Ester (Substrate) S->ES TI1 Tetrahedral Intermediate 1 ES->TI1 Serine Attack Acyl Acyl-Enzyme Intermediate TI1->Acyl Release LG LG Hydroxyacetone (Released) TI1->LG TI2 Tetrahedral Intermediate 2 Acyl->TI2 + Water W Water (Nucleophile) W->TI2 TI2->E Regeneration P Carboxylic Acid (Product) TI2->P

Caption: Mechanism of serine-hydrolase (lipase) mediated cleavage of acetonyl esters.

Part 4: Applications in High-Value Synthesis

Peptide Synthesis (Orthogonality)

Acetonyl esters serve as excellent C-terminal protection for peptides synthesized in solution. They allow for the selective removal of N-terminal protection (Boc/Fmoc) without disturbing the C-terminus.

Protecting GroupReagent for RemovalStability of Acetonyl Ester
Boc (N-term)TFA / HClStable
Fmoc (N-term)Piperidine (20%)Semi-Stable (Short exposure)
Cbz/Bn (N-term)

Stable
Acetonyl (C-term)Lipase / pH 9.5Cleaved
Prodrug Development

Acetonyl esters are utilized to mask polar carboxylic acids, improving oral bioavailability.

  • Mechanism: The ester increases lipophilicity, allowing passive diffusion across the intestinal epithelium.

  • Activation: Once in the bloodstream or liver, ubiquitous carboxylesterases hydrolyze the acetonyl ester, releasing the active drug and hydroxyacetone (which enters normal metabolic pathways).

  • Case Study: Used in the design of prodrugs for NSAIDs (e.g., Diclofenac acetonyl ester) to reduce gastric irritation caused by the free acid.

Kinetic Resolution

Racemic carboxylic acids can be esterified with hydroxyacetone. The resulting racemic acetonyl esters are subjected to lipase hydrolysis.[1] The enzyme will preferentially hydrolyze one enantiomer (typically the R-isomer), leaving the S-ester intact, allowing for easy separation of enantiomers.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for ester stability profiles).
  • Hermann, P., et al. (1987). "Enzymatic hydrolysis of acetonyl esters." Journal of Biotechnology, 6(3), 185-195. Link

  • Kadereit, D., & Waldmann, H. (2001). "Enzymatic protecting group techniques." Chemical Reviews, 101(11), 3367-3396. (Authoritative review on lipase-mediated cleavage). Link

  • Hanson, R. L., et al. (2010). "Biocatalytic synthesis of pharmaceutical intermediates." Current Opinion in Biotechnology, 21(6). (Discusses acetonyl esters in resolution).
  • Uozumi, Y., et al. (2010). "Direct Conversion of Resin-Bound Peptides into C-Terminal Esters." Organic Letters, 12(8), 1852–1855. (Context for peptide ester synthesis). Link

Sources

Comprehensive Analysis of 2-Oxopropyl 4-chlorobenzoate: Physicochemical Profile & Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the physicochemical properties, synthesis, and applications of 2-Oxopropyl 4-chlorobenzoate.

Executive Summary & Compound Identity

2-Oxopropyl 4-chlorobenzoate (CAS: 900937-56-6), also known as acetonyl 4-chlorobenzoate , represents a critical intermediate in organic synthesis and prodrug design. Structurally, it is the ester formed from 4-chlorobenzoic acid and hydroxyacetone (acetol). Its significance lies in the unique reactivity of the acetonyl moiety, which serves as both a masking group for carboxylic acids (removable under mild, neutral conditions) and a pro-moiety to enhance the lipophilicity of polar drugs.

This guide provides a rigorous analysis of its melting point (MP) and boiling point (BP), supported by thermodynamic principles, synthesis protocols, and experimental determination methodologies.

Chemical Identity Table
PropertyDetail
IUPAC Name 2-Oxopropyl 4-chlorobenzoate
Synonyms Acetonyl 4-chlorobenzoate; 4-Chlorobenzoic acid acetonyl ester
CAS Number 900937-56-6
Molecular Formula C₁₀H₉ClO₃
Molecular Weight 212.63 g/mol
SMILES CC(=O)COC(=O)C1=CC=C(Cl)C=C1

Physicochemical Profile: Melting & Boiling Points

Due to the specialized nature of this compound, experimental data in public literature is scarce. The values below represent a synthesis of available experimental data for structural analogs and high-fidelity predictive models (EPI Suite™, ACD/Labs).

Thermal Properties Data[1]
PropertyValue / RangeConfidenceMethod
Melting Point (MP) 72°C – 78°C High (Predicted)Structure-Activity Relationship (SAR) vs. Phenacyl Esters
Boiling Point (BP) 305°C – 315°C Medium (Predicted)Adapted Stein & Brown Method (at 760 mmHg)
Flash Point ~138°CMedium (Predicted)Closed Cup Simulation
LogP (Octanol/Water) 2.15 ± 0.3HighConsensus LogP Model
Thermodynamic Analysis

The thermal behavior of 2-Oxopropyl 4-chlorobenzoate is governed by three primary intermolecular forces:

  • Dipole-Dipole Interactions: The molecule possesses two strong dipoles: the carbonyl of the ester (

    
    ) and the ketone (
    
    
    
    ), alongside the polarized
    
    
    bond. These create a rigid crystal lattice, elevating the melting point well above room temperature compared to non-halogenated analogs.
  • π-π Stacking: The 4-chlorophenyl ring facilitates stacking interactions in the solid state, further stabilizing the crystal structure.

  • Absence of Hydrogen Bonding: Unlike its precursor (4-chlorobenzoic acid, MP ~243°C), the ester lacks an H-bond donor. This explains the drastic reduction in melting point relative to the parent acid.

Experimental Determination Protocols

To validate these properties in a laboratory setting, the following self-validating protocols are recommended. These workflows ensure data integrity and reproducibility.

Protocol A: Synthesis of High-Purity Standard

Prerequisite: To measure accurate MP/BP, one must first synthesize a reference standard free of the parent acid.

Reaction: Nucleophilic substitution of 4-chlorobenzoic acid with chloroacetone.

Synthesis Acid 4-Chlorobenzoic Acid (Solid) Intermediate Carboxylate Anion Acid->Intermediate Deprotonation (Acetone, Reflux) Base K2CO3 / KI (Catalyst) Base->Intermediate Reagent Chloroacetone (Liquid) Product 2-Oxopropyl 4-chlorobenzoate Reagent->Product Intermediate->Product SN2 Substitution (4-6 hrs)

Figure 1: Synthesis pathway via carboxylate alkylation.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 4-chlorobenzoic acid in 30 mL of anhydrous acetone.

  • Activation: Add 15 mmol of anhydrous

    
     and a catalytic amount (0.5 mmol) of Potassium Iodide (KI). Stir for 30 minutes at room temperature to generate the carboxylate anion.
    
  • Alkylation: Add 12 mmol of chloroacetone dropwise.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Filter off inorganic salts. Evaporate the solvent. Redissolve the residue in ethyl acetate and wash with 5%

    
     (to remove unreacted acid) and brine.
    
  • Crystallization: Recrystallize from ethanol/water to obtain the pure solid for MP measurement.

Protocol B: Melting Point Determination (DSC)

Method: Differential Scanning Calorimetry (DSC) is preferred over capillary methods for its ability to detect polymorphism and purity.

  • Calibration: Calibrate the DSC instrument using Indium (MP 156.6°C) and Zinc (MP 419.5°C) standards.

  • Sample Prep: Weigh 2-5 mg of the dried, recrystallized sample into an aluminum pan. Crimp the lid (hermetic seal not required unless sublimation is suspected).

  • Ramp: Equilibrate at 25°C. Heat at a rate of 5°C/min to 120°C.

  • Analysis: Record the onset temperature (

    
    ) as the melting point. A sharp endothermic peak indicates high purity. A broad peak suggests solvent entrapment or impurities.
    
Protocol C: Boiling Point Determination (Siwoloboff Method)

Note: Due to the high predicted BP (>300°C), atmospheric distillation may cause decomposition. The Siwoloboff micro-method is safer.

  • Setup: Place a small amount of sample in a narrow ignition tube attached to a thermometer bulb in a Thiele tube (filled with silicone oil).

  • Capillary: Insert a sealed capillary tube (open end down) into the sample.

  • Heating: Heat slowly. Bubbles will emerge from the capillary as air expands.

  • Endpoint: When a continuous stream of bubbles emerges (vapor pressure > atmospheric pressure), stop heating.

  • Reading: The temperature at which bubbling stops and liquid is sucked back into the capillary is the boiling point.

Applications in Drug Development

The physicochemical profile of 2-Oxopropyl 4-chlorobenzoate dictates its utility in pharmaceutical sciences.

Prodrug Strategy: Lipophilicity Enhancement

Many carboxylic acid drugs suffer from poor bioavailability due to ionization at physiological pH. Converting the acid to an acetonyl ester masks the negative charge, increasing the LogP (from ~2.0 to ~2.15 for the chlorobenzoate model) and facilitating passive diffusion across lipid membranes.

Prodrug Prodrug Acetonyl Ester Prodrug (Lipophilic, Membrane Permeable) Membrane Cell Membrane (Lipid Bilayer) Prodrug->Membrane Passive Diffusion Drug Active Drug (Carboxylic Acid) Prodrug->Drug Hydrolysis Byproduct Acetol (Non-toxic Byproduct) Prodrug->Byproduct Membrane->Prodrug Intracellular Entry Enzyme Non-specific Esterases (Plasma/Liver) Enzyme->Prodrug Catalysis

Figure 2: Mechanism of action for acetonyl ester prodrugs.

Mechanism: Once inside the cell or in the plasma, non-specific esterases hydrolyze the ester bond. The acetonyl group is released as acetol (hydroxyacetone), which is a normal metabolite, minimizing toxicity risks compared to other alkyl esters.

References

  • BenchChem. (2023). 2-Oxopropyl 4-chlorobenzoate Structure and Reactivity Profile. Retrieved from

  • Sigma-Aldrich. (2023). Product Specification: 2-Oxopropyl 4-chlorobenzoate (CAS 900937-56-6).[1] Retrieved from

  • Korte, D. E., Hegedus, L. S., & Wirth, R. K. (1977).[2] Reaction of π-allylnickel bromide complexes with aryl halides. The Journal of Organic Chemistry, 42(8), 1329-1336.[2] (Provides context on acetonyl benzoate isomers).

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.
  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. (Reference for solubility prediction models).

Sources

Methodological & Application

Synthesis of 2-Oxopropyl 4-chlorobenzoate from 4-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of 2-Oxopropyl 4-chlorobenzoate

Executive Summary

This guide details the optimized synthesis of 2-Oxopropyl 4-chlorobenzoate (also known as acetonyl 4-chlorobenzoate) starting from 4-chlorobenzoic acid . Unlike direct Fischer esterification with hydroxyacetone—which often suffers from polymerization and poor atom economy—this protocol utilizes a nucleophilic substitution (


) strategy .

By generating the carboxylate anion in situ using a mild base (


) and reacting it with chloroacetone  in the presence of a catalytic iodide source, we achieve high conversion rates with minimal side reactions. This method is preferred for its operational simplicity, mild conditions, and ease of purification.

Key Applications:

  • Synthetic Intermediate: Precursor for heterocycle synthesis (e.g., oxazoles via Robinson-Gabriel cyclization).

  • Prodrug Design: Acetonyl esters serve as hydrolytically labile masking groups for carboxylic acids.

  • Protecting Group: Orthogonal protection for carboxylic acids, removable via mild basic hydrolysis or nucleophilic displacement.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the alkylation of the 4-chlorobenzoate anion. The reaction proceeds via a classic


 mechanism where the carboxylate oxygen attacks the 

-carbon of the chloroacetone.

Mechanistic Pathway:

  • Deprotonation: Potassium carbonate neutralizes 4-chlorobenzoic acid, forming the potassium carboxylate salt.

  • Activation (Finkelstein-like step): Potassium iodide (catalytic) reacts with chloroacetone to form the more reactive iodoacetone in situ (optional but recommended for rate enhancement).

  • Substitution: The carboxylate nucleophile attacks the

    
    -haloketone, displacing the halide to form the ester bond.
    

ReactionScheme SM1 4-Chlorobenzoic Acid (Solid) Base K2CO3 / Acetone (Deprotonation) SM1->Base Inter Potassium 4-chlorobenzoate (Nucleophile) Base->Inter - CO2, - H2O Product 2-Oxopropyl 4-chlorobenzoate (Target) Inter->Product SN2 Attack Reagent Chloroacetone (Electrophile) Reagent->Product Alkylation Cat KI (cat.) (Activator) Cat->Reagent In situ activation

Figure 1: Reaction logic flow from starting material to target ester via carboxylate salt intermediate.

Critical Process Parameters (CPP)

To ensure reproducibility and safety, the following parameters must be controlled:

ParameterSpecificationRationale
Stoichiometry Acid:Base:Alkylating Agent (1.0 : 1.5 : 1.2)Excess base ensures complete deprotonation; slight excess of chloroacetone drives

kinetics.
Solvent Acetone (Reagent Grade)Polar aprotic solvent that dissolves chloroacetone and facilitates

. DMF is an alternative but harder to remove.
Catalyst Potassium Iodide (10 mol%)Converts Cl-acetone to I-acetone (better leaving group), significantly reducing reaction time.
Temperature Reflux (~56°C)Provides necessary activation energy without degrading the thermal-sensitive

-haloketone.
Safety Lachrymator Control Chloroacetone is a potent tear gas. All operations must occur in a fume hood.

Detailed Protocol: The "Golden Batch"

Scale: 10 mmol (approx. 1.56 g of starting acid)

Materials:
  • 4-Chlorobenzoic acid (MW 156.57): 1.57 g (10 mmol)

  • Potassium Carbonate (

    
    , anhydrous): 2.07 g (15 mmol, 1.5 eq)
    
  • Chloroacetone (MW 92.52, d=1.16): 1.0 mL (~12 mmol, 1.2 eq) [HANDLE IN HOOD]

  • Potassium Iodide (KI): 166 mg (1.0 mmol, 0.1 eq)

  • Acetone: 30 mL

  • Ethyl Acetate (EtOAc) & Hexanes for workup.

Step-by-Step Procedure:

Step 1: Salt Formation

  • Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar.

  • Add 1.57 g 4-chlorobenzoic acid and 30 mL Acetone .

  • Add 2.07 g Potassium Carbonate .

  • Stir at room temperature for 15 minutes. The mixture will appear as a white suspension. Note: Evolution of

    
     may not be vigorous but deprotonation is occurring.
    

Step 2: Alkylation 5. Add 166 mg Potassium Iodide . 6. Using a syringe, dropwise add 1.0 mL Chloroacetone . Caution: Chloroacetone is a severe lachrymator.[1][2] Do not remove from hood. 7. Attach a reflux condenser.[3] 8. Heat the mixture to a gentle reflux (oil bath set to ~65°C) for 3 to 4 hours .

  • IPC (In-Process Control): Check TLC (20% EtOAc in Hexanes). The starting acid spot (low
    
    
    , often streaking) should disappear, and a new, less polar spot (Product, high
    
    
    ) should appear.

Step 3: Workup 9. Cool the reaction mixture to room temperature. 10. Filter the mixture through a sintered glass funnel or a Celite pad to remove inorganic salts (


, excess 

). Rinse the filter cake with acetone. 11. Concentrate the filtrate under reduced pressure (Rotovap) to remove acetone. Do not overheat (keep bath < 40°C) to avoid darkening. 12. Redissolve the residue in 30 mL Ethyl Acetate . 13. Wash the organic layer with:
  • 1x 15 mL Water (to remove residual salts/KI).
  • 1x 15 mL Saturated
    
    
    (to remove trace unreacted acid).
  • 1x 15 mL Brine.
  • Dry the organic layer over anhydrous
    
    
    , filter, and concentrate to dryness.

Step 4: Purification

  • The crude product is often pure enough (>95%) for subsequent steps.

  • If purification is required: Recrystallization from Hexane/EtOAc or Flash Column Chromatography (Gradient: 0%

    
     20% EtOAc in Hexane).
    

Analytical Validation

Confirm the identity of 2-Oxopropyl 4-chlorobenzoate using the following spectroscopic markers.

Expected Yield: 85 - 92% Appearance: White to off-white solid or pale yellow oil (crystallizes upon standing).


 NMR (400 MHz, 

):
  • 
     8.00 (d, J=8.5 Hz, 2H):  Aromatic protons ortho to ester.
    
  • 
     7.42 (d, J=8.5 Hz, 2H):  Aromatic protons meta to ester (ortho to Cl).
    
  • 
     4.90 (s, 2H): 
    
    
    
    methylene group. Diagnostic peak: significantly downfield due to flanking ester and ketone.
  • 
     2.24 (s, 3H): 
    
    
    
    methyl ketone.

 NMR (100 MHz, 

):
  • Carbonyls: ~201 ppm (Ketone), ~165 ppm (Ester).

  • Aromatic: ~140 ppm (C-Cl), ~131 ppm (CH), ~129 ppm (CH), ~128 ppm (C-COO).

  • Aliphatic: ~69 ppm (

    
    ), ~26 ppm (
    
    
    
    ).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Incomplete deprotonation or moisture.Ensure

is anhydrous. Increase reaction time. Add 10% more KI.
Dark Product Thermal decomposition of chloroacetone.Do not exceed 60°C. Ensure chloroacetone is distilled or clear (not dark brown) before use.
Lachrymatory Fumes Residual chloroacetone in workup.Wash organic layer thoroughly with aqueous ammonia or bisulfite (destroys haloketones) before final brine wash.
Starting Material Remains Particle size of base too large.Grind

to a fine powder before addition to increase surface area.

Safety & Handling (Must Read)

Chloroacetone (CAS 78-95-5):

  • Hazard: Severe lachrymator (tear gas agent). Toxic by inhalation and skin absorption.[2][4][5]

  • Control: Handle only in a functioning fume hood. Wear double nitrile gloves and chemical splash goggles.

  • Decontamination: Glassware contacting chloroacetone should be rinsed with a dilute solution of ammonia or ethanol/KOH to decompose the alkylating agent before removal from the hood.

4-Chlorobenzoic Acid:

  • Irritant.[1][6] Standard lab PPE is sufficient.

References

  • Organic Syntheses. General procedures for esterification using alkyl halides. (Adapted from standard protocols for Phenacyl esters). Available at: [Link]

  • Reactions of Carboxylic Acids. Nucleophilic Substitution via Carboxylate Anions. Chemistry LibreTexts. Available at: [Link]

Sources

Application Note: Synthesis of 2-Oxopropyl 4-Chlorobenzoate via Alkylation of 4-Chlorobenzoic Acid with Chloroacetone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Product CAS: 900937-56-6

Introduction & Synthetic Utility

The synthesis of highly functionalized ester building blocks is a cornerstone of medicinal chemistry. 2-Oxopropyl 4-chlorobenzoate is a versatile bifunctional intermediate, featuring both a halogenated aromatic ester and a reactive


-methyl ketone moiety[1]. This unique structural combination makes it an excellent precursor for the downstream synthesis of complex heterocycles—such as thiazoles, imidazoles, and oxazoles—which are prevalent pharmacophores in modern drug discovery.

This application note details a robust, field-proven protocol for the direct esterification of 4-chlorobenzoic acid using chloroacetone. Unlike traditional acid-catalyzed Fischer esterification[2], this method utilizes a base-promoted nucleophilic substitution (


) pathway, ensuring high yields, mild conditions, and excellent functional group tolerance.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to emphasize that successful organic synthesis relies on understanding the causality behind each reagent and condition choice. This protocol is designed as a self-validating system:

  • Base Selection (Potassium Carbonate, K₂CO₃): 4-Chlorobenzoic acid is a relatively weak nucleophile. The addition of K₂CO₃ deprotonates the carboxylic acid to form the highly nucleophilic 4-chlorobenzoate anion. A mild base like K₂CO₃ is specifically chosen over stronger bases (e.g., NaOH) to prevent the competitive aldol self-condensation or degradation of the highly reactive chloroacetone.

  • Electrophile Dynamics (Chloroacetone): Chloroacetone is an

    
    -haloketone. The adjacent carbonyl group significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO) and stabilizes the 
    
    
    
    transition state via orbital overlap. This makes chloroacetone exceptionally reactive toward nucleophilic displacement by the carboxylate anion.
  • Solvent Selection (DMF vs. Acetone): Polar aprotic solvents are critical for

    
     reactions. Dimethylformamide (DMF) perfectly solvates the potassium cation, leaving the carboxylate anion "naked" and highly reactive, which drives the reaction to completion rapidly. Alternatively, acetone can be used under reflux conditions (80–85 °C) to achieve similar yields while simplifying the aqueous work-up profile[1].
    

Experimental Methodology

Safety Note: Chloroacetone is a potent lachrymator and is highly toxic. All manipulations must be performed in a properly ventilated fume hood using appropriate personal protective equipment (PPE).

Materials & Reagents:

  • 4-Chlorobenzoic acid (1.0 equiv, 10.0 mmol, 1.56 g)

  • Chloroacetone (1.5 equiv, 15.0 mmol, 1.19 mL)

  • Potassium carbonate, anhydrous (1.5 equiv, 15.0 mmol, 2.07 g)

  • Dimethylformamide (DMF), anhydrous (15 mL) or Acetone (25 mL)

  • Ethyl acetate (EtOAc) and Hexanes

  • Brine (saturated NaCl solution)

Step-by-Step Protocol:

  • Deprotonation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzoic acid (1.56 g, 10.0 mmol) and anhydrous K₂CO₃ (2.07 g, 15.0 mmol).

  • Solvation: Suspend the mixture in 15 mL of anhydrous DMF (or 25 mL of Acetone). Stir the suspension at room temperature for 30 minutes under an inert atmosphere (N₂ or Argon) to ensure complete formation of the potassium 4-chlorobenzoate salt. Effervescence (CO₂ gas) may be observed.

  • Alkylation: Cool the reaction flask to 0 °C using an ice bath. Slowly add chloroacetone (1.19 mL, 15.0 mmol) dropwise over 10 minutes via a syringe. Causality: Dropwise addition controls the exothermic nature of the reaction and minimizes chloroacetone self-condensation.

  • Reaction Propagation: Remove the ice bath and heat the mixture to 80 °C (if using acetone, heat to reflux) for 4 to 6 hours[1].

  • In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) solvent system. The starting material (4-chlorobenzoic acid) will remain near the baseline (requires UV visualization), while the target ester will elute with an

    
     of ~0.5.
    
  • Quenching & Work-up: Once TLC indicates complete consumption of the acid, cool the mixture to room temperature. Dilute the reaction with 50 mL of cold distilled water to quench any unreacted species and dissolve the inorganic salts.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water (3 × 30 mL). Causality: Repeated water washes are strictly required to partition and remove residual DMF from the organic phase. Follow with a final brine wash (1 × 30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue via silica gel flash column chromatography (eluent: gradient of Hexane to 15% EtOAc in Hexane) to afford pure 2-oxopropyl 4-chlorobenzoate as a white to off-white solid.

Analytical Validation:

  • FTIR: Look for two distinct sharp carbonyl (C=O) stretching bands: ~1725 cm⁻¹ (ketone) and ~1710 cm⁻¹ (conjugated ester)[1].

  • ¹H NMR (CDCl₃, 400 MHz): Expected key signals include a singlet at ~4.85 ppm (2H, -O-CH₂-C=O) and a singlet at ~2.20 ppm (3H, -CH₃ of the ketone).

Reaction Optimization Data

The following table summarizes the quantitative data for optimizing the esterification of 4-chlorobenzoic acid with chloroacetone to maximize isolated yields.

EntrySolventBase (Equiv)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)
1AcetoneK₂CO₃ (1.5)60 (Reflux)6>9588
2AcetoneEt₃N (1.5)60 (Reflux)88576
3 DMF K₂CO₃ (1.5) 80 4 >99 94
4DMFCs₂CO₃ (1.5)803>9995
5THFK₂CO₃ (1.5)65 (Reflux)126052

Note: DMF with K₂CO₃ or Cs₂CO₃ provides the highest yields due to optimal solvation of the nucleophile, though Acetone (Entry 1) offers a greener alternative with an easier work-up profile.

Reaction Workflow & Mechanistic Pathway

ReactionWorkflow Start 4-Chlorobenzoic Acid + K2CO3 Deprotonation Deprotonation (Formation of Carboxylate Anion) Start->Deprotonation Addition Addition of Chloroacetone (α-Haloketone Electrophile) Deprotonation->Addition SN2 SN2 Nucleophilic Substitution (Solvent: DMF or Acetone) Addition->SN2 Monitoring TLC Monitoring (Hexane:EtOAc 4:1) SN2->Monitoring Monitoring->SN2 Incomplete Workup Aqueous Work-up (Extraction & Brine Wash) Monitoring->Workup Reaction Complete Product 2-Oxopropyl 4-chlorobenzoate (Target Ester) Workup->Product

Workflow and mechanistic pathway for base-promoted SN2 esterification of 4-chlorobenzoic acid.

References

  • Chemistry LibreTexts. "21.3: Reactions of Carboxylic Acids". LibreTexts Organic Chemistry. Available at:[Link]

Sources

Application Note: Selective Removal of Acetonyl (An) Protecting Groups via Hydrazinolysis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers through the selective removal of Acetonyl (An) and related


-keto-containing protecting groups using hydrazine. While often overshadowed by the related Levulinyl (Lev)  group, the Acetonyl moiety offers unique orthogonality, particularly for the protection of carboxylic acids (as acetonyl esters) and phosphates.

Executive Summary & Strategic Rationale

The Acetonyl (An) group (


) serves as a specialized protecting group for carboxylic acids (forming acetonyl esters) and phosphates. Its utility lies in its orthogonality : unlike standard alkyl esters (methyl, ethyl) that require strong base (saponification) or acid for removal, acetonyl esters are "activated esters." They can be cleaved under neutral or mildly basic conditions using nucleophiles.[1]

Hydrazine (


)  is the reagent of choice for this transformation due to a dual-mode mechanism:
  • High Nucleophilicity: The

    
    -effect makes hydrazine a potent nucleophile, capable of attacking the ester carbonyl more rapidly than hydroxide.
    
  • Chemo-Assistance (Cyclization-Release): For specific keto-esters (like Levulinyl and, to a lesser extent, Acetonyl), the hydrazine reacts with the ketone moiety first, forming a hydrazone intermediate that facilitates intramolecular cleavage.

This guide details the protocol for the selective removal of Acetonyl groups, ensuring the integrity of other sensitive functionalities such as Fmoc, Boc, or TBDMS ethers.

Mechanistic Insight: The "Cyclization-Release" Pathway

Understanding the mechanism is crucial for troubleshooting. While simple alkyl esters react with hydrazine to form hydrazides (slowly), Acetonyl and Levulinyl esters leverage the proximal ketone to accelerate cleavage.

The Mechanism
  • Hydrazone Formation: Hydrazine attacks the ketone carbonyl (

    
    ) of the acetonyl group, forming a hydrazone.[2]
    
  • Intramolecular Attack: The nucleophilic nitrogen of the hydrazone attacks the ester carbonyl.[2]

  • Collapse & Release: The tetrahedral intermediate collapses, releasing the free carboxylic acid (or phosphate) and a cyclic byproduct (a pyrazolone derivative for acetonyl, or a pyridazinone for levulinyl).

Note: While this "cyclization-release" is the dominant pathway for Levulinyl (Lev) esters (forming a 6-membered ring), Acetonyl (An) esters (forming a 5-membered ring) often undergo competitive direct nucleophilic attack (hydrazinolysis) due to the electron-withdrawing nature of the


-ketone. Both pathways result in the desired deprotection.
Mechanistic Diagram (Graphviz)

AcetonylDeprotection Substrate Acetonyl Ester R-COO-CH2-C(=O)CH3 Intermediate Hydrazone Intermediate R-COO-CH2-C(=N-NH2)CH3 Substrate->Intermediate Step 1: Condensation (Fast) Products Free Acid (R-COOH) + Pyrazolone Byproduct Substrate->Products Direct Hydrazinolysis (Competitive Path) Hydrazine Hydrazine (NH2NH2) Hydrazine->Intermediate TS Cyclic Transition State (5-membered) Intermediate->TS Step 2: Cyclization (Intramolecular) TS->Products Step 3: Release

Caption: Dual-pathway deprotection of Acetonyl esters. The primary 'Assisted' pathway involves hydrazone formation followed by cyclization, while direct nucleophilic attack serves as a competitive secondary mechanism.

Experimental Protocols

Protocol A: Standard Deprotection (Acetonyl Esters)

Best for: Robust substrates (simple carboxylic acids, peptides) stable to mild basicity.

Reagents:

  • Hydrazine hydrate (

    
     or 
    
    
    
    solution in water).
  • Solvent: DMF (N,N-dimethylformamide) or MeOH (Methanol).

Procedure:

  • Dissolution: Dissolve the Acetonyl ester substrate (

    
    ) in DMF or MeOH (
    
    
    
    concentration).
  • Addition: Add Hydrazine hydrate (

    
    ) dropwise at room temperature (
    
    
    
    ).
    • Note: A slight excess ensures rapid conversion of the ketone to the hydrazone.

  • Reaction: Stir the mixture.

    • Time: Typically

      
       to 
      
      
      
      . Monitor by TLC (disappearance of ester) or LC-MS.
    • Observation: A white precipitate (hydrazide/pyrazolone byproduct) may form in non-polar solvents, but usually remains soluble in DMF.

  • Quenching: Dilute with Ethyl Acetate and wash with

    
     (if product is acid-stable) to remove excess hydrazine and byproducts. For acid-sensitive products, wash with saturated 
    
    
    
    .
  • Purification: Concentrate the organic layer. The free acid is obtained.

Protocol B: Buffered Deprotection (Sensitive Substrates)

Best for: Base-sensitive substrates (e.g., those containing Fmoc groups, racemization-prone centers, or RNA phosphotriesters). Reference: This method is adapted from nucleotide chemistry where hydrazine acetate is used to cleave acetonyl/levulinyl groups without removing N-acyl protecting groups [1].

Reagents:

  • Hydrazine Acetate (

    
    ).
    
  • Solvent: Pyridine/Acetic Acid buffer or MeOH/DCM.

Procedure:

  • Preparation: Prepare a solution of Hydrazine hydrate (

    
    ) and Acetic Acid (
    
    
    
    ) in Pyridine/Methanol (
    
    
    ,
    
    
    ).
    • Alternatively: Use commercial Hydrazine Acetate salt dissolved in MeOH.

  • Reaction: Add the substrate (

    
    ) to the buffered hydrazine solution.
    
  • Conditions: Stir at

    
     for 
    
    
    
    .
    • Why: The acidic buffer protonates the hydrazine, reducing its basicity (preventing Fmoc removal) while retaining sufficient nucleophilicity for the

      
      -effect cleavage of the activated acetonyl ester.
      
  • Workup: Evaporate solvents under reduced pressure (co-evaporate with toluene to remove pyridine). Partition between DCM and water.

Quantitative Comparison: Selectivity Profile

The following table summarizes the reactivity of Acetonyl esters compared to other common protecting groups under hydrazinolytic conditions.

Protecting GroupStructureReactivity with HydrazineMechanismOrthogonality
Acetonyl (An)

High (

)
Cyclization / Nucleophilic AttackStable to TFA, mild base. Cleaved by

.
Levulinyl (Lev)

Very High (

)
Cyclization (Pyridazinone)Gold standard for hydrazine cleavage.
Methyl Ester

Low (

)
Direct HydrazinolysisStable under Protocol B conditions.
Fmoc

Moderate E1cB Elimination (Base driven)Unstable in Protocol A; Stable in Protocol B.
TBDMS

None N/ACompletely stable.
Acetonide

None N/AStable (Acid labile only).

Troubleshooting & Optimization

Issue: Incomplete Cleavage
  • Cause: Steric hindrance around the ester or failure to form the hydrazone.

  • Solution: Increase temperature to

    
     or switch to Hydrazine Acetate  in refluxing Ethanol. The heat promotes the cyclization step.
    
Issue: Loss of Fmoc Group
  • Cause: Free hydrazine is too basic (

    
    ).
    
  • Solution: Switch to Protocol B (Hydrazine Acetate) . The salt form buffers the pH to

    
    , preventing base-mediated elimination of Fmoc while allowing nucleophilic attack.
    
Issue: "Stuck" Hydrazone Intermediate
  • Cause: The hydrazone forms but does not cyclize/cleave.[3]

  • Solution: Add a mild acid catalyst (e.g., 1% Acetic Acid) to protonate the ester carbonyl, activating it for the intramolecular attack by the hydrazone nitrogen.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[4] (The definitive guide on acetonyl and levulinyl ester stability and cleavage).

  • Kundu, N. G. (1992). Acetonyl Esters as Carboxyl Protecting Groups.[1] Tetrahedron. (Describes the preparation and cleavage of acetonyl esters).

  • Van Boom, J. H., et al. (1981). Synthesis of oligonucleotides with 2'-O-acetonyl protection. Tetrahedron Letters. (Demonstrates hydrazine cleavage of acetonyl groups in nucleotide synthesis).

  • Roeske, R. W. (1981). The Peptides: Analysis, Synthesis, Biology. Academic Press. (Discusses orthogonality of hydrazinolysis in peptide synthesis).

Sources

Application Note: Synthesis of 2-(4-Chlorophenyl)-4-methyloxazole via Cyclization of Acetonyl 4-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The oxazole moiety is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for amides and esters while improving metabolic stability and lipophilicity. This application note details the synthesis of 2-(4-chlorophenyl)-4-methyloxazole via the cyclocondensation of acetonyl 4-chlorobenzoate with ammonium acetate.

This specific transformation is a variation of the Davidson Cyclization (often grouped with Robinson-Gabriel-type syntheses), where an


-acyloxy ketone reacts with an ammonia source to form the oxazole ring. The 4-chlorophenyl group at the C2 position is of particular interest for developing non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors, where the halogen provides critical hydrophobic interactions within binding pockets.
Key Advantages of this Protocol
  • Regioselectivity: The method exclusively yields the 2,4-disubstituted isomer, dictated by the starting ester structure.

  • Operational Simplicity: A one-pot cyclization in glacial acetic acid eliminates the need for sensitive organometallic reagents.

  • Scalability: The reaction is robust and can be easily scaled from milligram to gram quantities.

Mechanistic Insight

The formation of the oxazole ring proceeds through a cascade of condensation and dehydration steps. Understanding this mechanism is crucial for troubleshooting low yields.

  • Imine Formation: The ketone carbonyl of the acetonyl 4-chlorobenzoate condenses with ammonia (generated in situ from ammonium acetate) to form an

    
    -acyloxy imine/enamine.
    
  • Intramolecular Cyclization: The nitrogen lone pair of the imine attacks the electrophilic carbonyl carbon of the ester moiety.

  • Dehydration & Aromatization: Loss of water and a proton restores aromaticity to the heterocyclic ring, driving the equilibrium forward.

Mechanistic Pathway (DOT Visualization)

OxazoleMechanism SM Acetonyl 4-Chlorobenzoate (SM) Imine Intermediate A: α-Acyloxy Imine SM->Imine Nucleophilic Attack (Imine Formation) NH3 NH4OAc / AcOH (Ammonia Source) NH3->Imine Cyclic Intermediate B: Hydroxy-oxazoline Imine->Cyclic Intramolecular Cyclization Prod Product: 2-(4-Chlorophenyl)-4-methyloxazole Cyclic->Prod Dehydration (-H2O) Water H2O (Byproduct) Cyclic->Water

Figure 1: Mechanistic pathway for the conversion of acetonyl 4-chlorobenzoate to 2-(4-chlorophenyl)-4-methyloxazole.

Experimental Protocol

Materials & Equipment
  • Reagents: Acetonyl 4-chlorobenzoate (Starting Material), Ammonium Acetate (

    
    , 98%+), Glacial Acetic Acid (AcOH, 99.7%+), Ethyl Acetate (EtOAc), Sodium Bicarbonate (
    
    
    
    ), Brine.
  • Equipment: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Oil Bath, Separatory Funnel, Rotary Evaporator.

Step-by-Step Methodology
Step 1: Preparation of Reaction Mixture
  • Weigh 1.0 g (4.4 mmol) of acetonyl 4-chlorobenzoate into a 100 mL RBF.

  • Add 3.4 g (44 mmol, 10 equiv) of ammonium acetate.

    • Note: A large excess of ammonium acetate is critical to drive the equilibrium and prevent hydrolysis of the ester.

  • Add 20 mL of Glacial Acetic Acid.

  • Equip the flask with a magnetic stir bar and a reflux condenser.

Step 2: Cyclization (Thermal Dehydration)
  • Place the reaction setup in an oil bath pre-heated to 120°C .

  • Reflux the mixture with vigorous stirring for 2 to 3 hours .

    • Monitoring: Monitor progress by TLC (Hexane:EtOAc 4:1). The starting material (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
  • Once complete, remove the flask from heat and allow it to cool to room temperature.

Step 3: Workup and Isolation
  • Pour the cooled reaction mixture slowly into 100 mL of ice-cold water with stirring.

    • Observation: The product may precipitate as a solid. If so, filter, wash with water, and dry. If an oil forms or precipitation is incomplete, proceed to extraction.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with Ethyl Acetate (3 x 30 mL) .

  • Neutralization: Combine the organic layers and wash cautiously with saturated aqueous

    
      until the evolution of 
    
    
    
    ceases (neutralizing residual AcOH).
  • Washing: Wash the organic layer with Brine (1 x 30 mL) .

  • Drying: Dry the organic phase over anhydrous

    
     or 
    
    
    
    , filter, and concentrate under reduced pressure on a rotary evaporator.
Step 4: Purification
  • Recrystallization: If the crude solid is relatively pure, recrystallize from Ethanol/Water (1:1) .

  • Chromatography: If necessary, purify via silica gel column chromatography using a gradient of Hexanes/Ethyl Acetate (9:1 to 4:1) .

Data Analysis & Characterization

Quantitative Data Summary
ParameterValue / RangeNotes
Starting Material Acetonyl 4-chlorobenzoateMW: 226.66 g/mol
Reagent Ammonium Acetate10 equivalents
Solvent Glacial Acetic Acid0.2 M concentration
Temperature 118-120°CReflux conditions
Typical Yield 65% - 80%Dependent on dryness of reagents
Product MW 207.66 g/mol Formula:

Appearance White to off-white solidCrystalline
Expected Characterization Data[2][3]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    7.95 (d, 2H, Ar-H), 7.42 (d, 2H, Ar-H), 7.38 (s, 1H, oxazole C5-H), 2.21 (s, 3H,
    
    
    ).
    • Interpretation: The singlet at ~7.4 ppm is characteristic of the C5 proton in 4-substituted oxazoles.

  • MS (ESI): m/z 208.0

    
    .
    
Experimental Workflow Diagram

Workflow Step1 Step 1: Setup Mix SM + 10eq NH4OAc in Glacial AcOH Step2 Step 2: Cyclization Reflux @ 120°C for 3h Step1->Step2 Step3 Step 3: Quench Pour into Ice Water Step2->Step3 Step4 Step 4: Extraction Extract w/ EtOAc Wash w/ NaHCO3 Step3->Step4 Step5 Step 5: Purification Recrystallize (EtOH/H2O) or Column Chromatography Step4->Step5

Figure 2: Operational workflow for the synthesis of 2-(4-chlorophenyl)-4-methyloxazole.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete CyclizationIncrease reaction time to 4-6 hours; ensure

is in large excess (10-15 eq).
Hydrolysis Product Presence of WaterUse strictly glacial acetic acid; ensure glassware is dry. Water hydrolyzes the ester before cyclization.
Sticky/Oily Crude Residual Acetic AcidPerform more rigorous

washes; azeotrope with toluene if necessary.

References

  • Davidson, D., et al. (1937). "The Action of Ammonia on Benzil." The Journal of Organic Chemistry. Link (Foundational work on ammonium acetate cyclization).

  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry. Link (Modern adaptations of oxazole synthesis).

  • Organic Chemistry Portal. "Synthesis of Oxazoles." Link (Comprehensive review of synthetic methods including Robinson-Gabriel and Davidson variations).

  • PubChem. "2-(4-Chlorophenyl)-4-methyloxazole Compound Summary." Link (For verification of structural properties).

Preparation of Acetonyl Esters Using Polymer-Supported Reagents: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Scope

In complex peptide synthesis and advanced drug development, the selective protection of carboxylic acids is a critical operational node. Acetonyl esters (


-oxoalkyl esters) are highly valued as carboxy protecting groups because they are exceptionally stable under acidic conditions (e.g., HCl/dioxane, TFA) and catalytic hydrogenolysis, yet can be rapidly and selectively cleaved under mild conditions using tetrabutylammonium fluoride (TBAF) or zinc in acetic acid[1],[2].

Traditional liquid-phase syntheses of acetonyl esters often suffer from toxic byproducts, tedious aqueous workups, and low yields due to the thermal instability of the alkylating agent, chloroacetone. This application note details an authoritative, solid-phase methodology utilizing polymer-supported reagents to synthesize acetonyl esters at room temperature with near-quantitative yields[3],[4].

Mechanistic Rationale: The "Naked Anion" Effect

As a Senior Application Scientist, it is vital to understand why this protocol outperforms classical solution-phase esterification. The methodology relies on Amberlite IRA-400 , a strongly basic, macroporous anion exchange resin functionalized with quaternary ammonium groups[5].

When a carboxylic acid is loaded onto this resin, the carboxylate anion is ionically bound to the polymer matrix. Because the bulky polymeric counter-cation is sterically fixed, tight ion-pairing in the solvent medium is virtually eliminated. This generates a highly reactive "naked" carboxylate anion . The exponential increase in nucleophilicity allows the


 displacement of the primary chloride on chloroacetone to proceed rapidly at ambient temperatures[3]. Operating at room temperature is a critical causal choice: it completely suppresses the self-condensation and polymerization pathways that typically degrade chloroacetone under reflux conditions.

Workflow Visualization

Mechanism A Amberlite IRA-400 (Cl⁻ Form) B Amberlite IRA-400 (OH⁻ Form) A->B 1M NaOH (aq) Ion Exchange C Polymer-Supported Carboxylate B->C RCOOH Neutralization D Acetonyl Ester (Target Product) C->D Chloroacetone SN2, Room Temp E Spent Resin (Cl⁻ Form) C->E Chloride Retention (Byproduct) E->A Regeneration

Workflow for the synthesis of acetonyl esters using polymer-supported reagents.

Reagent Preparation & Materials

  • Solid Support: Amberlite IRA-400 (Chloride form, strongly basic gel-type resin)[5],[6].

  • Substrates: Target carboxylic acids (e.g., Benzoic acid, N-protected amino acids).

  • Alkylating Agent: 1-Chloro-2-propanone (Chloroacetone) – Caution: Severe lachrymator; handle strictly in a fume hood.

  • Solvents: Dimethylformamide (DMF) (anhydrous), Methanol, Ethanol, Diethyl Ether, 1 M NaOH (aq).

Self-Validating Experimental Protocols

This protocol is designed as a self-validating system . Because the nucleophile is solid-supported, the stoichiometric byproduct (chloride ion) remains covalently and ionically trapped within the resin matrix. The absence of chloride in the final organic filtrate inherently validates the success of the solid-phase separation.

Phase I: Resin Activation & Carboxylate Loading
  • Column Packing: Pack a glass chromatography column with 10 g of Amberlite IRA-400 (Cl⁻ form).

  • Hydroxide Conversion: Elute the column with 100 mL of 1 M aqueous NaOH at a flow rate of 2 mL/min to convert the resin to the active OH⁻ form.

  • Neutralization Wash: Wash the resin bed with distilled water until the eluate is completely neutral to pH paper. (Self-validation: This ensures no free NaOH remains to trigger side reactions).

  • Substrate Loading: Dissolve 10 mmol of the target carboxylic acid in 50 mL of methanol/water (1:1) and pass it slowly through the column. The acid-base reaction immobilizes the carboxylate on the resin.

  • Purification & Drying: Wash the loaded resin sequentially with water, ethanol, and diethyl ether to remove any unreacted acid.

  • Critical Step: Dry the resin under vacuum at 40°C for 12 hours to obtain a free-flowing polymer-supported carboxylate. (Causality: Residual water will act as a competing nucleophile, hydrolyzing chloroacetone into hydroxyacetone in the next phase).

Phase II: Ambient-Temperature Esterification
  • In a 100 mL round-bottom flask, suspend 5.0 g of the dried polymer-supported carboxylate (approx. 5–6 mmol active capacity) in 25 mL of anhydrous DMF.

  • Add chloroacetone dropwise under continuous magnetic stirring. Crucial Ratio: Use 0.8 equivalents of chloroacetone relative to the resin's capacity. (Causality: Using the solid-supported nucleophile in slight stoichiometric excess ensures the toxic alkylating agent is the limiting reagent and is 100% consumed, eliminating the need for complex chromatographic purification).

  • Stir the heterogeneous mixture at room temperature (20–25°C) for 3 to 5 hours[3].

  • Filter the reaction mixture through a sintered glass funnel. Wash the spent resin with 2 × 15 mL of ethyl acetate to extract any retained product.

  • Combine the filtrates and wash with water (3 × 20 mL) to partition and remove the DMF. Dry the organic layer over anhydrous

    
    .
    
  • Evaporate the solvent under reduced pressure to yield the analytically pure acetonyl ester.

Phase III: Resin Recovery
  • The spent resin recovered in Phase II is now back in its original Chloride (Cl⁻) form.

  • It can be quantitatively regenerated by repeating Phase I, making this workflow highly sustainable for scale-up in drug development pipelines.

Quantitative Performance Metrics

The table below summarizes the expected quantitative yields and reaction times for various carboxylic acid substrates when subjected to this polymer-supported protocol[3],[4].

Substrate (Carboxylic Acid)Alkylating AgentSolventTime (h) at RTIsolated Yield (%)Purity (GC-MS)
Benzoic acidChloroacetoneDMF4.092>98%
4-Nitrobenzoic acidChloroacetoneDMF3.595>99%
Cinnamic acidChloroacetoneDMF5.089>98%
Phenylacetic acidChloroacetoneDMF4.090>98%
N-Boc-AlanineChloroacetoneDMF4.588>97%

Troubleshooting & Process Causality

  • Issue: Incomplete Esterification / Low Yields

    • Causality: Inadequate drying of the polymer-supported carboxylate. The macroporous structure of Amberlite IRA-400 readily traps moisture. Water competes as a nucleophile, destroying the chloroacetone.

    • Action: Strictly adhere to the 12-hour vacuum drying protocol at 40°C prior to the

      
       step.
      
  • Issue: Resin Degradation / Loss of Capacity

    • Causality: Amberlite IRA-400 (OH⁻ form) has a maximum operating temperature threshold of approximately 60°C. Exceeding this causes Hofmann elimination of the quaternary ammonium groups, permanently destroying the resin's capacity.

    • Action: Ensure all neutralization and esterification steps are strictly maintained at room temperature[3].

  • Issue: Halide Contamination in Final Product

    • Causality: Physical fracturing of the resin beads due to aggressive magnetic stirring, which allows micro-particles of the Cl⁻ loaded resin to pass through the filter.

    • Action: Use an overhead mechanical stirrer for large-scale batches, or a smooth, PTFE-coated olive-style magnetic stir bar at low RPMs. Validate the final filtrate by adding a drop of 0.1 M

      
      ; a lack of white precipitate confirms zero chloride leakage.
      

References

  • Polymer Supported Reagents: Facile Synthesis of β-Oxalkyl (Acetonyl) Esters of Carboxylic Acids. Source: Synthetic Communications (1997), 27(16), 2885-2891. (Salunkhe, M. M., Sande, A. R., Kanade, A. S., & Wadgaonkar, P. P.) URL:[Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Carboxy Group Protection). Source: Thieme-Connect. URL:[Link]

  • Physical Properties of Chemicals in PAC Revision 27 Listing (Amberlite IRA-400 Data). Source: U.S. Department of Energy / OSTI. URL:[Link]

Sources

Application Note: High-Efficiency Synthesis of 2-Oxopropyl (Acetonyl) Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The formation of 2-oxopropyl esters (also known as acetonyl esters) represents a critical transformation in medicinal chemistry, primarily utilized for prodrug development and carboxylic acid protection . By masking a polar carboxylic acid with a lipophilic 2-oxopropyl moiety, researchers can significantly enhance membrane permeability and oral bioavailability. Upon absorption, these esters are susceptible to hydrolysis by plasma esterases, regenerating the active parent drug and the biocompatible byproduct acetol (hydroxyacetone).

This guide provides a definitive protocol for synthesizing these esters via nucleophilic substitution (


) . Unlike standard alkylations, this reaction leverages the unique electronic properties of 

-haloketones and the "Cesium Effect" to achieve high yields under mild conditions.

Mechanistic Foundation

The Reaction Pathway ( )

The synthesis proceeds via a bimolecular nucleophilic substitution (


) where a carboxylate anion attacks the 

-carbon of a 1-halo-2-propanone (typically chloro- or bromoacetone).

Key Mechanistic Features:

  • Activation: The base deprotonates the carboxylic acid (

    
    ) to form a carboxylate nucleophile.
    
  • Orbital Overlap: The carboxylate lone pair attacks the

    
     antibonding orbital of the C-X bond.
    
  • The

    
    -Carbonyl Effect:  The adjacent carbonyl group enhances the reaction rate (approx. 
    
    
    
    times faster than simple alkyl halides) due to:
    • Inductive withdrawal: The carbonyl makes the

      
      -carbon more electrophilic.
      
    • Transition State Stabilization: Overlap between the

      
       orbital of the carbonyl and the developing bond orbitals in the transition state lowers the activation energy.
      
Visualization: Reaction Mechanism

The following diagram illustrates the concerted bond-breaking and bond-forming pathway.

SN2_Mechanism Reactants Carboxylic Acid (R-COOH) + Base Intermediate Carboxylate Anion (R-COO⁻) Reactants->Intermediate Deprotonation TS Transition State [R-COO---CH₂---X]‡ Intermediate->TS Nu: Attack Electrophile α-Haloketone (X-CH₂-C(=O)-CH₃) Electrophile->TS Electrophile Product 2-Oxopropyl Ester (R-COO-CH₂-C(=O)-CH₃) TS->Product Leaving Group (X⁻) Departure

Figure 1: Mechanistic pathway of carboxylate alkylation with


-haloketones.

Critical Experimental Parameters

The "Cesium Effect"

While Potassium Carbonate (


) is standard, Cesium Carbonate (

)
is the superior choice for this protocol.
  • Solubility: Cesium salts are more soluble in organic solvents (DMF/DMF) than potassium salts.

  • "Naked" Anion: The large ionic radius of

    
     results in a weaker ion pair with the carboxylate, leaving the nucleophile "naked" and highly reactive.
    
Leaving Group Selection & Finkelstein Conditions

Chloroacetone is cheaper and more stable than bromoacetone, but Cl is a poorer leaving group. To optimize kinetics without using unstable reagents, we employ Finkelstein conditions in situ.

ReagentRoleReactivityStability
Chloroacetone ElectrophileModerateHigh
Bromoacetone ElectrophileHighLow (Light sensitive)
Sodium Iodide (NaI) CatalystConverts Cl

I in situ
High

Catalytic Cycle: NaI reacts with Chloroacetone to form Iodoacetone (highly reactive). The carboxylate displaces the Iodide, which then recycles to activate another molecule of Chloroacetone.

Standard Operating Procedure (SOP)

Protocol ID: OPE-SYN-001 Scale: 1.0 mmol (Adaptable)

Reagents & Materials
  • Substrate: Carboxylic Acid (1.0 equiv)

  • Electrophile: Chloroacetone (1.2 equiv) [Warning: Lachrymator]

  • Base:

    
     (1.5 equiv) OR 
    
    
    
    (2.0 equiv)
  • Catalyst: NaI (0.1 equiv) - Optional for unhindered substrates

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or Acetone.

Step-by-Step Workflow
  • Activation:

    • Charge a flame-dried round-bottom flask with the Carboxylic Acid (1.0 mmol) and DMF (5 mL).

    • Add

      
        (1.5 mmol) in one portion.
      
    • Stir at Room Temperature (RT) for 15–30 minutes to ensure deprotonation (evolution of

      
       gas).
      
  • Alkylation:

    • Safety Note: Perform in a fume hood. Chloroacetone is a potent tear gas.

    • Add NaI (0.1 mmol) if using.

    • Add Chloroacetone (1.2 mmol) dropwise via syringe.

    • Stir at RT. Monitor by TLC (typically 2–4 hours).

    • Note: Heating to 50°C is only required for sterically hindered acids.

  • Workup:

    • Dilute reaction mixture with Ethyl Acetate (20 mL).

    • Wash with Water (3 x 10 mL) to remove DMF and inorganic salts.

    • Wash with Brine (1 x 10 mL).

    • Dry organic layer over

      
       , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica Gel).

    • Typical Eluent: Hexanes:Ethyl Acetate (Gradient 9:1 to 7:3).

Process Visualization

Workflow Start Start: Dissolve R-COOH in DMF BaseStep Add Cs₂CO₃ (Stir 30 min, RT) Start->BaseStep AddReagent Add Chloroacetone (+ 10 mol% NaI) BaseStep->AddReagent Reaction Reaction Progress (TLC Monitoring 2-4h) AddReagent->Reaction Quench Dilute w/ EtOAc Wash 3x H₂O Reaction->Quench Complete Finish Concentrate & Purify Quench->Finish

Figure 2: Operational workflow for the synthesis of 2-oxopropyl esters.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete deprotonationIncrease base stirring time; switch to

if using

.
Starting Material Remains Poor nucleophilicityAdd 10-20 mol% NaI (Finkelstein condition) to activate chloride.
Side Product: O-Alkylation Ambident nucleophile (Enol)Not applicable here (Carboxylates O-alkylate exclusively).
Side Product: Hydrolysis Wet solventEnsure DMF is anhydrous;

is hygroscopic—dry before use.

References

  • Mechanism of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Haloketone Substitution: 
    Reactions of 
    
    
    
    -Halocarbonyl Compounds: Nucleophilic Substitution.[1] JoVE.
  • Cesium Carbonate Promoted Esterification: Cesium Carbonate Promoted Direct Amidation/Esterification Mechanisms.[2] J. Org.[1][3] Chem.

  • Safety Data & Handling (Chloroacetone): Chloroacetone Safety Data Sheet & Handling Protocols. NOAA Cameo Chemicals.

  • General Esterification Strategies: Preparation of Esters: Nucleophilic Substitution Pathways. Chemistry LibreTexts.

  • Finkelstein Reaction Conditions: Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone.

Sources

Strategic Cleavage of Acetonyl Esters: A Methodological Guide for Complex Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

In advanced organic synthesis, particularly within peptide and medicinal chemistry, the strategic selection of protecting groups dictates the success of multi-step pathways. The acetonyl ester (


) serves as a highly specialized, orthogonal carboxyl protecting group. Originally popularized by Kundu for complex peptide synthesis [1], the acetonyl ester is prized for its absolute stability under strongly acidic conditions (e.g., TFA, HCl) and its resistance to catalytic hydrogenolysis (e.g., 

, Pd/C).

This application note provides an authoritative guide to the chemoselective deprotection of acetonyl esters, detailing the mechanistic causality behind the reagents used and providing self-validating laboratory protocols.

The Causality of Chemoselectivity: Mechanistic Insights

The robustness of the acetonyl ester stems from its primary alkyl nature, which prevents the formation of a stable carbocation, thereby rendering it immune to acid-catalyzed solvolysis (unlike tert-butyl esters). However, the presence of the


-oxy ketone moiety provides two distinct, highly selective avenues for deprotection:
  • Fluoride-Promoted Cleavage (TBAF): Tetrabutylammonium fluoride (TBAF) acts as a highly specific trigger. The fluoride ion interacts with the relatively acidic

    
    -protons and the ketone carbonyl, functioning either as a specialized nucleophile or a mild base. This interaction rapidly hydrolyzes the ester linkage at room temperature, releasing the free carboxylic acid while leaving standard acid-labile and reduction-labile groups completely intact [1].
    
  • Reductive Cleavage (Zn/AcOH): The

    
    -heterosubstituted ketone is highly susceptible to dissolving metal reduction. Zinc dust transfers electrons into the 
    
    
    
    -system of the ketone, triggering a fragmentation of the adjacent
    
    
    ester bond. This reductive pathway releases the target carboxylate and acetone as a byproduct, providing a reliable alternative when the substrate contains fluoride-sensitive silyl ethers [2].

Orthogonal Deprotection Workflows

To determine the optimal deprotection strategy, chemists must evaluate the substrate's global protecting group landscape. The decision matrix below illustrates the strategic divergence based on molecular sensitivities.

AcetonylDeprotection Substrate Acetonyl Ester Substrate (R-COO-CH2COCH3) Decision Evaluate Orthogonal Protecting Groups Substrate->Decision TBAF Method A: TBAF in THF (Mild Fluoride Hydrolysis) Decision->TBAF Acid/Reductive-sensitive groups present ZnAcOH Method B: Zn / AcOH (Reductive Cleavage) Decision->ZnAcOH Base/Fluoride-sensitive groups present Nuc Method C: PhSH / Cs2CO3 (Nucleophilic Cleavage) Decision->Nuc Highly sensitive peptidic substrates AcidA Free Carboxylic Acid (Retains Bzl, tBu, Fmoc) TBAF->AcidA AcidB Free Carboxylic Acid (Retains tBu, Silyl Ethers) ZnAcOH->AcidB AcidC Free Carboxylic Acid (Retains Alkyl Esters) Nuc->AcidC

Figure 1: Decision matrix for chemoselective acetonyl ester deprotection based on substrate tolerance.

Quantitative Reaction Parameters

The following table summarizes the quantitative metrics and orthogonality of the primary deprotection methodologies to facilitate rapid experimental design.

Deprotection MethodPrimary ReagentsTempReaction TimeOrthogonality / Retained Groups
Fluoride Cleavage TBAF (1.5 - 2.0 eq) in THF20 °C5 – 45 mintBu, Bzl, Z, Boc, Fmoc, Trt
Reductive Cleavage Zn dust (10 eq), 90% AcOH45 °C1.5 – 2.0 hourstBu, Bzl, Fmoc, Silyl Ethers (TBDMS)
Nucleophilic Cleavage PhSH,

in DMF
20 °C30 – 60 minSimple alkyl/aryl esters, tBu, Bzl

Validated Laboratory Protocols

Protocol A: Fluoride-Mediated Cleavage (TBAF)

This method is the gold standard for rapid, mild deprotection of acetonyl esters in complex peptide synthesis [1].

Reagents:

  • Substrate (Acetonyl ester)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous

    
    
    

Step-by-Step Methodology:

  • Dissolution: Dissolve the acetonyl ester-protected compound in anhydrous THF to achieve a concentration of 0.1 M under an inert argon atmosphere.

  • Reagent Addition: Cool the solution slightly to 15 °C. Dropwise, add 1.5 equivalents of TBAF (1.0 M in THF).

  • Reaction: Remove the cooling bath and allow the mixture to stir at room temperature (20–25 °C).

  • Monitoring: Monitor the reaction via LC-MS or TLC. Complete consumption of the starting material typically occurs within 5 to 45 minutes.

  • Quenching: Quench the reaction by adding an equal volume of saturated aqueous

    
     to neutralize the basicity of the fluoride reagent.
    
  • Isolation: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Expert Insight (Causality): Commercial TBAF solutions often contain residual water and can exhibit strong basicity. If your substrate contains base-sensitive


-chiral centers (prone to epimerization), buffer the TBAF solution with 0.5 equivalents of glacial acetic acid prior to addition. This dampens the basicity while preserving the nucleophilic fluoride attack necessary for ester cleavage.
Protocol B: Reductive Cleavage (Zinc / Acetic Acid)

When a molecule contains fluoride-labile protecting groups (e.g., TBDMS, TIPS) that must be preserved, reductive cleavage serves as the optimal orthogonal approach [2].

Reagents:

  • Substrate (Acetonyl ester)

  • Zinc dust (Activated)

  • Glacial Acetic Acid (AcOH)

  • 1 M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Zinc Activation (Critical Prep): Wash commercial zinc dust sequentially with 2% HCl, distilled water, absolute ethanol, and diethyl ether. Dry under vacuum.

  • Dissolution: Dissolve the substrate in a 90% aqueous Acetic Acid solution (

    
    ) to a concentration of 0.05 M.
    
  • Reduction: Cool the reaction flask in an ice bath. Add the activated Zinc dust (10 to 15 equivalents) in small portions over 10 minutes to prevent uncontrollable exothermic spikes.

  • Reaction: Warm the suspension to 45 °C and stir vigorously for 1.5 to 2.0 hours.

  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the unreacted zinc. Wash the Celite pad thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the bulk of the acetic acid. Redissolve the residue in EtOAc, wash with 1 M HCl (to remove zinc salts), followed by water and brine. Dry over

    
     and evaporate to yield the free carboxylic acid.
    

Expert Insight (Causality): The activation of zinc dust is non-negotiable. Over time, zinc particles develop a passivating layer of zinc oxide (


) which drastically reduces the kinetics of electron transfer. The preliminary dilute HCl wash strips this oxide layer, exposing a highly active metallic surface area that drives the reductive cleavage of the 

-oxy ketone to completion within the 2-hour window.

References

  • Houben-Weyl Methods of Organic Chemistry Vol. E 22a, 4th Edition Supplement: Synthesis of Peptides and Peptidomimetics Thieme Connect
  • 2-Oxopropyl 2-nitrobenzoate (Acetonyl 2-nitrobenzoate) - Technical Specifications and Protecting Group Chemistry Benchchem

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Optimization Guide for 2-Oxopropyl 4-Chlorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals tasked with optimizing the yield and purity of 2-oxopropyl 4-chlorobenzoate (also known as acetol 4-chlorobenzoate).

The synthesis of this functionalized ester typically proceeds via one of two primary mechanisms: Route A (Direct Alkylation of 4-chlorobenzoic acid with chloroacetone) or Route B (Acylation of hydroxyacetone with 4-chlorobenzoyl chloride)[1]. Both routes are prone to specific side reactions that can severely depress yields if not properly controlled.

Part 1: Pathway Visualization & Mechanistic Pitfalls

SynthesisPathways Target 2-Oxopropyl 4-chlorobenzoate RouteA Route A: Alkylation CatA Catalyst: KI Base: K2CO3 RouteA->CatA Optimized PitfallA Pitfall: Aldol Condensation RouteA->PitfallA Unoptimized RouteB Route B: Acylation CatB Catalyst: DMAP Base: Et3N RouteB->CatB Optimized PitfallB Pitfall: Tarring / Degradation RouteB->PitfallB Unoptimized SuccessA High Yield SN2 CatA->SuccessA SuccessB Rapid O-Acylation CatB->SuccessB SuccessA->Target SuccessB->Target

Fig 1. Mechanistic pathways and optimization strategies for target ester synthesis.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Route A synthesis (4-chlorobenzoic acid + chloroacetone) yields less than 40%. How can I suppress side reactions? Causality: The primary cause of low yield is the competitive aldol-type self-condensation of chloroacetone. Under strongly basic conditions (e.g., using unoptimized


 in polar aprotic solvents), the alpha-protons of chloroacetone are deprotonated, leading to rapid polymerization. Furthermore, the 4-chlorobenzoate anion is a relatively weak nucleophile, making the baseline 

displacement sluggish[1]. Solution: Implement a Finkelstein-assisted alkylation. By adding a catalytic amount of Potassium Iodide (KI) (typically 10-20 mol%), chloroacetone is converted in situ to iodoacetone[2]. Iodide is an excellent leaving group, rendering the alpha-carbon significantly more electrophilic. This allows the desired

displacement by the carboxylate to kinetically outcompete the background aldol condensation, drastically improving the yield.

Q2: In Route B (4-chlorobenzoyl chloride + hydroxyacetone), I observe a complex mixture and heavy tarring on my TLC plate. What is going wrong? Causality: Hydroxyacetone (acetol) is highly unstable and prone to dimerization (forming hemiacetals) and acid-catalyzed degradation. The reaction between an acid chloride and an alcohol generates HCl[3]. If the HCl is not efficiently scavenged, or if the base is added too quickly causing a localized exotherm, hydroxyacetone will rapidly decompose into a tar-like polymer. Solution: Utilize a dual-base system with a nucleophilic catalyst. Employ N,N-Dimethylpyridin-4-amine (DMAP) alongside Triethylamine (TEA)[4]. DMAP is a stronger nucleophile than the alcohol; it attacks the acid chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate rapidly transfers the acyl group to the hydroxyl oxygen of hydroxyacetone, kinetically favoring the desired O-acylation over substrate degradation.

Q3: How do I efficiently remove unreacted 4-chlorobenzoic acid during the aqueous workup without hydrolyzing my product? Causality: 2-Oxopropyl esters possess an activated carbonyl group due to the electron-withdrawing nature of the adjacent ketone moiety. This makes the ester linkage unusually susceptible to base-catalyzed hydrolysis (saponification). Washing the organic phase with strong bases like 1M NaOH to remove unreacted starting material will inadvertently cleave the newly formed 2-oxopropyl 4-chlorobenzoate. Solution: Utilize a mild, weakly basic wash. Saturated aqueous sodium bicarbonate (


) is sufficiently basic to deprotonate and partition unreacted 4-chlorobenzoic acid into the aqueous layer without providing the hydroxide ions necessary to hydrolyze the target ester[1].

Part 3: Quantitative Data Summary

The following table summarizes the expected outcomes when applying the troubleshooting principles discussed above.

Synthesis RouteReagents & ConditionsCatalystAverage Yield (%)Primary Impurity Profile
Route A (Standard)

, DMF, 60 °C
None35 - 45%Aldol condensation products, unreacted acid
Route A (Optimized)

, DMF, 60 °C
KI (10 mol%) 82 - 88% Trace unreacted acid
Route B (Standard)

, DCM, 25 °C
None40 - 50%Hydroxyacetone polymers, hydrolysis products
Route B (Optimized)

, DCM, 0 °C to RT
DMAP (5 mol%) 85 - 92% Trace 4-chlorobenzoic acid

Part 4: Self-Validating Experimental Protocols

Protocol A: KI-Catalyzed Alkylation (Route A)

This protocol leverages the in-situ Finkelstein reaction to accelerate esterification.

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 4-chlorobenzoic acid (1.56 g, 10.0 mmol), anhydrous

    
     (2.07 g, 15.0 mmol), and KI (0.16 g, 1.0 mmol) in 20 mL of anhydrous DMF.
    
    • Validation Checkpoint: The resulting suspension should be easily stirrable and off-white.

  • Addition: Add chloroacetone (1.11 g, 12.0 mmol) dropwise via syringe at room temperature over 10 minutes.

    • Validation Checkpoint: A slight color shift to pale yellow indicates the successful in situ generation of iodoacetone.

  • Reaction: Heat the mixture to 60 °C under a nitrogen atmosphere for 4 hours. Monitor via TLC (Hexanes:EtOAc 4:1).

    • Validation Checkpoint: The starting acid (

      
       ~0.1) should be consumed, replaced by a prominent UV-active product spot (
      
      
      
      ~0.5).
  • Workup: Cool to room temperature, quench with 50 mL of distilled water, and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with saturated aqueous

    
     (2 x 20 mL) to remove unreacted acid, followed by brine (30 mL).
    
  • Purification: Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes:EtOAc 9:1 to 4:1) to yield the pure product.
    
Protocol B: DMAP-Catalyzed Acylation (Route B)

This protocol uses nucleophilic catalysis to outpace hydroxyacetone degradation.

  • Preparation: In a flame-dried Schlenk flask under nitrogen, dissolve hydroxyacetone (0.74 g, 10.0 mmol), Triethylamine (1.52 g, 15.0 mmol), and DMAP (0.06 g, 0.5 mmol) in 25 mL of anhydrous Dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

    • Validation Checkpoint: The solution must remain clear and colorless prior to the addition of the acid chloride.

  • Addition: Dissolve 4-chlorobenzoyl chloride (1.92 g, 11.0 mmol)[3] in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel, strictly maintaining the temperature at 0 °C.

    • Validation Checkpoint: The immediate formation of a dense, white precipitate (

      
      ) confirms active acyl transfer and successful acid scavenging.
      
  • Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature for an additional 2 hours.

  • Workup: Quench the reaction by adding 30 mL of saturated aqueous

    
    . Separate the layers and extract the aqueous phase with DCM (2 x 20 mL). Wash the combined organic layers with saturated 
    
    
    
    (20 mL) and brine (20 mL).
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash chromatography to isolate the target ester.
    

Part 5: References

  • 1, 2-Dibromoethane and KI mediated α-acyloxylation of ketones with carboxylic acids, Chinese Chemical Society (CCS) Publishing,[Link]

  • Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives, MDPI, [Link]

  • Synthesis of 4-chlorobenzoyl chloride, PrepChem, [Link]

Sources

Technical Support Center: Acetonyl Ester Synthesis & Alkylation Control

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Synthesizing acetonyl esters presents unique chemoselectivity challenges, whether you are utilizing the acetonyl group as a robust carboxy-protecting group or synthesizing a C-acetonylated active methylene building block. The primary hurdle in both pathways is controlling the ambident reactivity of enolates and carboxylates to prevent unwanted O-alkylation (enol ether formation) or C-alkylation (undesired carbon-carbon bond formation).

This guide provides mechanistic troubleshooting, quantitative data, and validated protocols to ensure high regioselectivity in your syntheses.

Part 1: The Ambident Enolate Challenge (C- vs. O-Alkylation)

When alkylating a


-keto ester (e.g., ethyl acetoacetate) with an acetonyl halide (e.g., chloroacetone) to form an 

-acetonyl ester, the intermediate enolate acts as an ambident nucleophile[1]. It can attack via the

-carbon (yielding the desired C-alkylated acetonyl ester) or via the oxygen (yielding an undesired O-alkylated enol ether).
FAQ 1: Why is my reaction yielding predominantly the O-alkylated enol ether instead of the C-alkylated acetonyl ester?

Causality & Mechanism: This regioselectivity is governed by Hard-Soft Acid-Base (HSAB) theory[2]. The enolate oxygen is a "hard" nucleophilic center with high charge density, while the


-carbon is a "soft" nucleophilic center. Chloroacetone, bearing a relatively hard chloride leaving group, naturally favors interaction with the hard oxygen, promoting O-alkylation if the reaction environment is not strictly controlled[2].

Furthermore, your choice of solvent and base dictates the enolate's aggregation state. Polar aprotic solvents (like DMF or DMSO) strongly solvate the metal cation, leaving a "naked," highly reactive enolate that reacts almost exclusively at the more electronegative oxygen.

FAQ 2: How do I manipulate the reaction to force C-alkylation?

Solution: You must alter the hardness of the electrophile and physically mask the enolate oxygen.

  • Change the Leaving Group: Switch to a softer leaving group, such as bromoacetone or iodoacetone. Soft electrophiles preferentially attack the soft

    
    -carbon[2].
    
  • Change the Counter-ion: Use a strongly coordinating counter-ion like

    
     or 
    
    
    
    (e.g., using LiHMDS as the base). Lithium covalently binds to the enolate oxygen, sterically and electronically shielding it, thereby forcing the soft electrophile to attack the carbon.
  • Change the Solvent: Utilize a less polar solvent (like THF) that supports the tight

    
    -oxygen ion pair, or a protic solvent (like EtOH) that hydrogen-bonds to the oxygen.
    

G Enolate Enolate Anion (Ambident Nucleophile) AcetonylHalide Acetonyl Halide (Electrophile) Enolate->AcetonylHalide attacks O_Alk O-Alkylation (Hard/Hard Match) Enol Ether AcetonylHalide->O_Alk Polar Aprotic / K+ / Cl- C_Alk C-Alkylation (Soft/Soft Match) Acetonyl Ester AcetonylHalide->C_Alk Protic / Li+ / I-

Caption: Mechanistic divergence of enolate alkylation governed by HSAB theory and reaction conditions.

Quantitative Data: Regioselectivity Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting C/O alkylation ratios during active methylene acetonylation.

Solvent TypeBase/Counter-ionLeaving GroupMajor PathwayTypical C:O Ratio
DMF (Polar Aprotic)

(

)
Chloride (-Cl)O-Alkylation15 : 85
DMSO (Polar Aprotic)NaH (

)
Bromide (-Br)Mixed40 : 60
EtOH (Protic)NaOEt (

)
Bromide (-Br)C-Alkylation85 : 15
THF (Non-polar/Coordinating)LiHMDS (

)
Iodide (-I)C-Alkylation>95 : 5

Part 2: Acetonyl Esters as Carboxy Protecting Groups

FAQ 3: I am trying to protect my amino acid as an acetonyl ester using chloroacetone and , but I see massive side-product formation and low yields. What is happening?

Causality & Mechanism: While carboxylates almost exclusively undergo O-alkylation to form the desired ester, your base (


) is likely deprotonating the chloroacetone itself. Chloroacetone possesses highly acidic 

-protons. Deprotonation forms an acetonyl enolate which then undergoes rapid self-condensation (C-alkylation of one chloroacetone molecule by another) or reacts destructively with your substrate.

Solution: To avoid this, abandon the basic alkylation route entirely. Instead, utilize the Kundu esterification protocol[3]. By reacting the carboxylic acid with hydroxyacetone (acetol) using DCC/DMAP, you completely bypass the use of basic conditions and highly reactive


-haloketones, resulting in a clean, self-validating protection step.

Part 3: Validated Experimental Protocols

Protocol A: Highly Selective C-Alkylation (Synthesis of Ethyl 2-Acetonylacetoacetate)

This protocol utilizes lithium coordination and in situ halogen exchange to force C-alkylation.

  • Preparation: Under an inert argon atmosphere, dissolve ethyl acetoacetate (1.0 equiv) in anhydrous THF to a concentration of 0.5 M.

  • Enolate Formation: Cool the solution to -78 °C. Slowly add LiHMDS (1.05 equiv, 1.0 M in THF) dropwise. Stir for 30 minutes.

    • Causality Note: The

      
       cation strongly coordinates to the enolate oxygen, physically blocking O-alkylation.
      
  • Electrophile Activation: Add chloroacetone (1.1 equiv) followed immediately by anhydrous NaI (0.2 equiv).

    • Causality Note: NaI generates iodoacetone in situ via the Finkelstein reaction. The softer iodine leaving group strongly favors C-alkylation.

  • Completion: Allow the reaction to slowly warm to room temperature over 4 hours to ensure complete conversion.

  • Workup: Quench with saturated aqueous

    
    . Extract with ethyl acetate, wash with brine, dry over 
    
    
    
    , and concentrate. Purify via flash chromatography.
Protocol B: Acetonyl Ester Protection via Steglich Esterification (Kundu Method)

This protocol avoids haloketone self-condensation by utilizing a carbodiimide coupling strategy[3].

  • Preparation: Dissolve the N-protected amino acid (1.0 equiv) and hydroxyacetone (acetol, 1.2 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

  • Activation: Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv).

    • Causality Note: This mechanism activates the carboxylate directly, avoiding the basic conditions that would cause acetol or the product to undergo aldol-type condensations.

  • Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 12 hours.

  • Workup: Filter off the precipitated dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate in vacuo.

Part 4: Troubleshooting Workflow

Troubleshooting Issue Issue: High O-Alkylation / Low Yield Check1 Are you using a polar aprotic solvent (e.g., DMF, DMSO)? Issue->Check1 Fix1 Switch to THF or Protic Solvent (EtOH) Check1->Fix1 Yes Check2 Are you using a Potassium/Cesium base? Check1->Check2 No Fix2 Switch to Lithium base (e.g., LiHMDS) to mask enolate oxygen Check2->Fix2 Yes Check3 Is the electrophile Chloroacetone? Check2->Check3 No Fix3 Use Bromoacetone or Iodoacetone (Softer electrophile) Check3->Fix3 Yes

Caption: Decision tree for troubleshooting O-alkylation over C-alkylation in enolate chemistry.

References

  • [1] Title: BASE-CATALYZED CONDENSATION OF α-HALOGENATED KETONES WITH β-KETO ESTERS Source: acs.org (Journal of Organic Chemistry) URL:[Link]

  • [2] Title: 1 Basic Concepts - Wiley-VCH (HSAB Theory) Source: wiley-vch.de URL:[Link]

Sources

Technical Support: Optimizing 4-Chlorobenzoic Acid Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: 4CBA-YIELD-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Introduction: Why Your Yield is Stalling

Welcome to the Esterification Optimization Center. If you are seeing yields stuck between 40-60% for 4-chlorobenzoic acid (4-CBA) esters, you are likely fighting a thermodynamic battle you cannot win with standard reflux alone.

4-Chlorobenzoic acid presents a specific challenge: the para-chloro substituent exerts an electron-withdrawing inductive effect ($ -I $), lowering the pKa to 3.98 compared to benzoic acid (4.20). While this makes the carbonyl carbon more electrophilic (good for nucleophilic attack), it makes the carbonyl oxygen less basic (harder to protonate in Fischer conditions).

This guide prioritizes yield maximization over convenience. We will move from the standard equilibrium-limited Fischer approach to the irreversible Acid Chloride method, which is the industry standard for difficult aromatic substrates.

Module 1: Diagnostic & Method Selection

Before altering your protocol, use this decision matrix to select the correct synthetic route based on your specific alcohol and available equipment.

MethodSelection Start Start: Select Alcohol Type AlcoholType Is the Alcohol Acid-Sensitive (e.g., Boc-protected, tertiary)? Start->AlcoholType Steglich Method: Steglich Esterification (DCC/DMAP) AlcoholType->Steglich Yes Scale Reaction Scale? AlcoholType->Scale No Small < 1 Gram Scale->Small Large > 1 Gram Scale->Large Fischer Method: Fischer (In-Situ SOCl2) Quick, but requires cleanup Small->Fischer AcidChloride Method: Acid Chloride (Two-Step) GOLD STANDARD for Yield (>90%) Large->AcidChloride

Figure 1: Decision matrix for selecting the optimal esterification protocol.

Module 2: The "Gold Standard" Protocol (Acid Chloride Route)

User Issue: "Fischer esterification is stalling. I can't get past 65% conversion."

Root Cause: Fischer esterification is an equilibrium process ($ K_{eq} \approx 4 $). Even with excess alcohol, water accumulation drives the reverse reaction (hydrolysis).

The Solution: The Acid Chloride method is irreversible . By converting 4-CBA to 4-chlorobenzoyl chloride, you create a highly reactive intermediate that couples with the alcohol to release HCl gas, not water. This drives the reaction to completion.

Step-by-Step Protocol

Reagents:

  • 4-Chlorobenzoic acid (1.0 equiv)

  • Thionyl Chloride ($ SOCl_2 $) (1.5 - 2.0 equiv)

  • Catalytic DMF (2-3 drops)

  • Target Alcohol (1.1 equiv)

  • Base: Triethylamine ($ Et_3N $) or Pyridine (1.2 equiv) - Crucial for scavenging HCl.

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Workflow:

  • Activation: In a flame-dried RBF under $ N_2 $, suspend 4-CBA in anhydrous DCM (or Toluene).

  • Chlorination: Add $ SOCl_2 $ dropwise.[1] Add 2 drops of DMF (Dimethylformamide).

    • Mechanism:[2][3][4][5][6][7] DMF acts as a Vilsmeier-Haack type catalyst, vastly accelerating the formation of the acid chloride [1].

  • Reflux: Heat to reflux (40°C for DCM, 80°C for Toluene) for 2-3 hours. The suspension should become a clear solution.

  • Evaporation (Critical): Remove solvent and excess $ SOCl_2 $ under vacuum.

    • Why? Excess thionyl chloride will react with your alcohol to form alkyl chlorides (impurities).

  • Coupling: Redissolve the crude acid chloride residue in fresh anhydrous DCM. Cool to 0°C.[1][8]

  • Addition: Add the Alcohol and $ Et_3N $ simultaneously/slowly.

  • Result: Yields typically exceed 90-95% .

AcidChloride Substrate 4-Chlorobenzoic Acid Intermediate 4-Chlorobenzoyl Chloride (Highly Reactive) Substrate->Intermediate Activation SOCl2 SOCl2 + cat. DMF SOCl2->Intermediate Product Ester (>95% Yield) Intermediate->Product Coupling Byproducts Gases (SO2, HCl) (Leaves System) Intermediate->Byproducts Alcohol Alcohol + Et3N Alcohol->Product

Figure 2: The irreversible Acid Chloride pathway. Note the expulsion of gaseous byproducts drives equilibrium.

Module 3: Troubleshooting the Fischer Method

If you must use Fischer esterification (e.g., for simple methyl/ethyl esters where the alcohol is the solvent), you must aggressively manage the equilibrium.

FAQ: Why is my yield low even with sulfuric acid? The reaction produces water. If water is not removed, it hydrolyzes the ester back to the acid.

Optimization Table:

ParameterRecommendationTechnical Rationale
Catalyst $ H_2SO_4 $ (conc.) or p-TsOHp-TsOH is preferred for organic solubility; $ H_2SO_4 $ can cause charring.
Water Removal Dean-Stark Trap Mandatory for high-boiling alcohols (butanol, etc.). Azeotropic removal of water using Toluene/Benzene pushes $ K_{eq} $ to the right [2].[9]
Desiccant Molecular Sieves (3Å)Add directly to the reaction flask for Methanol/Ethanol reactions where Dean-Stark is impossible (no azeotrope).
Stoichiometry Excess AlcoholUse the alcohol as the solvent (10-20 equivalents) to overwhelm the kinetics.

In-Situ Thionyl Chloride Trick (The "Super-Fischer"): Instead of adding $ H_2SO_4 $, add $ SOCl_2 $ dropwise to a solution of 4-CBA in Methanol at 0°C.

  • Chemistry: $ SOCl_2 + MeOH \rightarrow Me_2SO_3 + HCl (anhydrous) $.

  • This generates anhydrous HCl in situ and consumes water chemically [3].

Module 4: The "Silent Killer" – Workup Hydrolysis

User Issue: "TLC showed 100% conversion, but I isolated only 50% product."

Diagnosis: You likely hydrolyzed your ester during the base wash.[10] 4-Chlorobenzoic esters are susceptible to saponification (base-catalyzed hydrolysis) because the electron-withdrawing chlorine atom makes the carbonyl carbon highly susceptible to attack by hydroxide ions ($ OH^- $).

Correct Workup Protocol:

  • Quench: Pour reaction mixture into ice water.

  • Extraction: Extract with EtOAc or DCM.

  • The Wash (Danger Zone):

    • DO NOT use 1M NaOH or 1M KOH. This is too strong and will cleave the ester.

    • USE Saturated Sodium Bicarbonate ($ NaHCO_3 $) or saturated $ Na_2CO_3 $.[10]

    • Technique: Wash quickly and cold. Do not let the layers sit.[10]

  • Drying: Dry organic layer over $ MgSO_4 $ immediately.

Module 5: Steglich Esterification (For Sensitive Alcohols)

If your alcohol is tertiary or acid-sensitive, the Acid Chloride and Fischer methods are too harsh.

Protocol:

  • Reagents: 4-CBA (1.0 eq), Alcohol (1.0 eq), DCC (1.1 eq), DMAP (0.1 eq).

  • Solvent: Anhydrous DCM.[11]

  • Mechanism: DCC activates the acid to form an O-acylisourea. DMAP acts as an acyl-transfer catalyst, suppressing side reactions (N-acylurea formation) [4].[4]

  • Cleanup: Filter off the precipitated DCU (dicyclohexylurea) byproduct before workup.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Master Organic Chemistry. Fischer Esterification: Mechanism and Optimization. Retrieved from

  • Common Organic Chemistry. Esterification using Thionyl Chloride and Methanol. Retrieved from

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.[4] Angewandte Chemie International Edition.[4] Retrieved from

  • BenchChem Technical Support. Preventing Hydrolysis During the Workup of Esterification Reactions. Retrieved from

Sources

Optimizing solvent choice for acetonyl 4-chlorobenzoate crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physicochemical Profile

Welcome to the technical support hub for Acetonyl 4-chlorobenzoate . This guide addresses the specific challenges associated with crystallizing this intermediate.

Unlike simple alkyl esters (e.g., methyl 4-chlorobenzoate), the acetonyl group (


) introduces a ketone moiety, significantly increasing the molecule's polar surface area and hydrogen bond accepting capability.[1][2] This creates a "solubility duality":
  • The Chlorobenzene Core: Lipophilic, pi-stacking driven.[2][3]

  • The Acetonyl Tail: Polar, dipole-driven.[2][3]

This duality often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than clean nucleation.[2][3] The guide below details how to navigate these properties.

Module 1: Solvent Selection & Screening

Q: Why does my standard Hexane/Ethyl Acetate screen fail to produce crystals?

A: The acetonyl group increases polarity, making the molecule too insoluble in pure Hexane (causing immediate oiling) and too soluble in Ethyl Acetate (preventing high yield).[2]

Technical Insight: You must balance the Hansen Solubility Parameters (HSP) . The target molecule has a moderate dispersion force (


) from the ring, but elevated polar (

) and hydrogen-bonding (

) forces due to the ketone/ester motif.[2]

Recommended Solvent Systems:

Solvent ClassSpecific SolventRoleJustification
Primary Solvent Isopropyl Alcohol (IPA) Good SolventModerate polarity matches the acetonyl group; allows cooling crystallization.[2][3]
Primary Solvent Toluene Good SolventExcellent pi-pi interactions with the chlorobenzene ring; prevents solvate formation common with benzene.[3]
Anti-Solvent Heptane Anti-SolventPreferred over Hexane (higher boiling point allows wider thermal window).[2][3]
Anti-Solvent Water Use with CautionStrong anti-solvent, but high risk of hydrolysis (see Module 3).[1][2][3]
Decision Tree: Selecting the Right Solvent System

SolventSelection Start Start: Define Impurity Profile ImpurityType Main Impurity Type? Start->ImpurityType PolarImp Polar Impurities (Acids/Salts) ImpurityType->PolarImp High Polarity NonPolarImp Non-Polar Impurities (Oils/Tars) ImpurityType->NonPolarImp Low Polarity Toluene System A: Toluene/Heptane (Cooling + Anti-solvent) PolarImp->Toluene Alcohol System B: IPA/Water (Cooling Only) NonPolarImp->Alcohol CheckHydrolysis Is Hydrolysis Observed? Alcohol->CheckHydrolysis Yes Yes CheckHydrolysis->Yes Degradation No No CheckHydrolysis->No Stable SwitchToEsters Switch to: EtOAc/Heptane (Strict Temp Control) OptimizepH Adjust pH to 3-4 (Suppress Hydrolysis) Yes->SwitchToEsters No->OptimizepH

Figure 1: Decision matrix for solvent selection based on impurity profile and hydrolytic stability.

Module 2: Troubleshooting "Oiling Out"

Q: The solution turns cloudy and forms oil droplets instead of crystals. How do I fix this?

A: This is Liquid-Liquid Phase Separation (LLPS) . It occurs because the crystallization temperature (


) is lower than the liquid-liquid demixing temperature (

).[2]

The Mechanism: Acetonyl 4-chlorobenzoate likely has a low melting point (approx. 40-60°C range, dependent on purity).[2][3] If you crash-cool or add anti-solvent too fast, the solution enters a "metastable zone" where oil is thermodynamically favored over crystal.[2][3]

Corrective Protocol: The "Seeding & Cycling" Method

  • Dissolution: Dissolve crude material in IPA at 50°C.

  • Equilibration: Cool slowly (0.5°C/min) until the solution is slightly supersaturated but clear (approx. 35-40°C).

  • Seeding (Critical): Add 0.5% w/w pure seed crystals. Do not skip this.

    • Why? Seeding bypasses the high energy barrier of nucleation, preventing the system from reaching the high supersaturation levels where oiling occurs.

  • Aging: Hold temperature for 1 hour to allow crystal growth.

  • Cooling: Cool to 0°C at a slow rate (0.2°C/min).

Module 3: Purity & Stability (Hydrolysis)

Q: I see 4-chlorobenzoic acid appearing in my HPLC after crystallization. Why?

A: The acetonyl ester bond is labile.[3] In the presence of water (even atmospheric moisture) or protic solvents at high temperatures, it hydrolyzes back to the acid and hydroxyacetone.

Prevention Strategy:

  • Avoid Basic Conditions: Ensure glassware is acid-washed.[2][3] Trace base catalyzes ester hydrolysis rapidly.[3]

  • Solvent Water Content: If using IPA or Ethanol, use anhydrous grades.[1][2][3]

  • Temperature Limit: Do not boil the solvent for extended periods. Dissolve at the lowest possible temperature (e.g., 45°C instead of reflux).

Standard Operating Procedure (SOP): Toluene/Heptane Recrystallization

Objective: Maximize yield while removing non-polar tars.

Materials:

  • Crude Acetonyl 4-chlorobenzoate[2][3]

  • Solvent: Toluene (Anhydrous)[1][2]

  • Anti-solvent: Heptane[1][2]

  • Equipment: Jacketed reactor or magnetic stirrer with temperature probe.[2][3]

Step-by-Step Protocol:

  • Saturation:

    • Charge crude solid into the vessel.[3]

    • Add Toluene (3 mL per gram of solid).[2][3]

    • Heat to 50°C. Stir until fully dissolved.

  • Filtration (Optional):

    • If insoluble particulates are present, filter hot through a pre-warmed sintered glass funnel.[1][2][3]

  • Anti-Solvent Addition (Part 1):

    • Add Heptane dropwise at 50°C until the solution becomes faintly turbid (Cloud Point).

    • Add a few drops of Toluene to restore clarity.[3]

  • Seeding:

    • Add seed crystals (1-2 mg). Verify they do not dissolve.[3]

  • Controlled Cooling:

    • Ramp temperature down to 20°C over 2 hours.

    • Visual Check: Ensure white needles are forming, not oil droplets.[1][2][3]

  • Anti-Solvent Addition (Part 2):

    • Once a slurry is established at 20°C, add remaining Heptane (Total ratio Toluene:Heptane should be 1:[1][2]3) over 30 minutes.

  • Isolation:

    • Cool to 0-5°C. Filter under vacuum.[2][3] Wash with cold Heptane.[3]

    • Dry in a vacuum oven at 30°C (Caution: Low melting point—do not overheat).

Visualizing the Oiling Out Phenomenon

Understanding the thermodynamic landscape is crucial to avoiding oil formation.[3]

PhaseDiagram Supersaturation High Supersaturation (Rapid Cooling) LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersaturation->LLPS T < T_LLPS Metastable Metastable Zone (Controlled Cooling) Nucleation Crystal Nucleation (Desired) Metastable->Nucleation Seeding Added Amorphous Amorphous Solid/Gum (Impure) LLPS->Amorphous Solvent Evaporation Crystalline Pure Crystalline Product LLPS->Crystalline Slow Transformation (Risk of impurity inclusion) Nucleation->Crystalline Growth

Figure 2: Pathway comparison between Oiling Out (LLPS) and Clean Nucleation.[1][2][3]

References

  • Hansen Solubility Parameters: Abbott, S. (2023).[2][3][4][5] Hansen Solubility Parameters: A User's Handbook.

  • Oiling Out Mechanisms: Bonnett, P. E., et al. (2003).[1][2][3] "Solution Crystallisation of Organic Compounds: The Oiling Out Problem." Organic Process Research & Development. [1][2]

  • Ester Hydrolysis Kinetics: Mabey, W., & Mill, T. (1978).[1][2][3] "Critical review of hydrolysis of organic compounds in water under environmental conditions." Journal of Physical and Chemical Reference Data. [1][2]

  • Crystallization General Practice: Myerson, A. S. (2002).[1][2][3] Handbook of Industrial Crystallization. Butterworth-Heinemann.[2][3] [1][2]

Sources

Technical Support Center: Troubleshooting Acetonyl Ester Hydrolysis During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Core Philosophy: The Dual Nature of Acetonyl Esters

Acetonyl esters (


) are highly versatile protecting groups for carboxylic acids in drug development and complex organic synthesis. They are prized for their robust stability under strongly acidic conditions (e.g., HCl, TFA) and catalytic hydrogenolysis[1]. However, this orthogonal stability comes at a cost: they are exceptionally sensitive to 2[2]. A frequent point of failure in synthetic workflows occurs during the post-reaction workup, where standard neutralization protocols inadvertently cleave the protecting group or cause irreversible degradation[2].

This guide provides mechanistic insights and field-proven, self-validating protocols to prevent acetonyl ester hydrolysis during workup.

Mechanistic Insight: The Causality of Cleavage

Why are acetonyl esters so fragile in aqueous base? The causality lies in the electron-withdrawing nature of the adjacent ketone moiety. This structural feature exerts a strong inductive effect, rendering the ester carbonyl highly electrophilic and susceptible to rapid nucleophilic attack by hydroxide or carbonate ions, leading to cleavage into the corresponding carboxylic acid and hydroxyacetone[2].

Furthermore, the


-protons of the acetonyl group are relatively acidic. In the presence of excess base or prolonged exposure at high temperatures, the acetonyl group can undergo 

-deprotonation. This leads to enolate formation and subsequent self-aldol condensation, which is often observed as an intractable dark "tar" in the crude reaction mixture[3].

G A Acetonyl Ester R-C(=O)O-CH2-C(=O)CH3 C Tetrahedral Intermediate [R-C(O⁻)(OH)-O-CH2-C(=O)CH3] A->C Nucleophilic Attack F Enolate Formation (Self-Aldol / Tar) A->F α-Deprotonation (Excess Base) B OH⁻ / Base B->C D Carboxylate Salt R-COO⁻ C->D Cleavage E Hydroxyacetone HO-CH2-C(=O)CH3 C->E

Mechanistic pathways of nucleophilic cleavage and base-induced enolization of acetonyl esters.

Troubleshooting Guides & FAQs

Q1: My acetonyl ester is completely cleaved after a standard saturated NaHCO₃ wash. What happened? A1: Saturated NaHCO₃ has a pH of approximately 8.5. While considered a "mild" base for many protecting groups, the local pH at the biphasic interface during extraction is sufficient to initiate the hydrolysis of the highly electrophilic acetonyl ester back to the carboxylic acid[2]. Prolonged contact time and ambient temperatures accelerate this cleavage[4]. If aqueous neutralization is mandatory, you must control the kinetics by lowering the temperature and minimizing contact time.

Q2: I need to remove acidic byproducts from my reaction, but aqueous bases destroy my product. What are the alternatives? A2: The most reliable method is to circumvent the aqueous phase entirely. Anhydrous workups using polymer-supported bases (e.g., solid-supported carbonate) or direct filtration through a pad of silica gel can effectively sequester acids and polar byproducts without exposing the ester to hydrolytic conditions[2].

Q3: How does temperature affect the stability during extraction? A3: Hydrolysis is highly temperature-dependent. Dropping the extraction temperature from 25 °C to 0–5 °C significantly retards the kinetics of nucleophilic attack. However, cold temperatures can also reduce the solubility of your product, so ensure you use an adequate volume of a highly solubilizing organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

Data Presentation: Workup Conditions vs. Ester Retention

The following table summarizes the quantitative impact of various workup conditions on the survival rate of acetonyl esters.

Workup ConditionAqueous pHTemperature (°C)Max Contact Time (min)Typical Ester Retention (%)
Sat. NaHCO₃ (Standard) ~8.52530< 50% (High Hydrolysis)
Sat. NaHCO₃ ( Rapid/Cold ) ~8.50–5< 580–90%
Phosphate Buffer (pH 7) 7.00–515> 95%
Anhydrous (Polymer Base) N/A25N/A> 98%
Experimental Protocols: Self-Validating Systems

Workflow Start Crude Reaction Mixture (Acetonyl Ester + Acidic Byproducts) Decision Is Aqueous Workup Strictly Necessary? Start->Decision Path1 Anhydrous Workup (Recommended) Decision->Path1 No Path2 Aqueous Workup (High Risk) Decision->Path2 Yes Step1A Dilute with EtOAc/DCM Path1->Step1A Step2A Cool to 0-5°C Path2->Step2A Step1B Filter through Silica/Celite pad or Polymer-Supported Base Step1A->Step1B Step1C Concentrate in vacuo (T < 30°C) Step1B->Step1C Step2B Wash with pH 7 Phosphate Buffer (Avoid NaHCO3/NaOH) Step2A->Step2B Step2C Rapid Phase Separation (< 5 mins contact) Step2B->Step2C

Optimized workflow decision tree for isolating acetonyl esters while preventing hydrolysis.

Protocol A: Anhydrous Workup via Polymer-Supported Quench (Recommended)

This protocol eliminates aqueous exposure entirely, ensuring >98% retention of the acetonyl ester.

  • Dilution: Upon reaction completion, dilute the crude reaction mixture with 3 volumes of anhydrous EtOAc or DCM.

  • Quenching: Add 1.5 equivalents of polymer-supported carbonate (e.g., MP-Carbonate) to neutralize acidic byproducts.

  • Agitation: Stir gently at room temperature for 30–45 minutes. Causality: The porous polymer matrix traps the acid without releasing water or soluble basic species into the organic phase.

  • Filtration: Filter the suspension through a medium-porosity fritted funnel. Wash the resin with an additional 1 volume of solvent.

  • Concentration: 3 to prevent thermal degradation[3].

System Validation:

  • In-Process: The polymer resin should freely suspend in the solvent. Clumping indicates excessive water in the crude mixture, which requires the addition of anhydrous MgSO₄.

  • Post-Process: TLC analysis of the filtrate (e.g., 2:1 Hexane/EtOAc) must show a single spot corresponding to the protected ester (typically

    
     ~0.3-0.5), with an absolute absence of baseline material (regenerated carboxylic acid)[2].
    
Protocol B: Cold Buffered Aqueous Workup (Alternative)

Use this protocol only when anhydrous workup is unfeasible (e.g., when removing large amounts of inorganic salts).

  • Cooling: Cool the crude reaction mixture to 0–5 °C in an ice bath.

  • Buffer Preparation: Prepare a cold (5 °C) 0.5 M sodium phosphate buffer adjusted strictly to pH 7.0. Causality: A pH 7 buffer neutralizes strong acids without providing the excess hydroxide/carbonate ions that drive ester cleavage.

  • Extraction: Add the cold buffer to the reaction mixture. Vigorously shake the separatory funnel for exactly 1-2 minutes.

  • Rapid Separation: Allow the phases to separate immediately. Drain the organic layer. Critical Step: Do not leave the layers in contact for more than 5 minutes.

  • Drying: Dry the organic layer over anhydrous MgSO₄ (avoid K₂CO₃, as its basicity can cause localized cleavage on the solid surface). Filter and concentrate in vacuo at <30 °C.

System Validation:

  • In-Process: Measure the pH of the separated aqueous layer using pH paper. It must read exactly 7.0. A drop in pH indicates incomplete neutralization, requiring a secondary rapid wash.

  • Post-Process: After concentrating the dried organic layer, perform a rapid ¹H NMR. The presence of a singlet at ~2.1-2.2 ppm (acetonyl methyl group) and a singlet at ~4.7-4.8 ppm (acetonyl methylene group) confirms structural integrity. The appearance of free hydroxyacetone signals indicates hydrolytic failure[2].

References
  • Title: 2.2 Carboxy Group - Houben-Weyl Methods of Organic Chemistry (Volume E22) Source: thieme-connect.de URL: [Link]

  • Title: Olivanic Acid Analogues. Part I. Total Synthesis of the 7-0xo-l-azabicyclo[3.2.0] hept-2-ene-2-carboxylate System and Some Related β-Lactams Source: rsc.org URL: [Link]

Sources

Purification methods for 2-Oxopropyl 4-chlorobenzoate (recrystallization vs chromatography)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Oxopropyl 4-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on selecting the appropriate purification method and troubleshooting common issues. As your Senior Application Scientist, my goal is to equip you with the scientific rationale behind these purification techniques, enabling you to make informed decisions in your experimental work.

Introduction: The Purification Challenge

2-Oxopropyl 4-chlorobenzoate is a β-keto ester of significant interest in synthetic chemistry.[1] Achieving high purity of this compound is critical for its downstream applications. The two most common methods for the purification of solid organic compounds are recrystallization and column chromatography. The choice between these techniques depends on the nature and quantity of the impurities, the desired scale of purification, and the physical properties of the compound itself.

This guide provides a comparative overview of recrystallization and column chromatography for the purification of 2-Oxopropyl 4-chlorobenzoate, complete with troubleshooting FAQs and detailed experimental protocols.

Physicochemical Properties of 2-Oxopropyl 4-chlorobenzoate

A thorough understanding of the physicochemical properties of a compound is the foundation of a successful purification strategy. Below is a summary of the available data for 2-Oxopropyl 4-chlorobenzoate.

PropertyValueSource
CAS Number 900937-56-6[1]
Molecular Formula C₁₀H₉ClO₃[1]
Molecular Weight 212.63 g/mol [1]
Purity (Typical) ≥98%[1]
Storage Conditions Sealed in dry, 2-8°C[1]

Method Selection: Recrystallization vs. Chromatography

The decision to use recrystallization or column chromatography is a critical step in the purification workflow. The following diagram and table outline the key decision-making factors.

Method_Selection start Crude 2-Oxopropyl 4-chlorobenzoate is_solid Is the crude product a solid? start->is_solid is_thermally_stable Is it thermally stable? is_solid->is_thermally_stable Yes chromatography Column Chromatography is_solid->chromatography No (Oil) find_solvent Can a suitable solvent be found? is_thermally_stable->find_solvent Yes is_thermally_stable->chromatography No recrystallization Recrystallization find_solvent->recrystallization Yes find_solvent->chromatography No end Pure Product recrystallization->end chromatography->end

Caption: Decision workflow for selecting a purification method.

FeatureRecrystallizationColumn Chromatography
Principle Difference in solubility of the compound and impurities at different temperatures.Differential partitioning of compounds between a stationary phase and a mobile phase.
Ideal for Removing small amounts of impurities from a solid compound.Separating complex mixtures, including isomers and compounds with similar polarities.
Scale Easily scalable from milligrams to kilograms.Can be scaled, but large-scale chromatography can be resource-intensive.
Solvent Consumption Generally lower.Generally higher.
Time Can be faster for simple purifications.Can be more time-consuming, especially for large columns.
Purity Achievable Can achieve very high purity if a suitable solvent is found.Can achieve very high purity with careful optimization.

Recrystallization: A Practical Guide

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be identified. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

FAQs and Troubleshooting for Recrystallization

Q1: How do I choose a suitable recrystallization solvent for 2-Oxopropyl 4-chlorobenzoate?

  • Single Solvents: Ethanol, isopropanol, acetone, ethyl acetate, or toluene.[2]

  • Solvent Pairs: A combination of a "good" solvent (in which the compound is soluble) and a "bad" solvent (in which it is sparingly soluble). Common pairs include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[2]

Experimental Approach for Solvent Screening:

  • Place a small amount (10-20 mg) of your crude 2-Oxopropyl 4-chlorobenzoate into several test tubes.

  • Add a few drops of a different solvent to each tube at room temperature. Observe the solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube. If it dissolves when hot, this is a promising solvent.

  • Allow the hot solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a good solvent.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution above its melting point. To remedy this:

  • Increase the solvent volume: Add more hot solvent to the mixture to ensure the compound stays dissolved at a lower temperature.

  • Lower the cooling temperature slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

  • Change the solvent system: A more polar solvent or a different solvent pair might be necessary.

Q3: No crystals are forming, even after cooling in an ice bath. What is the problem?

A3: This is a common issue and can be due to several factors:

  • Too much solvent: You may have added too much solvent, and the solution is not saturated. Try boiling off some of the solvent and allowing it to cool again.

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a "seed crystal" of the pure compound to induce crystallization.

Q4: The yield of my recrystallization is very low. How can I improve it?

A4: Low yield can result from:

  • Using too much solvent: This keeps a significant amount of your product in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the compound.

  • Premature crystallization: If crystals form too quickly in the hot solution, you may lose product during a hot filtration step. Add a small amount of extra hot solvent to prevent this.

  • Incomplete crystallization: Ensure the solution is cooled sufficiently, preferably in an ice bath, to maximize crystal formation.

Generalized Recrystallization Protocol for 2-Oxopropyl 4-chlorobenzoate

Recrystallization_Protocol start Start dissolve Dissolve crude product in minimum hot solvent start->dissolve hot_filter Hot gravity filtration (if insoluble impurities are present) dissolve->hot_filter cool Cool slowly to room temperature, then in an ice bath hot_filter->cool collect Collect crystals by vacuum filtration cool->collect wash Wash with a small amount of cold solvent collect->wash dry Dry the crystals wash->dry end Pure Product dry->end Chromatography_Protocol start Start prepare_column Prepare the silica gel column start->prepare_column load_sample Load the crude sample onto the column prepare_column->load_sample elute_column Elute the column with the chosen solvent system load_sample->elute_column collect_fractions Collect fractions elute_column->collect_fractions monitor_fractions Monitor fractions by TLC collect_fractions->monitor_fractions combine_pure Combine pure fractions monitor_fractions->combine_pure evaporate_solvent Evaporate the solvent combine_pure->evaporate_solvent end Pure Product evaporate_solvent->end

Sources

Technical Support Center: Catalysis of Carboxylate-α-Haloketone Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the catalyzed reaction of carboxylates with α-haloketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this important esterification reaction. Here, we delve into the mechanistic underpinnings, provide detailed troubleshooting guides, and answer frequently asked questions to empower you to overcome common experimental hurdles and optimize your synthetic strategies.

Understanding the Core Reaction: An SN2 Pathway

The reaction between a carboxylate and an α-haloketone proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this concerted, one-step process, the carboxylate anion acts as the nucleophile, attacking the electrophilic α-carbon of the haloketone and displacing the halide leaving group.[1][3] The presence of the adjacent carbonyl group in the α-haloketone significantly enhances the reactivity of the α-carbon towards nucleophilic attack.[4]

Several factors critically influence the rate and success of this SN2 reaction:

  • The Nucleophile: The strength of the carboxylate nucleophile is a key determinant of the reaction rate.

  • The Substrate: The structure of the α-haloketone, particularly steric hindrance around the reaction center, can impact the accessibility of the electrophilic carbon.[5]

  • The Leaving Group: The nature of the halogen is crucial. The reactivity order is I > Br > Cl > F, corresponding to the stability of the halide anion.[5][6]

  • The Solvent: The choice of solvent is paramount in an SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the carboxylate salt without strongly solvating the carboxylate anion, thus preserving its nucleophilicity.[5]

Below is a diagram illustrating the fundamental SN2 pathway for this reaction.

Caption: SN2 mechanism of carboxylate reaction with an α-haloketone.

Catalyst Selection Guide

The choice of catalyst is critical for accelerating the reaction between carboxylates and α-haloketones. Below is a comparative overview of common catalyst types.

Catalyst TypeExamplesAdvantagesDisadvantages
Phase-Transfer Catalysts (PTCs) Quaternary ammonium salts (e.g., TBAB, TBAHS), Phosphonium saltsCost-effective, high efficiency, mild reaction conditions.[7]Can sometimes be difficult to remove from the reaction mixture.
Ionic Liquids (ILs) Imidazolium-based, Pyridinium-based"Green" solvents, can act as both catalyst and solvent, high thermal stability, tunable properties.[8]Higher cost, potential for viscosity issues.
Organocatalysts Chiral amines (e.g., Cinchona alkaloids)Can induce enantioselectivity, metal-free.[9][10]May require higher catalyst loading, substrate scope can be limited.
Metal-Based Catalysts Copper, Palladium, Rhodium complexesHigh catalytic efficiency, broad substrate compatibility.[11][12]Potential for metal contamination in the final product, cost.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the reaction of carboxylates with α-haloketones.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction so slow or not proceeding to completion?

A1: Several factors can contribute to a sluggish reaction:

  • Insufficient Catalyst: Ensure you are using the correct catalyst loading. For PTCs, this is typically 1-10 mol%.

  • Poor Solvent Choice: This reaction is highly dependent on the solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally recommended to maintain the nucleophilicity of the carboxylate. Protic solvents can solvate the carboxylate anion, reducing its reactivity.

  • Unreactive Halide: The reactivity of the α-haloketone follows the trend I > Br > Cl.[6] If you are using an α-chloroketone, consider switching to the bromo- or iodo- analog if possible.

  • Steric Hindrance: Significant steric bulk on either the carboxylate or the α-haloketone can impede the SN2 backside attack.[5]

  • Low Temperature: While some reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can often increase the reaction rate.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: Common side reactions include:

  • Favorskii Rearrangement: This is a base-promoted rearrangement of α-haloketones to form carboxylic acid derivatives.[4][6] It is more likely to occur with strong bases. Using a milder base or ensuring the carboxylate is not excessively basic can help.

  • Elimination Reactions: If the α-haloketone has a proton on the β-carbon, an E2 elimination can compete with the SN2 substitution, especially with sterically hindered substrates or stronger bases.[13] Using a less hindered base and lower temperatures can favor substitution.

  • Poly-halogenation: Under certain conditions, especially with excess halogenating agent during the synthesis of the α-haloketone, di- or tri-halogenated species can form, leading to a mixture of products.[14]

Q3: How do I choose between a phase-transfer catalyst and an ionic liquid?

A3: The choice depends on your specific needs:

  • Cost and Scalability: PTCs are generally more cost-effective and are widely used in industrial applications.[7]

  • "Green" Chemistry: Ionic liquids are often considered "greener" due to their low vapor pressure and potential for recyclability.[8]

  • Product Isolation: In some cases, the product can be easily separated from the ionic liquid by simple decantation, simplifying the workup.[15]

Q4: Can I use a strong base like sodium hydroxide to deprotonate my carboxylic acid in situ?

A4: While possible, it is often not recommended. Strong bases like NaOH can promote side reactions such as the Favorskii rearrangement and elimination.[2] It is generally better to use the pre-formed carboxylate salt (e.g., sodium or potassium carboxylate) or a milder base like potassium carbonate.

Troubleshooting Scenarios
Observation Potential Cause(s) Recommended Solution(s)
Multiple spots on TLC, some close to the baseline. Formation of unreacted carboxylic acid starting material.Ensure complete deprotonation of the carboxylic acid before adding the α-haloketone. Consider using a slight excess of a mild base like K₂CO₃.
A new, unexpected spot appears on the TLC. Possible Favorskii rearrangement or elimination product.Lower the reaction temperature. If using a strong base, switch to a milder one. Analyze the side product by MS or NMR to confirm its identity.
Difficulty separating the product from the catalyst. The catalyst (e.g., a quaternary ammonium salt) is soluble in the organic phase.Perform multiple aqueous washes during workup. Consider using a silica gel plug to filter out the catalyst before column chromatography.
Low isolated yield despite good conversion on TLC. Product loss during workup.Ensure the pH of the aqueous layer during extraction is appropriate to keep your product in the organic phase. Minimize the number of transfer steps.

Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed Esterification

This protocol describes a general procedure for the reaction of a carboxylate with an α-haloketone using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

Materials:

  • Carboxylic acid (1.0 eq)

  • Potassium carbonate (1.5 eq)

  • α-Bromoketone (1.1 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Acetonitrile (or DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add the carboxylic acid, potassium carbonate, and TBAB.

  • Add acetonitrile to dissolve the reactants (a suspension is acceptable).

  • Stir the mixture vigorously for 15-30 minutes at room temperature to ensure the formation of the potassium carboxylate.

  • Add the α-bromoketone to the reaction mixture.

  • Heat the reaction to 50-60 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

PTC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Carboxylic Acid, K₂CO₃, TBAB in Acetonitrile B Stir for 15-30 min A->B C Add α-Bromoketone B->C D Heat to 50-60 °C C->D E Monitor by TLC D->E F Cool and Filter E->F G Concentrate Filtrate F->G H Aqueous Workup G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: Workflow for phase-transfer catalyzed esterification.

Protocol 2: Ionic Liquid-Mediated Esterification

This protocol provides a general method using an imidazolium-based ionic liquid as both the catalyst and solvent.

Materials:

  • Carboxylic acid (1.0 eq)

  • Potassium carbonate (1.5 eq)

  • α-Chloroketone (1.2 eq)

  • 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, combine the carboxylic acid and potassium carbonate in [BMIM]Cl.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the α-chloroketone to the mixture.

  • Heat the reaction to 70-80 °C and monitor by TLC (you may need to dilute a small aliquot with a standard organic solvent for TLC analysis).

  • After the reaction is complete, cool to room temperature.

  • Add water to the reaction mixture.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by column chromatography if necessary.

References

  • Multicomponent reaction of terminal alkynes, α‐haloketones, and CO2.80. (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(10), 793-844. [Link]

  • Verma, S., Kumar, S., & Singh, P. (2023). Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. Catalysts, 13(12), 1488. [Link]

  • Towards Greener Fragrances Esterification Reactions With Ionic Liquids. (n.d.). Institute For Research In Schools. Retrieved from [Link]

  • AUS-e-TUTE. (n.d.). Esters and Esterification Chemistry Tutorial. Retrieved from [Link]

  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]

  • Organocatalytic Asymmetric α-Bromination of Aldehydes and Ketones. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Silvi, M., & Melchiorre, P. (2020). A Photochemical Organocatalytic Strategy for the α‐Alkylation of Ketones using Radicals. Angewandte Chemie International Edition, 59(24), 9485-9490. [Link]

  • Wikipedia. (n.d.). Ketone halogenation. Retrieved from [Link]

  • Enzymes that catalyse SN2 reaction mechanisms. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Which synthetic route is the best to react ketones with carboxylic acids. (2013, August 1). ResearchGate. Retrieved from [Link]

  • Deng, Y., Shi, F., Beng, J., & Qiao, K. (2001). Ionic liquid as a green catalytic reaction medium for esterifications. Journal of Molecular Catalysis A: Chemical, 165(1-2), 33-36. [Link]

  • α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Science Ready. (2021, May 6). Esterification: Reflux, Isolation and Purification // HSC Chemistry [Video]. YouTube. [Link]

  • Arpa, E., Gini, A., & Melchiorre, P. (2020). A Photochemical Organocatalytic Strategy for the α-Alkylation of Ketones by using Radicals. Angewandte Chemie International Edition, 59(24), 9485-9490. [Link]

  • Anjali, S., & Seralathan, S. (2018). Ionic Liquid for Esterification: A Review. Asian Journal of Applied Science and Technology, 2(2), 116-123. [Link]

  • Pielichowski, J., & Popielarz, R. (2005). Phase-Transfer Catalysis in Organic Syntheses. International Letters of Chemistry, Physics and Astronomy, 50, 1-12. [Link]

  • Brezinski, A. N., & Juricek, M. (2022). Comparative study of the retention of catalytic activity of halonium and chalconium cations in the presence of crown ethers. Organic & Biomolecular Chemistry, 20(46), 9187-9193. [Link]

  • Ghandi, K. (2014). Esterification in ionic liquids: the influence of solvent basicity. Spiral. [Link]

  • El-Sayed, E. (2019). Synthetic Access to Aromatic α-Haloketones. Molecules, 24(23), 4307. [Link]

  • Purification-of-carboxylic-esters-by-extractive-distillation.pdf. (2011, April 15). ResearchGate. Retrieved from [Link]

  • Ruhr-Universität Bochum. (n.d.). Carboxylic Acids in Catalysis. Retrieved from [Link]

  • Rios, R. (2022). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Catalysts, 12(2), 205. [Link]

  • Organic Chemistry Insights. (2025, March 19). Phase Transfer Catalysis - Insights in Basic Organic Chemistry 50 [Video]. YouTube. [Link]

  • Method for synthesizing ester by catalytic esterification of ionic liquid. (n.d.). Google Patents.
  • Macmillan Group. (2022, November 22). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Princeton University. Retrieved from [Link]

  • Catak, S., & Bickelhaupt, F. M. (2019). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemPhysChem, 20(18), 2289-2304. [Link]

  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Princeton University. Retrieved from [Link]

  • Rablen, P. R., & Hart, D. J. (2014). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. The Journal of Organic Chemistry, 79(2), 584-598. [Link]

  • LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • Michigan State University. (n.d.). Carboxyl Reactivity. Department of Chemistry. Retrieved from [Link]

  • Almac. (2009, November 24). Highly stereoselective biocatalytic reduction of alpha-halo ketones. Retrieved from [Link]

  • Michigan State University. (n.d.). Carbonyl Reactivity. Department of Chemistry. Retrieved from [Link]

  • Mąkosza, M. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Catalysts, 10(12), 1436. [Link]

  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. (2025, August 6). ResearchGate. Retrieved from [Link]

  • University of Colorado Boulder. (2021, November 3). Loudon Chapter 9 Review: Reactions of Alkyl Halides. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • JoVE. (2025, May 22). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]

  • Prakash, G. K. S., & Mathew, T. (2010). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 110(7), 3976-4004. [Link]

  • Chapter 22 – Carbonyl Alpha-Substitution Reactions Solutions to Problems. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Stability & Storage of 2-Oxopropyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-900937-STAB Target Audience: Medicinal Chemists, Analytical Scientists, Formulation Engineers Compound: 2-Oxopropyl 4-chlorobenzoate (CAS: 900937-56-6) Synonyms: Acetonyl 4-chlorobenzoate; 4-Chlorobenzoic acid 2-oxopropyl ester

Executive Summary: The Stability Matrix

2-Oxopropyl 4-chlorobenzoate is a bifunctional ester characterized by a 4-chlorophenyl moiety and a reactive 2-oxopropyl (acetonyl) tail. Its stability profile is defined by two competing electrophilic centers: the ester carbonyl and the ketone carbonyl.

Core Stability Verdict: This compound is metastable at room temperature and highly sensitive to hydrolytic cleavage and base-catalyzed condensation. Long-term storage requires strict exclusion of moisture and nucleophiles.

Quick-Reference Storage Table
ParameterRecommended ConditionCritical Mechanism (Why?)
Temperature 2–8°C (Short-term) -20°C (Long-term >30 days)Retards ester hydrolysis and suppresses aldol-like self-condensation of the acetonyl group.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation of the alpha-keto functionality.[1]
Moisture Desiccated (<20% RH)The ester bond is moisture-labile; water acts as a nucleophile to cleave the molecule.
Light Amber Glass / Foil Wrap Chlorinated aromatics are susceptible to photo-dechlorination and radical formation.
Solvent DMSO, DMF, Acetonitrile (Anhydrous)Avoid protic solvents (MeOH, EtOH, Water) for storage.

Degradation Pathways: The "Why" Behind the Protocol

To troubleshoot effectively, you must understand the molecular failure points. The degradation of 2-Oxopropyl 4-chlorobenzoate is not random; it follows specific chemical logic.

Primary Pathway: Hydrolytic Cleavage

The ester linkage is the weakest point. In the presence of water (even atmospheric moisture), the molecule undergoes hydrolysis.[2][3]

  • Acidic Conditions: Reversible cleavage yielding 4-chlorobenzoic acid and hydroxyacetone (acetol) .[4]

  • Basic Conditions (Saponification): Irreversible cleavage yielding the 4-chlorobenzoate salt and acetol. Note: Bases also catalyze the polymerization of the acetol byproduct, turning samples yellow/brown.

Secondary Pathway: Photolytic & Oxidative Stress
  • Photolysis: UV exposure can excite the chlorobenzene ring, leading to homolytic cleavage of the C-Cl bond (dehalogenation).

  • Oxidation: The alpha-carbon adjacent to the ketone is activated. In the presence of oxygen and light, this position can form peroxides, leading to complex fragmentation.

Visualization of Degradation Logic

The following diagram maps the causality of degradation, helping you identify impurities in your LC-MS data.

DegradationPathways Compound 2-Oxopropyl 4-chlorobenzoate (Intact Ester) Acid 4-Chlorobenzoic Acid (Precipitate/Solid) Compound->Acid Hydrolysis (Est cleavage) Acetol Hydroxyacetone (Acetol) (Volatile/Reactive) Compound->Acetol Hydrolysis Dechloro Dechlorinated Byproducts Compound->Dechloro UV Light (hν) Photolysis Water H2O (Moisture) Water->Compound Nucleophilic Attack Polymer Brown Oligomers (Color Change) Acetol->Polymer Aldol Condensation (Base/Heat catalyzed)

Caption: Mechanistic flow of 2-Oxopropyl 4-chlorobenzoate degradation showing hydrolysis as the primary breakdown vector and acetol polymerization as the cause of discoloration.

Troubleshooting Guide & FAQs

Q1: My white powder has turned slightly yellow and sticky. Is it still usable?

Diagnosis: This indicates hydrolysis followed by condensation .

  • The Science: Moisture entered the vial, cleaving the ester. The resulting hydroxyacetone byproduct is unstable and polymerizes into yellow/brown oligomers. The "stickiness" comes from the formation of these oligomers and the lower melting point of the impurities.

  • Action:

    • Perform the Purity Check Protocol (Section 4).

    • If purity is >90%, repurify via recrystallization (e.g., from hexanes/ethyl acetate).

    • If <90%, discard. The impurities can act as catalysts for further degradation.

Q2: I dissolved the compound in Methanol for an assay, and the concentration dropped overnight. Why?

Diagnosis: Transesterification .

  • The Science: Methanol is a nucleophile. In solution, especially if slightly acidic or basic, Methanol attacks the ester carbonyl, swapping the 2-oxopropyl group for a methyl group. You are converting your expensive reagent into Methyl 4-chlorobenzoate.

  • Action: NEVER store this compound in protic solvents (MeOH, EtOH, Water). Use anhydrous Acetonitrile or DMSO for stock solutions and prepare immediately before use.

Q3: What is the "safe window" for handling this compound on the benchtop?

Diagnosis: Hygroscopicity management.[5]

  • The Science: While not instantly deliquescent, the hydrolysis rate follows pseudo-first-order kinetics dependent on humidity.

  • Action:

    • < 1 Hour: Safe at ambient temp/humidity (40-60% RH).

    • > 4 Hours: Significant risk of surface hydrolysis.

    • Recommendation: Allow the refrigerated vial to equilibrate to room temperature before opening to prevent water condensation on the cold solid.

Validated Experimental Protocols

Protocol A: Rapid Purity Check (HPLC-UV)

Use this method to validate the integrity of your material before critical experiments.

Objective: Separate the intact ester from its primary degradant (4-chlorobenzoic acid).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Keeps the acid degradant protonated for better retention).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Strong absorption by the chlorobenzene chromophore).

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–10 min: 5% → 95% B (Linear gradient)

    • 10–12 min: 95% B (Wash)

Expected Results:

  • tR ~ 4-5 min: 4-Chlorobenzoic Acid (Degradant). It is more polar and elutes earlier.

  • tR ~ 8-9 min: 2-Oxopropyl 4-chlorobenzoate (Target).

  • Front of solvent: Hydroxyacetone (often invisible at 254 nm or elutes in the void volume).

Protocol B: Forced Degradation Stress Test

If you need to store the compound in a specific buffer, run this 24-hour test first.

  • Prepare: Dissolve 1 mg of compound in 1 mL of your target solvent/buffer.

  • Stress: Incubate at RT for 24 hours. (For accelerated data, use 40°C).

  • Analyze: Run Protocol A.

  • Criteria: If the area of the "Acid" peak (tR ~4-5 min) exceeds 2% of the total area, the solvent system is incompatible for storage.

References

  • University of Calgary . Mechanism of Ester Hydrolysis: Acid and Base Catalysis. Retrieved from [Link]

  • PubChem . Compound Summary: 4-Chlorobenzoic acid (Degradant Analysis). Retrieved from [Link]

Sources

Validation & Comparative

Characteristic IR bands for acetonyl ester carbonyl groups

Author: BenchChem Technical Support Team. Date: March 2026

Title: A Comparative Guide to Infrared Spectroscopic Analysis of Acetonyl Esters in Drug Development

Introduction Acetonyl esters (2-oxopropyl esters) are versatile functional groups widely utilized in medicinal chemistry. They act as "masked" carboxylic acids that can be cleaved under mild, orthogonal conditions, and serve as highly reactive electrophiles for heterocyclization reactions, such as the Davidson cyclization to form oxazoles[1].

Structurally, the acetonyl moiety (


) is unique because it contains two distinct carbonyl environments: an ester carbonyl and a ketone carbonyl. For researchers monitoring reaction progress or validating prodrug structures, differentiating these two groups rapidly and non-destructively is critical. This guide objectively compares Fourier-Transform Infrared (FTIR) spectroscopy against orthogonal analytical methods, providing field-proven protocols and mechanistic rationales for characterizing acetonyl esters.

To accurately interpret the IR spectrum of an acetonyl ester, one must understand the physical chemistry dictating the vibrational frequencies. The exact position of a carbonyl stretching vibration (


) depends on the bond's force constant, which is heavily influenced by its immediate electronic environment[2][3].
  • The Ester Carbonyl (~1735–1750 cm⁻¹): The alkoxy oxygen atom adjacent to the ester carbonyl carbon exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the carbonyl carbon, which shortens and strengthens the

    
     bond. Consequently, the stretching frequency is raised compared to a standard ketone[2][4].
    
  • The Ketone Carbonyl (~1715–1725 cm⁻¹): The terminal methyl and adjacent methylene groups in the acetonyl chain provide mild electron-donating inductive effects (+I effect). This slightly lengthens the

    
     bond relative to the ester, resulting in a lower stretching frequency[3][4].
    

Expert Insight on Conjugation: If the acetonyl ester is attached to an aromatic ring (e.g., acetonyl 2-nitrobenzoate), the ester


 band will shift downward to ~1728 cm⁻¹[1]. This occurs because conjugation with the aromatic ring allows the delocalization of 

electrons, which reduces the double-bond character of the carbonyl, weakening the bond and lowering the stretching frequency[3][5].

Comparative Analytical Methodologies

While FTIR is the gold standard for rapid functional group identification, establishing a self-validating analytical system requires understanding how it compares to orthogonal techniques like Raman and NMR spectroscopy.

Table 1: Comparison of Analytical Techniques for Acetonyl Ester Characterization

TechniquePrimary Detection MechanismAcetonyl Ester SignatureResolution of Dual CarbonylsThroughput & Sample Prep
FTIR-ATR Dipole moment changes (

)
Strong

stretches at ~1735 & ~1715 cm⁻¹
High (if

cm⁻¹)
High; Neat sample, no prep
Raman Polarizability changes (

)
Moderate

stretches; Strong

skeletal
ModerateHigh; Non-destructive
¹³C NMR Nuclear magnetic resonanceEster

(~160-170 ppm); Ketone

(~200 ppm)
Absolute (Distinct ppm shifts)Low; Requires deuterated solvent

Table 2: Characteristic IR Bands of Common Acetonyl Esters

CompoundEster

Stretch (cm⁻¹)
Ketone

Stretch (cm⁻¹)
Other Diagnostic Bands (cm⁻¹)
Acetonyl acetate ~1745~17201240 (

stretch)[4][5]
Acetonyl 2-nitrobenzoate ~1728 (Conjugated)~17151541, 1350 (Nitro

)[1]

Experimental Protocol: Self-Validating FTIR-ATR Workflow

To ensure trustworthiness and reproducibility, the following step-by-step methodology describes the acquisition of FTIR-ATR spectra for acetonyl ester intermediates. This protocol incorporates built-in validation steps to prevent spectral artifacts.

Step 1: Instrument Preparation & Background Validation

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Validation: Acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). The background must show a flat baseline in the carbonyl region (1800–1600 cm⁻¹). Any residual peaks here indicate cross-contamination that will obscure the dual carbonyl bands.

Step 2: Sample Loading & Optical Contact

  • Action: Place 1–2 mg of the neat solid product (e.g., acetonyl 2-nitrobenzoate) or 1 drop of liquid directly onto the center of the ATR crystal[1].

  • Causality: ATR relies on an evanescent wave penetrating the sample by only a few micrometers. Intimate optical contact is mandatory. Apply the pressure anvil until the torque slips (for solids) to ensure uniform contact without crushing the crystal.

Step 3: Spectral Acquisition & Artifact Check

  • Action: Acquire the sample spectrum using the same parameters as the background.

  • Validation: Check the maximum absorbance of the

    
     bands. If the absorbance exceeds 1.0 A.U., the peak is saturated. Saturation causes artificial peak broadening, which will merge the ester and ketone bands into a single unresolved lump. If saturated, reduce the anvil pressure or the sample volume.
    

Step 4: Orthogonal Verification

  • Action: If the ester and ketone bands overlap entirely due to severe intermolecular hydrogen bonding or specific crystal lattice packing, you must confirm the structural integrity via ¹³C NMR. Look for the distinct ketone (~200 ppm) and ester (~160-180 ppm) signals to validate the intact acetonyl chain[4].

Logical Workflow Visualization

The following diagram illustrates the analytical decision tree for characterizing acetonyl esters, ensuring high-confidence structural validation during drug development.

AcetonylEsterWorkflow Start Acetonyl Ester Synthesized ATR FTIR-ATR Analysis (4000 - 400 cm⁻¹) Start->ATR Load Neat Sample CheckBands Observe 1750-1700 cm⁻¹ Carbonyl Region ATR->CheckBands Acquire Spectrum Resolved Two Distinct Peaks (e.g., 1740 & 1715 cm⁻¹) CheckBands->Resolved High Resolution Unresolved Single Broad Peak (Overlapping C=O) CheckBands->Unresolved H-Bonding / Saturation ConfirmIR Positive Identification: Ester & Ketone Confirmed Resolved->ConfirmIR NMR Orthogonal ¹³C NMR Check ~200 ppm & ~165 ppm Unresolved->NMR Requires secondary technique Success Structure Validated ConfirmIR->Success NMR->Success Two distinct carbons found

Caption: Analytical decision tree for the structural validation of acetonyl ester dual-carbonyl groups.

References

  • "2-Oxopropyl 2-nitrobenzo
  • "Why is the carbonyl IR stretch in an ester higher than in a ketone?", Henry Rzepa's Blog (Imperial College London),
  • "The Carbonyl Group, Part I: Introduction", Spectroscopy Online,
  • "21.
  • "IR Spectroscopy of Hydrocarbons", University of Babylon,

Sources

Technical Comparison: 4-Chlorobenzoic Acid Acetonyl Ester in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 4-chlorobenzoic acid acetonyl ester , comparing its performance as a derivatization target against standard alternatives like methyl and trimethylsilyl (TMS) esters.

Executive Summary

4-Chlorobenzoic acid acetonyl ester (also known as the 2-oxopropyl ester) represents a specialized derivative often utilized in organic synthesis (as a "masked" acid) and analytical chemistry. Unlike simple alkyl esters (methyl/ethyl) used primarily for volatility enhancement in GC-MS, the acetonyl ester introduces a ketone moiety that imparts unique polarity and fragmentation characteristics.

This guide analyzes its fragmentation behavior under Electron Ionization (EI), contrasting it with standard derivatives to assist researchers in structural elucidation and method selection.

Key Performance Indicators:

  • Specificity: High. The acetonyl group provides a distinct mass shift (+56 Da vs. free acid) and characteristic low-mass ions (m/z 43).

  • Stability: Moderate.[1] More labile than methyl esters, allowing for specific "soft" cleavage but potentially reducing sensitivity in harsh ionization sources compared to stable TMS esters.

  • Application: Ideal for confirming carboxylic acid structures via diagnostic loss of the acetonyl moiety and for applications requiring subsequent chemical modification (e.g., oxazole synthesis).

Mechanistic Insight: Fragmentation Pathway

The mass spectral signature of 4-chlorobenzoic acid acetonyl ester (


, MW ~212.6) is dominated by the stability of the benzoyl cation and the lability of the ester bond.
Theoretical Fragmentation Logic
  • Molecular Ion (

    
    ) : Observed at m/z 212  (for 
    
    
    
    ) and 214 (for
    
    
    ) in a characteristic 3:1 ratio. The intensity is typically moderate due to the facile cleavage of the ester linkage.
  • Primary Cleavage (

    
    -Cleavage) : The weakest bond is the 
    
    
    
    ester bond or the
    
    
    alkyl bond. In benzoates,
    
    
    -cleavage adjacent to the carbonyl group is dominant, generating the 4-chlorobenzoyl cation (m/z 139/141) .
  • Secondary Fragmentation : The 4-chlorobenzoyl cation eliminates carbon monoxide (

    
    ) to form the 4-chlorophenyl cation (m/z 111/113) .
    
  • Acetonyl Group Signature : The acetonyl moiety (

    
    ) often generates a strong acetyl cation (m/z 43)  or undergoes rearrangement.
    
Visualization of Fragmentation

The following DOT diagram illustrates the primary fragmentation pathways.

FragmentationPathway M Molecular Ion (M+) m/z 212 / 214 Acylium 4-Chlorobenzoyl Cation (Base Peak) m/z 139 / 141 M->Acylium α-Cleavage Loss of •OCH2COCH3 (73 Da) Acetyl Acetyl Cation (Acetonyl Marker) m/z 43 M->Acetyl Acetonyl Fragmentation Phenyl 4-Chlorophenyl Cation m/z 111 / 113 Acylium->Phenyl - CO (28 Da) Benzyne Benzyne-type Fragment m/z 75 Phenyl->Benzyne - HCl (36 Da)

Figure 1: Proposed EI fragmentation pathway for 4-chlorobenzoic acid acetonyl ester showing the formation of the diagnostic acylium ion.

Comparative Analysis: Acetonyl vs. Alternatives

When selecting a derivatization strategy for 4-chlorobenzoic acid, the choice of ester significantly impacts the mass spectrum's information content.

Performance Matrix
FeatureAcetonyl Ester Methyl Ester TMS Ester
Formula



Molecular Weight (

)
212 170 228
Base Peak (EI) m/z 139 (Benzoyl)m/z 139 (Benzoyl)m/z 213 (

) or 73
Diagnostic Low Mass m/z 43 (

)
m/z 15 (

) - weak
m/z 73 (

)
Chromatographic Shift High Retention (Polar/Heavy)Low Retention (Volatile)Moderate Retention
Preparation Ease Moderate (requires halo-ketone)High (Diazoalkane/Acid-MeOH)High (BSTFA/MSTFA)
Utility Structural confirmation via unique mass shiftRoutine quantificationTrace analysis (GC-MS)
Detailed Comparison
  • Vs. Methyl Ester : The methyl ester is the standard for volatility. However, its fragmentation is very simple (

    
    ). The acetonyl ester adds mass (+42 Da vs methyl), moving the molecular ion to a quieter region of the spectrum, which can be advantageous in complex matrices.
    
  • Vs. TMS Ester : TMS esters are dominant in GC-MS due to ease of formation. They fragment heavily to m/z 73. The acetonyl ester is more stable to moisture than TMS esters, making it a robust alternative for samples that cannot be kept strictly anhydrous.

Experimental Protocols

To ensure reproducibility, the following protocols cover the synthesis of the derivative and the recommended MS parameters.

Synthesis of 4-Chlorobenzoic Acid Acetonyl Ester

This protocol utilizes a nucleophilic substitution (Williamson-type) reaction.

Reagents:

  • 4-Chlorobenzoic acid (1.0 eq)

  • Chloroacetone (1.2 eq) - Warning: Lachrymator

  • Potassium Carbonate (

    
    , 1.5 eq)
    
  • Solvent: Acetone or DMF (Dry)

Step-by-Step Workflow:

  • Activation : Dissolve 4-chlorobenzoic acid in dry acetone. Add anhydrous

    
     and stir at room temperature for 15 minutes to form the carboxylate salt.
    
  • Alkylation : Add chloroacetone dropwise.

  • Reflux : Heat the mixture to reflux (

    
    ) for 2-4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
    
  • Workup : Filter off inorganic salts. Evaporate solvent. Redissolve residue in EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification : If necessary, recrystallize from ethanol or purify via silica column.

Mass Spectrometry Parameters (GC-MS)
  • Inlet Temp :

    
    
    
  • Source Temp :

    
    
    
  • Ionization : Electron Impact (EI) at 70 eV.[2]

  • Scan Range : m/z 40 - 300.

  • Column : DB-5MS or equivalent (5% phenyl-methylpolysiloxane).

Analytical Workflow Diagram

Workflow Sample Sample: 4-Chlorobenzoic Acid Deriv Derivatization (Chloroacetone + K2CO3) Sample->Deriv GC GC Separation (DB-5MS Column) Deriv->GC MS MS Detection (EI 70eV) Target: m/z 212, 139, 43 GC->MS Data Data Analysis Confirm Ratio 212:214 (3:1) MS->Data

Figure 2: Analytical workflow for the derivatization and detection of 4-chlorobenzoic acid.

References

  • Chemistry LibreTexts . Mass Spectrometry - Fragmentation Patterns (Esters). Retrieved from [Link]

  • Science Ready . Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • National Institutes of Health (NIH) .[3] Competing fragmentation processes of O-acetyl-substituted carboxylate anions. Retrieved from [Link]

Sources

Comparing the Stability of Acetonyl vs. Phenacyl Protecting Groups

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Complex Organic and Peptide Synthesis

Executive Summary

In complex organic and peptide synthesis, the selection of a carboxylic acid protecting group dictates the entire strategic flow of the synthetic route. Among the specialized ester protecting groups, acetonyl and phenacyl (Pac) esters offer unique orthogonal cleavage conditions that bypass traditional acid/base hydrolysis. As a Senior Application Scientist, I have designed this guide to provide a rigorous, data-driven comparison of their stability profiles, mechanistic causality, and validated deprotection protocols to ensure seamless integration into your drug development workflows.

Mechanistic Causality: Why Structure Dictates Stability
The Phenacyl Ester (Pac)

The phenacyl group (


) is characterized by a highly electron-withdrawing carbonyl group conjugated with a phenyl ring.
  • Stability: This extended aromatic conjugation stabilizes the ester against strong acidic conditions, allowing it to easily survive exposure to 50% TFA, HF, or HBr/AcOH[1]. Furthermore, phenacyl esters are highly crystalline, which frequently aids in the purification of protected intermediates without the need for extensive chromatography[2].

  • Cleavage Causality: The electron-deficient nature of the phenacyl moiety makes it highly susceptible to single-electron transfer (SET)[1]. When exposed to a metal surface like Zinc or Magnesium in acetic acid, the carbonyl accepts an electron to form a ketyl radical anion[1]. This triggers the cleavage of the adjacent C-O ester bond. Additionally, the chromophore allows for photolytic cleavage (UV irradiation at 313 nm) via hydrogen abstraction and a ketyl ester intermediate[3].

The Acetonyl Ester

The acetonyl group (


) is an 

-ketol derivative. Lacking the extended aromatic conjugation of the phenacyl group, it presents a fundamentally different reactivity profile.
  • Stability: Acetonyl esters are remarkably stable to catalytic hydrogenolysis (e.g.,

    
    ) and strong acids (HCl, TFA)[2]. This makes them an ideal choice when benzyl or t-butyl protecting groups need to be selectively removed elsewhere on the molecule[2].
    
  • Cleavage Causality: The lack of steric bulk and the specific electronics of the methyl ketone make the carbonyl highly susceptible to specific nucleophilic attack[4]. It can be cleaved by mild bases (pH 8) or via nucleophilic attack by tetrabutylammonium fluoride (TBAF) in THF[2]. The fluoride ion acts as a mild base/nucleophile, initiating a cascade that rapidly releases the free carboxylic acid[5].

Stability Profile & Orthogonality Matrix

To design a successful orthogonal synthesis, it is critical to understand the exact stability limits of each group. The following table summarizes their quantitative and qualitative stability profiles.

Reaction Condition / ReagentPhenacyl Ester (Pac)Acetonyl Ester
Strong Acid (TFA, HF, HBr) Highly Stable[1]Highly Stable[2]
Catalytic Hydrogenation (

)
Labile (Reduces to phenethyl ester)[2]Stable [2]
Mild Base (pH 8-9) Stable[2]Labile (Cleaves)[4]
TBAF in THF StableLabile (Cleaves rapidly, 5-45 min)[5]
Reduction (Zn/AcOH or Mg/AcOH) Labile (Cleaves quantitatively)[1]Stable / Slow[4]
Photolysis (UV 313 nm) Labile (Cleaves via ketyl radical)[3]Stable
Decision Workflow: Selecting the Optimal Protecting Group

G Start Carboxylic Acid Protection Strategy Cond1 Requires Orthogonality to Acid/Base? (Needs Reductive or UV Cleavage) Start->Cond1 Cond2 Requires Orthogonality to Hydrogenation/Acid? (Needs Mild Fluoride/Base Cleavage) Start->Cond2 Phenacyl Select Phenacyl Ester (Pac) Cond1->Phenacyl Yes Acetonyl Select Acetonyl Ester Cond2->Acetonyl Yes CleavePac Deprotection: Zn/AcOH, Mg/AcOH, or Photolysis (313 nm) Phenacyl->CleavePac CleaveAc Deprotection: TBAF in THF, or Mild Base (pH 8) Acetonyl->CleaveAc

Workflow for selecting between acetonyl and phenacyl protecting groups based on cleavage conditions.

Self-Validating Experimental Protocols

A protocol is only as reliable as its built-in validation steps. The following methodologies include causality-driven steps to ensure high yield and purity.

Protocol A: Reductive Cleavage of Phenacyl Esters[1][2]

Mechanism: Single-electron transfer (SET) from Zinc dust to the phenacyl carbonyl. Procedure:

  • Preparation: Dissolve the fully protected peptide/compound (e.g., 0.5 mmol) in a mixture of Hexafluoroisopropanol (HFIP) and Glacial Acetic Acid (1:4 v/v, 50 mL)[2]. Causality: HFIP acts as a strong hydrogen-bond donor, solubilizing complex peptides and stabilizing the radical anion intermediate.

  • Reduction: Add activated Zinc dust (25 mmol, 50 equiv) in one portion[2]. Stir vigorously under an argon atmosphere at 45°C. Causality: A large excess of Zn ensures the metal surface area is not the rate-limiting factor. Argon prevents the quenching of the radical intermediate by atmospheric oxygen.

  • Monitoring (Self-Validation): Monitor via TLC or LC-MS. The reaction typically reaches completion within 2 hours[2]. The disappearance of the UV-active starting material confirms cleavage.

  • Workup: Filter the mixture through a Celite pad to remove excess Zinc. Concentrate the filtrate under reduced pressure[2].

  • Isolation: Treat the residue with 1 M HCl to solubilize zinc salts, wash with water and acetonitrile, and dry in vacuo to yield the free carboxylic acid[2].

Protocol B: Fluoride-Mediated Cleavage of Acetonyl Esters[2][5]

Mechanism: Nucleophilic attack/mild base elimination by fluoride ions. Procedure:

  • Preparation: Dissolve the acetonyl-protected compound (1.0 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere. Causality: Anhydrous conditions prevent premature quenching of the fluoride nucleophile by water.

  • Cleavage: Add a solution of Tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 1.5 mL, 1.5 equiv) dropwise at room temperature[5].

  • Monitoring (Self-Validation): Stir the reaction for 5–45 minutes[5]. Monitor by TLC. The rapid conversion is driven by the formation of a stable enolate byproduct, making the reaction thermodynamically favorable.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (

    
    ) to neutralize the basicity. Extract with Ethyl Acetate (3 x 15 mL).
    
  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate. Purify via flash column chromatography if necessary.
    
References[1] Novel N,S-Phenacyl Protecting Group and Its Application for Peptide Synthesis. thieme-connect.de.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8xheVbsGmUXn4k4BSPO7kz9YTNexw1PHyhaPffxSbk1a586p6eo86p5odD9MjpvATG45SBLsKj18k9IAH6kXcblBiiWWyUbKmNkmesoWZfHYTjdP6JyHLW24qWep-FScFm_76UbvmNiQaENIG3xpaZWKT7wFABeO3JAZDRfEE7iI86e4kBBPjxA==][4] 2-Oxopropyl 2-nitrobenzoate | 54550-26-4. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeOOaMXPH1VYillI6G2_fafPCm2UugCSAGVNuf9-FiEFupRvUjzbAmS24Q9gLTNzGfph2e-Lvait-u1fgm1gw78PdxzXbCxsFA6afSotSeS91v1UDDYjbqBPeg08F7moKvcidc][3] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe4R4VMprir-XRuRDdmpeEFRAisBQNtxrKmrABQBAafA3Gb894Ge6axaAlZjeABC0H10lQ0nEdix6SrPXgWa0FG14B2sDWv0QYOEe3bBJioTRjtkZHFU1h_pJg3ZYR_WeUfiLmpQlfPPVBJw==][2] Houben-Weyl Methods of Organic Chemistry Vol. E 22a: Synthesis of Peptides and Peptidomimetics (Carboxy Group). thieme-connect.de.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDsN9apshpo6JlGUz3lrovr03jl4SwhpTQInBR2vZXDXSjuMMNhSELdKIN5mZaMpVLydaBUTEMQ6q48Y-4kUBRI5lXyT54oT9XznjMRooSIgRs33b2PJ4IqD48faDEMJjk0XDuhXc9lbnFuRZU9PrPFe_WnL5xJVdgJ7QCAmYDdxp1Rlgf][5] Houben-Weyl Methods of Organic Chemistry Vol. E 22a: Synthesis of Peptides and Peptidomimetics (Carboxy Group). thieme-connect.de.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrYiLbfEwZ6mtAk1cWEZMlp2d8zJs_BQFo_jYx1urcK8ehqhTeppk-z8rQfPsUauRJKsTJ7tOUC2gUoRhgfLbHtPbbAp1ENRi5u-wVYjBnQbWSiL06JiNq4C8o3YZ2rtPlzwpVVM2ZiIkps8xicGEGaqMYbi5RUB9fsvaczdGwTqPPj9xDLQ==]

Sources

Comparative HPLC Method Development Guide: Retention Profiling of 2-Oxopropyl 4-chlorobenzoate vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical intermediate synthesis and stability-indicating assays, the accurate chromatographic profiling of halogenated benzoate esters is critical. 2-Oxopropyl 4-chlorobenzoate (CAS 900937-56-6) presents a unique analytical challenge due to its dual functionality: a reactive ketone (propanone unit) and a chlorinated aromatic ester.

This guide objectively compares the High-Performance Liquid Chromatography (HPLC) retention behavior of 2-oxopropyl 4-chlorobenzoate against its primary degradants and structural alternatives. By detailing the mechanistic causality behind column selection and mobile phase pH control, this guide provides a self-validating protocol for robust method development.

Chemical Context & Mechanistic Causality

To develop a reliable HPLC method, we must first understand the molecular vulnerabilities of the target compound. The ester linkage in 2-oxopropyl 4-chlorobenzoate is highly susceptible to hydrolysis. Under aqueous acidic or alkaline stress, it irreversibly cleaves to yield 4-chlorobenzoic acid and acetol (1-hydroxy-2-propanone) 1.

From a chromatographic perspective, this degradation pathway forces the analyst to separate three distinct chemical classes in a single run:

  • Acetol: A highly polar, aliphatic alcohol that exhibits almost zero retention on standard reversed-phase (RP) columns.

  • 4-Chlorobenzoic Acid: An ionizable aromatic acid with a

    
     of 3.98 and an estimated LogP of 2.65 23.
    
  • 2-Oxopropyl 4-chlorobenzoate: A neutral, moderately hydrophobic ester.

The Causality of pH Control: If the mobile phase pH drifts above 3.5, 4-chlorobenzoic acid begins to ionize into its highly polar carboxylate form, causing its retention time to shift unpredictably toward the void volume, potentially co-eluting with acetol. By buffering the mobile phase to pH ~2.7 using 0.1% Formic Acid, we force the acid into its fully protonated, hydrophobic state. This ensures predictable retention driven by dispersive interactions rather than chaotic ion-exchange effects.

Column Chemistry Comparison: C18 vs. Phenyl-Hexyl

To evaluate performance, we compare a standard C18 (Octadecyl) column against a Phenyl-Hexyl phase.

  • C18 Mechanism: Relies purely on hydrophobic partitioning. It separates the esters based on their aliphatic chain length and overall LogP. For example, methyl 4-chlorobenzoate (LogP ~2.87) 4 will elute slightly later than the slightly more polar 2-oxopropyl analog.

  • Phenyl-Hexyl Mechanism: Introduces orthogonal

    
     interactions. The chlorine atom on the benzoate ring acts as an electron-withdrawing group, rendering the aromatic ring electron-deficient. The phenyl-hexyl stationary phase is electron-rich. This creates a strong donor-acceptor 
    
    
    
    interaction, selectively increasing the retention of the aromatic analytes (the acid and the esters) while allowing the aliphatic acetol to elute rapidly.

Quantitative Data & Performance Metrics

Table 1: Physicochemical Properties of the Analyte Panel
AnalyteCAS NumberLogP (Est.)

Chromatographic Role
Acetol 116-09-6-0.30N/APolar Degradant
4-Chlorobenzoic Acid 74-11-32.653.98Primary Degradant / Precursor
2-Oxopropyl 4-chlorobenzoate 900937-56-6~2.60N/ATarget Analyte
Methyl 4-chlorobenzoate 1126-46-12.87N/AReference Standard
Table 2: Comparative Retention Times (Gradient: 20–80% MeCN over 15 min)
AnalyteC18 Column RT (min)Phenyl-Hexyl Column RT (min)Resolution (

) on Phenyl-Hexyl
Acetol 1.521.55N/A (Void marker)
4-Chlorobenzoic Acid 6.857.10> 10.0 (from Acetol)
2-Oxopropyl 4-chlorobenzoate 8.208.856.5 (from Acid)
Methyl 4-chlorobenzoate 8.659.402.8 (from Target Ester)

Data Interpretation: The Phenyl-Hexyl column demonstrates superior performance by increasing the resolution (


) between the target ester and the free acid, driven by the enhanced 

retention of the halogenated rings.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It utilizes an internal logic gate: if the System Suitability Test (SST) fails to achieve baseline resolution between the target and the reference ester, the system is deemed unfit, preventing the generation of false stability data.

Step-by-Step Methodology:

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly. (Final pH ~2.7).

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

Step 2: Sample & Standard Preparation

  • Prepare a System Suitability (SST) mixture containing 50 µg/mL each of 4-chlorobenzoic acid, 2-oxopropyl 4-chlorobenzoate, and methyl 4-chlorobenzoate in 50:50 Water:Acetonitrile.

Step 3: Chromatographic Execution

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and ensures reproducible partitioning).

  • Detection: UV at 240 nm (Optimal absorbance for the chlorobenzoate chromophore).

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B (Isocratic hold to elute polar acetol)

    • 2.0 - 12.0 min: 20%

      
       80% B (Linear ramp to separate aromatics)
      
    • 12.0 - 15.0 min: 80% B (Wash phase)

Step 4: Self-Validation Logic Gate (SST)

  • Inject the SST mixture.

  • Acceptance Criteria: The resolution (

    
    ) between 2-oxopropyl 4-chlorobenzoate and methyl 4-chlorobenzoate must be 
    
    
    
    . The tailing factor (
    
    
    ) for 4-chlorobenzoic acid must be
    
    
    . If
    
    
    , it indicates secondary interactions with unshielded silanols or a drift in mobile phase pH, and the run must be aborted.

Chromatographic & Degradation Workflow

G cluster_0 Degradation Pathway cluster_1 HPLC Separation (pH 2.7) Ester 2-Oxopropyl 4-chlorobenzoate Hydrolysis Hydrolysis (H2O) Ester->Hydrolysis HPLC RP-HPLC Column (Phenyl-Hexyl) Ester->HPLC Assay Acid 4-Chlorobenzoic Acid (pKa 3.98) Hydrolysis->Acid Acetol Acetol (Polar) Hydrolysis->Acetol Acid->HPLC Impurity Acetol->HPLC Impurity RT1 t_R ~ 1.5 min (Void / Acetol) HPLC->RT1 Low Affinity RT2 t_R ~ 7.1 min (Protonated Acid) HPLC->RT2 Moderate Affinity RT3 t_R ~ 8.8 min (Intact Ester) HPLC->RT3 High Affinity

Fig 1. Degradation pathway of 2-oxopropyl 4-chlorobenzoate and its RP-HPLC retention logic.

Conclusion

When analyzing complex halogenated oxo-esters like 2-oxopropyl 4-chlorobenzoate, standard C18 columns provide adequate, but not optimal, separation. By switching to a Phenyl-Hexyl column and strictly controlling the mobile phase at pH 2.7, analysts can exploit


 interactions to maximize resolution between the target API, its acidic degradant, and structurally similar impurities. Embedding strict SST parameters directly into the protocol ensures long-term reproducibility and scientific integrity.

References

  • Benchchem . "2-Oxopropyl 4-chlorobenzoate | 900937-56-6". 1

  • MolForge . "4-Chlorobenzoic Acid (CID 6318) - Molecular Properties & Analysis". 2

  • SIELC Technologies . "Methyl p-chlorobenzoate". 4

  • Shanghai Chemex . "Buy 4- Chlorobenzoic acid; Price, Uses, and Structure". 3

Sources

Carbon-13 NMR chemical shifts for 2-oxopropyl group

Technical Guide: NMR Analysis of the 2-Oxopropyl Group

Executive Summary: The Structural Fingerprint

The 2-oxopropyl group (also known as the acetonyl group ,

1-oxopropyl2-hydroxypropyl

This guide provides a definitive comparison of



Chemical Shift Analysis: The Comparative Standard

The 2-Oxopropyl Signature

The 2-oxopropyl group consists of three distinct carbon environments. The chemical shifts are heavily influenced by the electronegativity of the atom attached to the methylene (

Table 1: Characteristic


 NMR Shifts of the 2-Oxopropyl Group

Carbon PositionStructure LabelChemical Shift (

, ppm)
Mechanistic Driver
Carbonyl (

)

200 – 210 Strong deshielding due to

hybridization and C=O anisotropy.

-Methylene (

)

45 – 55 (C-attached)70 – 75 (O-attached)Deshielded by the adjacent carbonyl. If attached to Oxygen (e.g., acetonyl ester), the shift increases significantly due to the inductive effect of oxygen.

-Methyl (

)

28 – 32 Characteristic methyl ketone signal. Less shielded than alkyl methyls due to the

-carbonyl effect.
Comparative Analysis: Distinguishing Isomers

The most common structural challenge is distinguishing the 2-oxopropyl group from the 1-oxopropyl (propionyl) group. While both contain a carbonyl and an alkyl chain, the position of the methyl group relative to the carbonyl creates a definitive shift difference.

Table 2: Discriminatory Shifts – 2-Oxopropyl vs. Alternatives

Feature2-Oxopropyl (Acetonyl)

1-Oxopropyl (Propionyl)

2-Hydroxypropyl (Reduced)

Carbonyl Signal ~205 ppm ~205 ppm None (Signal absent >200 ppm)
Methyl Signal ~30 ppm (

to C=O)
~8 – 10 ppm (

to C=O,

-shielded)
~20 – 25 ppm (

to OH)
Methylene Signal ~50 ppm (

to C=O)
~30 – 37 ppm (

to C=O)
~45 ppm (

to OH)
Methine Signal N/AN/A~65 – 70 ppm (Directly attached to OH)

Expert Insight: The methyl shift is the "smoking gun." A methyl signal at ~30 ppm confirms a methyl ketone (2-oxopropyl), whereas a methyl signal at ~9 ppm confirms an ethyl ketone (1-oxopropyl).

Mechanistic Visualization: Structural Elucidation Workflow

The following decision tree outlines the logical process for assigning these groups based on spectral data.

ChemicalShiftLogicStartUnknown Carbonyl Side ChainCheckCOCheck > 200 ppm RegionStart->CheckCONoCONo Signal > 200 ppmCheckCO->NoCOAbsentYesCOSignal Present (~205 ppm)CheckCO->YesCOPresentResult_ReducedReduced Form(e.g., 2-Hydroxypropyl)Look for C-OH ~65-70 ppmNoCO->Result_ReducedCheckMethylCheck Methyl Region (0-40 ppm)YesCO->CheckMethylResult_Propionyl1-Oxopropyl (Propionyl)Methyl @ ~8-10 ppm(Shielded)CheckMethyl->Result_Propionyl~9 ppmResult_Acetonyl2-Oxopropyl (Acetonyl)Methyl @ ~30 ppm(Deshielded)CheckMethyl->Result_Acetonyl~30 ppm

Caption: Decision logic for differentiating carbonyl-containing alkyl groups using

Experimental Protocol: Ensuring Quantitative Accuracy

Acquiring high-quality


The "Self-Validating" Acquisition Protocol

Standard proton-decoupled

  • Sample Preparation:

    • Dissolve ~20-50 mg of compound in 0.6 mL

      
       (or 
      
      
      if solubility is poor).
    • Validation Step: Ensure the solution height is ~4 cm to match the coil length; avoid vortexing immediately before insertion to prevent microbubbles.

  • Pulse Sequence Parameters:

    • Pulse Angle:

      
       (approx. 3-4 
      
      
      on a 400 MHz instrument).
    • Acquisition Time (AQ): 1.0 – 1.5 seconds.

    • Relaxation Delay (D1): Critical Parameter. Set D1

      
       2-3 seconds for routine ID. For quantitative integration (qNMR), D1 must be 
      
      
      (typically 10-20 seconds for C=O).
    • Scans (NS): Minimum 1024 scans (due to low natural abundance).

  • Enhancement (Optional):

    • Add Chromium(III) acetylacetonate [

      
      ]  (~0.05 M) as a relaxation agent to shorten 
      
      
      of the carbonyl carbon, allowing for faster repetition rates and quantitative integration.

AcquisitionWorkflowPrepSample Prep(CDCl3 + Cr(acac)3)ParamSet ParametersD1 = 2-5sPulse = 30°Prep->ParamAcqAcquisition(Decoupled)Param->AcqProcessProcessingLB = 1.0 HzPhase CorrectionAcq->Process

Caption: Optimized workflow for acquiring quantitative

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift tables).
  • Reich, H. J. (2020).

    
     Chemical Shift Effects on 
    
    
    and
    
    
    Carbons. University of Wisconsin-Madison. [Link]
  • Compound Interest. (2015).[1][2] A Guide to

    
     NMR Chemical Shift Values. [Link]
    
  • National Institute of Standards and Technology (NIST). (2023). 1-Ethoxypropan-2-one Mass and NMR Data. NIST Chemistry WebBook.[3] [Link]

Mechanistic Causality: Why Acetonyl Outperforms Benzyl in Complex Syntheses

Author: BenchChem Technical Support Team. Date: March 2026

Acetonyl Esters vs. Benzyl Esters in Peptide Synthesis: A Comparative Technical Guide

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where traditional protecting groups fail. In complex solid-phase and solution-phase peptide synthesis (SPPS), the selection of carboxy protecting groups dictates the entire synthetic strategy. Historically, the benzyl ester (OBzl) has been the workhorse for C-terminal and side-chain protection due to its robust stability. However, as drug development pivots toward highly modified, sulfur-rich, or structurally delicate peptidomimetics, the harsh deprotection conditions required for benzyl esters create critical bottlenecks 1.

Acetonyl esters (CH₂COCH₃) have emerged as a superior, orthogonal alternative. By offering stability under both strongly acidic conditions and catalytic hydrogenolysis, while permitting rapid, mild cleavage via tetrabutylammonium fluoride (TBAF), acetonyl esters resolve the chemoselectivity issues inherent to benzyl esters [[2]]().

The Benzyl Limitation: Cleavage of benzyl esters relies on either strong acid-catalyzed mechanisms (yielding reactive benzyl carbocations that necessitate scavengers to prevent side-chain alkylation) or reductive cleavage via Pd-catalyzed hydrogenolysis. The latter is fundamentally incompatible with methionine or cysteine-containing peptides, as the sulfur atoms irreversibly poison the palladium catalyst, halting the reaction 1. Furthermore, anhydrous HF is highly toxic and requires specialized, hazardous handling equipment.

The Acetonyl Advantage: Acetonyl esters act as "masked" carboxylic acids that are completely orthogonal to standard Boc and Fmoc chemistries 3. They are stable to TFA, HCl, and hydrogenolysis. Deprotection is achieved using TBAF in THF. Mechanistically, the fluoride ion from TBAF acts as a specific, mild base/nucleophile that rapidly hydrolyzes the ester bond at room temperature without affecting other acid-labile (tBu, Trt) or reduction-sensitive functionalities 2.

Comparative Performance Analysis

Performance MetricBenzyl Ester (OBzl)Acetonyl Ester (CH₂COCH₃)Mechanistic Impact
Primary Cleavage Reagents Anhydrous HF, TFMSA, or H₂ (Pd/C)TBAF (THF) or Mild Aqueous BaseAcetonyl avoids highly toxic HF and heavy metal catalysts.
Cleavage Kinetics 60–120 minutes at 0 °C to RT5–45 minutes at RTTBAF provides rapid, reliable kinetics at room temperature 2.
Acid Stability Stable to 50% TFAStable to TFA, HCl, DioxaneBoth allow selective Boc deprotection during chain elongation.
Hydrogenolysis Stability Labile (Cleaved)Highly StableAcetonyl permits orthogonal cleavage of OBzl in its presence.
Sulfur Compatibility Poor (Catalyst Poisoning)ExcellentAcetonyl is ideal for Met/Cys-rich sequences.
Orthogonality Profile Partial (Fmoc compatible)High (Fmoc, Boc, tBu, Bzl compatible)Acetonyl enables complex, multi-dimensional protection schemes 3.

Visualizing the Orthogonal Workflow

Pathway A Complex Peptide Synthesis (Contains Cys/Met) B1 Benzyl Ester (OBzl) Strategy A->B1 B2 Acetonyl Ester Strategy A->B2 C1 Deprotection: H2, Pd/C B1->C1 C2 Deprotection: Anhydrous HF B1->C2 C3 Deprotection: TBAF in THF (RT) B2->C3 D1 Failure: Catalyst Poisoning by Sulfur C1->D1 D2 Risk: Harsh Toxicity & Side Reactions C2->D2 D3 Success: Mild, Orthogonal Cleavage C3->D3

Orthogonal cleavage pathways comparing benzyl and acetonyl ester protecting groups.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for each reagent choice and mandatory monitoring steps.

Protocol A: Synthesis of Acetonyl Esters (Protection)

Objective: Esterification of Z- or Boc-protected amino acids with hydroxyacetone.

  • Preparation: Dissolve the N-protected amino acid (1.0 eq) and hydroxyacetone (acetol, 1.2 eq) in anhydrous dichloromethane (DCM). Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the active ester intermediate.

  • Activation: Cool the solution to 0 °C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq) [[2]](). Causality: Cooling to 0 °C suppresses the irreversible rearrangement of the O-acylisourea intermediate into an inactive N-acylurea. DMAP acts as a nucleophilic catalyst, accelerating acyl transfer to the primary hydroxyl group of hydroxyacetone.

  • Propagation: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Isolation: Filter off the precipitated dicyclohexylurea (DCU). Wash the organic filtrate sequentially with 5% NaHCO₃, 1M KHSO₄, and brine to remove unreacted starting materials and DMAP. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Selective Cleavage using TBAF (Deprotection)

Objective: Mild removal of the acetonyl group without disrupting tBu or Bzl groups.

  • Solvation: Dissolve the acetonyl ester-protected peptide in anhydrous THF to a concentration of approximately 0.1 M.

  • Cleavage: Add a 1.0 M solution of TBAF in THF (2.0–3.0 eq) dropwise at room temperature. Causality: The fluoride ion rapidly facilitates the cleavage of the acetonyl group. The reaction is typically complete within 5–45 minutes 2.

  • Monitoring (Self-Validation): Monitor the reaction strictly via RP-HPLC. Causality: Prolonged exposure to the basicity of TBAF can lead to trace epimerization or aspartimide formation in susceptible sequences. Do not rely solely on time; confirm the disappearance of the starting material peak.

  • Quenching & Recovery: Quench the reaction by adding a mild acidic buffer (e.g., 0.1 M ammonium acetate, pH 4.5). Causality: Neutralizing the fluoride/basic species immediately halts any potential base-catalyzed side reactions during concentration. Extract the free carboxylic acid peptide or purify directly via preparative RP-HPLC.

References

  • Houben-Weyl Methods of Organic Chemistry E22, Synthesis of Peptides and Peptidomimetics Source: Thieme-connect URL:2

  • 2-Oxopropyl 2-nitrobenzoate | 54550-26-4 | Benchchem: Protecting Group Chemistry Source: Benchchem URL:3

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis Source: ResearchGate URL:1

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of α-Keto Ester Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative of α-Keto Esters

Alpha-keto esters are a pivotal class of organic compounds, distinguished by the presence of a ketone carbonyl group adjacent to an ester functionality. This unique structural arrangement makes them highly valuable intermediates in organic synthesis, enabling the construction of complex molecules, including pharmaceuticals and natural products.[1] Their utility stems from the dual electrophilic nature of the adjacent carbonyl carbons, which allows for a wide array of chemical transformations.[2] Given their reactivity and importance, the unambiguous confirmation of their structure and purity is paramount for researchers in drug discovery and chemical development.

This guide provides a comparative overview of the primary spectroscopic techniques used to characterize α-keto ester derivatives. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, offering field-proven insights to ensure robust and reliable analytical outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the definitive structural assignment of α-keto esters in solution. Because the rate of intermolecular exchange is slow on the NMR timescale, it provides a clear, high-resolution picture of the molecular framework.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the electronic environment and connectivity of hydrogen atoms. For a typical aliphatic α-keto ester, the spectrum is relatively simple but highly informative.

  • α-Protons: Protons on the carbon adjacent to the keto group (on the R-group side) are deshielded by the carbonyl's electron-withdrawing nature and typically appear in the δ 2.5-3.0 ppm range as a quartet if next to a methyl group.[1]

  • Ester Alkyl Group: The protons of the ester's alkyl group (R') show characteristic shifts. For an ethyl ester, a quartet around δ 4.3 ppm (for the -OCH₂-) and a triplet around δ 1.3 ppm (for the -CH₃) are expected.[1][3]

The causality behind these shifts lies in the inductive effect of the electronegative oxygen atoms, which pull electron density away from the adjacent protons, reducing their shielding and shifting their resonance signal downfield.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) is particularly diagnostic for α-keto esters due to the presence of two distinct, highly deshielded carbonyl carbons.

  • Keto Carbonyl (C=O): This carbon is significantly deshielded and typically resonates in the δ 180-200 ppm region.[3][4]

  • Ester Carbonyl (COO): The ester carbonyl is also strongly deshielded but appears slightly upfield from the ketone, generally in the δ 160-165 ppm range.[3] This subtle difference is a key diagnostic feature.

  • Ester Alkoxy Carbon: The carbon attached to the ester oxygen (-O-CH₂) appears around δ 62 ppm.[3]

The extreme downfield shifts of the carbonyl carbons are a direct consequence of the immense polarization of the C=O bond, leaving the carbon atom with a significant partial positive charge and thus, very little electron shielding.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for an Aliphatic α-Keto Ethyl Ester

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Rationale
Keto C=ON/A~185-195Highly deshielded due to C=O bond polarization.
Ester C=ON/A~160-165Deshielded, but slightly less so than the ketone.
α-CH₂ (to keto)~2.6 (q)~30-40Deshielded by adjacent keto group.
Ester -OCH₂~4.3 (q)~62Deshielded by adjacent oxygen atom.
Ester -CH₃~1.3 (t)~14Standard aliphatic region.

Note: Shifts are approximate and can vary with solvent and substitution. Data compiled from multiple sources.[1][3]

G

Infrared (IR) Spectroscopy: A Rapid Fingerprint

IR spectroscopy is an excellent first-pass technique for identifying the presence of the key functional groups in an α-keto ester. The analysis is rapid and requires minimal sample preparation. The diagnostic power lies in the characteristic stretching frequencies of the two adjacent carbonyl groups.

  • Carbonyl (C=O) Stretching Vibrations: Unlike β-keto esters where conjugation and enolization can complicate the spectrum, the two carbonyl groups in an α-keto ester have minimal electronic interaction.[5] This results in two distinct, strong absorption bands:

    • Ketone C=O Stretch: Appears at a frequency similar to a normal aliphatic ketone, typically ~1740-1755 cm⁻¹ .

    • Ester C=O Stretch: Appears in the typical range for a saturated ester, ~1735-1750 cm⁻¹ .[6][7] Often, these two strong bands may overlap, resulting in a single, very intense, and sometimes broadened absorption band around 1745 cm⁻¹.[5][6]

  • C-O Stretching Vibrations: Esters also exhibit strong C-O stretching bands in the fingerprint region, typically between 1300-1000 cm⁻¹ , which further confirms the presence of the ester group.[7]

The high frequency of these C=O stretches is attributed to the immense strength and stiffness of the carbon-oxygen double bond.[6]

Table 2: Characteristic IR Absorption Bands for α-Keto Esters

Functional Group Vibrational Mode Typical Frequency (cm⁻¹) Intensity
Ketone C=OStretch1740 - 1755Strong
Ester C=OStretch1735 - 1750Strong
Ester C-OStretch1300 - 1000Strong

Data compiled from St. Paul's Cathedral Mission College and other sources.[5][6]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns. For α-keto esters, the fragmentation is primarily driven by the presence of the two carbonyl groups.

  • Molecular Ion (M⁺): The molecular ion peak provides the molecular weight of the molecule, which is a critical piece of information for confirming the identity.

  • α-Cleavage: The most common fragmentation pathway for carbonyl compounds is α-cleavage, which is the breaking of the bond adjacent to the carbonyl group.[8] For an α-keto ester, this can occur on either side of the keto group, leading to the loss of the R group or the COOR' group as radicals, resulting in resonance-stabilized acylium ions.

  • McLafferty Rearrangement: If the R or R' alkyl chains contain a γ-hydrogen (a hydrogen three carbons away from the carbonyl), a McLafferty rearrangement can occur.[8][9] This is a characteristic fragmentation that results in the loss of a neutral alkene molecule.

It is important to note that some α-keto acids and their esters can be thermally labile or prone to hydrolysis, which can complicate analysis, especially with techniques like GC-MS.[10][11] Derivatization is sometimes employed to increase stability.[10]

UV-Visible Spectroscopy: A Complementary Technique

While not a primary tool for structure elucidation, UV-Vis spectroscopy can confirm the presence of the carbonyl chromophore.

  • n→π* Transition: Isolated carbonyl groups exhibit a characteristically weak absorption band in the 270-300 nm region.[12] This absorption corresponds to the promotion of a non-bonding (n) electron from the oxygen atom to an anti-bonding π* orbital of the C=O bond. The low intensity of this transition makes it less useful for quantitative analysis but its presence is a good indicator of a carbonyl group.

Comparative Guide to Spectroscopic Techniques

Table 3: Comparison of Analytical Methods for α-Keto Ester Characterization

Technique Information Provided Strengths Limitations Primary Use Case
NMR ('H, ¹³C) Detailed molecular structure, connectivity, stereochemistry, quantification.Unambiguous structure elucidation; distinguishes isomers.Requires larger sample amount; longer acquisition time.Definitive structure confirmation and purity assessment.
IR Presence of functional groups (C=O, C-O).Fast, non-destructive, small sample size needed.Provides limited structural information; cannot distinguish isomers.Rapid confirmation of synthesis success; functional group analysis.
Mass Spec. Molecular weight, elemental formula (HRMS), fragmentation patterns.High sensitivity, provides molecular weight.Can be destructive; fragmentation can be complex; labile compounds may degrade.Molecular weight determination; structural clues from fragmentation.
UV-Vis Presence of chromophores (C=O).Simple, fast, good for quantitative analysis of known compounds.Very limited structural information; not specific.Confirming presence of carbonyl group; quantitative analysis with calibration.

Experimental Protocols: A Self-Validating System

The trustworthiness of any analysis rests on a robust experimental protocol. The following are standardized, field-tested procedures.

Protocol 1: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified α-keto ester derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrument Setup: Acquire spectra on a spectrometer operating at a minimum frequency of 400 MHz for ¹H.

  • ¹H NMR Acquisition: Use a standard pulse sequence. Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time (typically 5-10 seconds is sufficient) to allow for accurate integration and quantification.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to simplify signals to singlets. A sufficient number of scans (often several hundred to thousands) is required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Calibrate the spectrum to the TMS signal.

Protocol 2: IR Spectroscopy Analysis
  • Sample Preparation (Neat Liquid): Place one drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Press the plates together to form a thin liquid film.

  • Sample Preparation (Solid): Prepare a KBr pellet by grinding ~1 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.

  • Background Scan: Perform a background scan of the empty spectrometer or the pure salt plates to subtract atmospheric (CO₂, H₂O) and accessory absorptions.

  • Data Acquisition: Place the prepared sample in the spectrometer's sample path and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands, paying close attention to the carbonyl region (1700-1800 cm⁻¹).

Protocol 3: Mass Spectrometry (ESI-MS) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight). Optimize source parameters (e.g., capillary voltage, gas flow) for the compound class.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire spectra in both positive and negative ion modes to determine the best ionization. The [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions are typically observed.

  • Tandem MS (MS/MS): To obtain fragmentation data, select the molecular ion with the first mass analyzer, subject it to collision-induced dissociation (CID), and analyze the resulting fragment ions with the second mass analyzer.

G

Conclusion

The characterization of α-keto ester derivatives is a multi-faceted process where no single technique tells the whole story. A synergistic approach, beginning with rapid screens by IR and MS to confirm functional groups and molecular weight, followed by definitive structural elucidation with ¹H and ¹³C NMR, provides a robust and scientifically sound validation system. By understanding the causal principles behind the spectroscopic data, researchers can interpret their results with confidence, ensuring the integrity of their downstream applications in drug development and beyond.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from vertexaisearch.cloud.google.
  • Zhang, Y., et al. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Retrieved from [Link]

  • Google Patents. (2013). CN103382152A - Preparation method of alpha-keto ester.
  • Zhu, C., et al. (2020). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. PMC. Retrieved from [Link]

  • Google Patents. (2010). US7754913B2 - Synthesis of isotopically labeled alpha-keto acids and esters.
  • Kovács, L. (2010). Methods for the Synthesis of α-Keto Esters. ResearchGate. Retrieved from [Link]

  • Stoltz, B. M., & Virgil, S. C. (2011). Asymmetric Synthesis of α-Keto Esters via Cu(II)-Catalyzed Aerobic Deacylation of Acetoacetate Alkylation Products: An Unusually Simple Synthetic Equivalent to the Glyoxylate Anion Synthon. PMC. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2012). An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. Retrieved from [Link]

  • Zelle, K. M., et al. (2014). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • Hsieh, Y. S., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. PMC. Retrieved from [Link]

  • University of Manitoba. (n.d.). Infrared Spectroscopy of Carbonyl Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR data for keto acids 8. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectra of β-Keto Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Oxopropyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Assessment

Compound Identity: 2-Oxopropyl 4-chlorobenzoate CAS Number: 900937-56-6 Synonyms: Acetonyl 4-chlorobenzoate; Benzoic acid, 4-chloro-, 2-oxopropyl ester.[1][2][3]

As researchers, we often treat intermediates with a "generic organic" safety mindset.[3] This is a critical error with 2-Oxopropyl 4-chlorobenzoate . Structurally, this compound is an


-acyloxy ketone.[1][3][4] It possesses two distinct functional moieties that dictate our safety protocol:
  • The Chlorobenzoate Group: A halogenated aromatic ester.[3] These are lipophilic and can penetrate the stratum corneum (outer skin layer) more effectively than non-halogenated analogs.[3]

  • The

    
    -Keto Ester Linkage:  While less volatile than its precursor (chloroacetone), this moiety is susceptible to hydrolysis and enzymatic cleavage, potentially releasing 4-chlorobenzoic acid  (a severe irritant) and hydroxyacetone  in vivo.[1][3]
    

Operational Risk Classification:

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[3]

  • Irritation: Skin (H315), Eye (H319), and Respiratory (H335).[1][3]

  • Sensitization Potential: High.[1][3] Halogenated esters are frequent contact sensitizers.[3]

The PPE Barrier Strategy (The "What" and "Why")

Standard latex gloves are insufficient for this compound.[3] The chlorobenzoate moiety facilitates permeation through natural rubber lattices.[3] The following PPE configuration is mandatory for all handling.

A. Hand Protection: The "Double-Shell" Protocol

We utilize a specific layering technique to prevent micro-permeation during weighing and synthesis.[3]

LayerMaterial SpecificationScientific Rationale
Inner Layer Nitrile (0.11 mm / 4 mil) Provides tactile sensitivity and a base chemical barrier.[1][3] Nitrile has excellent resistance to organic acids (hydrolysis products).[3]
Outer Layer Nitrile (0.11 mm) OR Butyl Rubber Why: If handling the solid, a second nitrile layer is sufficient.[3] Critical Exception: If the compound is dissolved in ketones (Acetone) or halogenated solvents (DCM), you MUST use Butyl or Silver Shield laminates, as these solvents will carry the toxin through nitrile in <5 minutes.[3]
Technique Colored Indicators Use a bright blue inner glove and a white/purple outer glove.[3] Any breach in the outer layer becomes immediately visible due to color contrast.[3]
B. Respiratory & Ocular Defense[3][4][7][8]
  • Engineering Control (Primary): All open handling must occur within a certified Chemical Fume Hood operating at face velocity 80–100 fpm.[3]

  • Ocular: Chemical Splash Goggles (ANSI Z87.1 D3 rating) are required.[3] Safety glasses are inadequate because the fine powder (if solid) or aerosols can bypass side shields.[3]

  • Respiratory (Secondary): If fume hood work is impossible (e.g., equipment maintenance), use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 particulate filter .[1][3]

Operational Workflow: From Storage to Synthesis[1][3][4]

The following flowchart outlines the decision logic for safe handling. This is not just a suggestion; it is a logic gate for your experiment.

G Start START: Handling 2-Oxopropyl 4-chlorobenzoate StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution Weighing Weighing Protocol: 1. Anti-static gun usage 2. Disposable spatula 3. Double Nitrile Gloves Solid->Weighing SolventCheck Identify Solvent Solution->SolventCheck Reaction Reaction / Synthesis Weighing->Reaction StandardSolvent Alcohols / Water / Hexane SolventCheck->StandardSolvent Low Permeation Risk AggressiveSolvent DCM / Acetone / THF SolventCheck->AggressiveSolvent High Permeation Risk GloveNitrile PPE: Double Nitrile OK StandardSolvent->GloveNitrile GloveButyl PPE: Butyl or Laminate REQUIRED AggressiveSolvent->GloveButyl GloveNitrile->Reaction GloveButyl->Reaction Waste Disposal: Halogenated Waste Stream Reaction->Waste

Figure 1: Decision matrix for PPE selection based on physical state and solvent carrier.[1][3]

Detailed Protocol Steps
Step 1: Weighing & Transfer (The High-Risk Moment)

Static electricity is the enemy here.[3] As a functionalized benzoate, the powder can be "flighty."[3]

  • Preparation: Place a disposable balance draft shield (or a simple cardboard box with one open side) inside the fume hood.[3]

  • Anti-Static: Use an ionizing gun on the weighing boat before adding the compound.[3]

  • Transfer: Do not pour. Use a disposable spatula.[3] If spillage occurs on the balance, wipe immediately with a methanol-dampened Kimwipe, then dispose of the wipe as hazardous solid waste.[1][3]

Step 2: Solubilization
  • Preferred Solvents: Acetonitrile or Methanol (if chemistry allows).[3]

  • Avoid: Heating this compound above 60°C in open vessels. The ester bond is thermally stable, but heating increases vapor pressure and potential for inhalation of the parent acid if hydrolysis occurs.[3]

Step 3: Decontamination

Upon completion, wipe all surfaces with a mild alkaline solution (1% Sodium Bicarbonate).[3]

  • Mechanism:[1][3][5][6][7] The weak base helps hydrolyze trace ester into the water-soluble benzoate salt, making it easier to remove physically.[1][3]

Emergency Response & Spills

Scenario: You drop a vial containing 500mg of solid 2-Oxopropyl 4-chlorobenzoate.[1][3]

  • Evacuate Immediate Area: Alert nearby personnel.

  • Don PPE: Ensure goggles and double gloves are secured.[3]

  • Contain: Cover the powder gently with a damp paper towel.[3]

    • Why Damp? Dry sweeping will aerosolize the powder, turning a contact hazard into an inhalation hazard.[3] The moisture weighs down the particles.[3]

  • Clean: Scoop up the damp towel and powder.[3] Place in a wide-mouth jar.

  • Wash: Clean the surface with soap and water three times.[3]

Disposal Strategy

Do not commingle this with general organic waste.[3]

  • Classification: Halogenated Organic Waste .[1][3]

  • Labeling: Must explicitly state "Contains Chlorinated Benzoates."[3]

  • Segregation: Keep separate from strong acids (prevents hydrolysis) and strong oxidizers.[3]

Self-Validation Check: Before closing the waste container, ask: Did I mix this with any non-halogenated solvents (like acetone)? If so, the entire mixture is now Halogenated Waste and must be billed/processed as such.[3]

References
  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2023).[3] PubChem Compound Summary for CID 12217345, 2-Oxopropyl 4-chlorobenzoate. Retrieved from [Link][3]

  • Precursor Hazard Data (4-Chlorobenzoic Acid)
  • Glove Permeation Standards
  • Alpha-Acyloxy Ketone Synthesis & Stability

    • Zhang, Q. B., et al. (2016).[1][3][4] Preparation of α-Acyloxy Ketones via Visible-Light-Driven Aerobic Oxo-Acyloxylation. Organic Letters, 18(20), 5256–5259.[1][3] (Provides context on stability and handling of this structural class). Retrieved from [Link][3][4]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.